FGF basic (93-110) (human, bovine)
描述
属性
分子式 |
C107H155N31O31 |
|---|---|
分子量 |
2371.6 g/mol |
IUPAC 名称 |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C107H155N31O31/c1-55(2)44-71(129-89(153)66(26-16-42-120-106(115)116)122-91(155)68(36-38-84(147)148)126-94(158)73(47-59-22-11-6-12-23-59)130-96(160)72(46-58-20-9-5-10-21-58)128-87(151)64(109)45-57-18-7-4-8-19-57)93(157)125-69(37-39-85(149)150)92(156)137-80(54-140)102(166)134-77(51-82(111)145)99(163)132-76(50-81(110)144)98(162)131-74(48-60-28-32-62(142)33-29-60)97(161)133-78(52-83(112)146)100(164)138-86(56(3)141)103(167)135-75(49-61-30-34-63(143)35-31-61)95(159)123-67(27-17-43-121-107(117)118)90(154)136-79(53-139)101(165)124-65(25-15-41-119-105(113)114)88(152)127-70(104(168)169)24-13-14-40-108/h4-12,18-23,28-35,55-56,64-80,86,139-143H,13-17,24-27,36-54,108-109H2,1-3H3,(H2,110,144)(H2,111,145)(H2,112,146)(H,122,155)(H,123,159)(H,124,165)(H,125,157)(H,126,158)(H,127,152)(H,128,151)(H,129,153)(H,130,160)(H,131,162)(H,132,163)(H,133,161)(H,134,166)(H,135,167)(H,136,154)(H,137,156)(H,138,164)(H,147,148)(H,149,150)(H,168,169)(H4,113,114,119)(H4,115,116,120)(H4,117,118,121)/t56-,64+,65+,66+,67+,68+,69+,70+,71+,72+,73+,74+,75+,76+,77+,78+,79+,80+,86+/m1/s1 |
InChI 键 |
BUXAVRWFAUOCGJ-BOEHADHBSA-N |
手性 SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=CC=C5)N)O |
规范 SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=CC=C5)N |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the current understanding of the mechanism of action of the peptide fragment FGF basic (93-110). Direct experimental data on this specific fragment is limited in publicly available scientific literature. Therefore, this document synthesizes findings from studies on overlapping and neighboring peptide regions of basic Fibroblast Growth Factor (FGF basic or FGF2) to infer a potential mechanism. The full-length FGF basic is a potent mitogen that, upon binding to its receptor (FGFR) and co-receptor heparan sulfate (B86663), activates several downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and PLCγ pathways, to regulate cell proliferation, survival, and angiogenesis. Research on peptide fragments encompassing regions adjacent to and overlapping with the 93-110 sequence, such as FGF basic (82-101) and (106-115), suggests that this area of the protein constitutes a modulatory domain. These fragments can exhibit partial agonist or antagonist effects on the mitogenic activity of the full-length protein, seemingly without direct high-affinity binding to the FGF receptor itself. This suggests a potential allosteric or co-receptor interaction-based mechanism for the 93-110 region. This guide will detail the known signaling of full-length FGF basic and present the available data on relevant peptide fragments to build a hypothesized mechanism of action for FGF basic (93-110).
Introduction to FGF basic and its Signaling Pathways
Basic Fibroblast Growth Factor (FGF basic, FGF2) is a member of the FGF family of growth factors that plays a crucial role in various biological processes, including embryonic development, cell growth, morphogenesis, and wound healing.[1] It exerts its effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[1] The formation of a stable signaling complex requires the presence of heparan sulfate proteoglycans (HSPGs) as co-receptors.
The binding of FGF basic to its receptor and co-receptor induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation triggers a cascade of downstream signaling events, primarily through three major pathways:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.
-
PI3K/AKT Pathway: This pathway is primarily involved in cell survival and growth.
-
PLCγ Pathway: This pathway plays a role in cell motility and calcium signaling.
The FGF basic (93-110) Region: An Inferred Modulatory Role
Evidence from Overlapping Peptide: FGF basic (82-101)
A study by Presta and colleagues (1992) identified the FGF basic (82-101) fragment as a so-called "activation" domain. Their research demonstrated that this peptide could induce a modest but significant increase in the proliferation of endothelial cells.[1] Interestingly, the peptide did not compete with full-length FGF basic for binding to its high- and low-affinity receptors, suggesting a mechanism independent of direct receptor antagonism.[1] The authors proposed that this domain is involved in the modulation of the mitogenic activity of FGF basic without directly interacting with the receptor's primary binding site.[1]
Evidence from an Adjacent Peptide: FGF basic (106-115)
Research by Baird and colleagues (1988) identified the FGF basic (106-115) peptide as another functional domain. This fragment was shown to possess both partial agonist and antagonist activities. It could weakly stimulate DNA synthesis in the absence of full-length FGF basic but also inhibit the mitogenic effect of the full-length protein.[2] This dual activity further supports the concept of a modulatory role for this region of FGF basic.
Proposed Mechanism of Action for FGF basic (93-110)
Based on the available evidence from related peptides, a hypothetical mechanism of action for FGF basic (93-110) can be proposed. It is unlikely that this peptide acts as a high-affinity ligand that directly activates the FGF receptor in the same manner as the full-length protein. Instead, its mechanism is more likely to be modulatory:
-
Allosteric Modulation: The peptide may bind to a secondary site on the FGF receptor or the FGF basic ligand itself, altering the conformation of the signaling complex and thereby modulating the downstream signal transduction.
-
Co-receptor Interaction: The 93-110 region might interact with heparan sulfate or other components of the extracellular matrix, influencing the presentation of FGF basic to its receptor and the stability of the signaling complex.
-
Partial Agonism/Antagonism: Similar to the neighboring peptides, FGF basic (93-110) might exhibit weak agonist activity on its own while also being capable of interfering with the action of the full-length protein, possibly by competing for binding to co-receptors or allosteric sites.
Quantitative Data on Related FGF basic Peptides
The following table summarizes the available quantitative data on the biological activities of FGF basic peptide fragments related to the 93-110 region. It is important to note that this data is not directly for the 93-110 fragment.
| Peptide Fragment | Assay | Cell Type | Observed Effect | Quantitative Data | Reference |
| FGF basic (82-101) | Cell Proliferation | Fetal Bovine Aortic Endothelial Cells (GM 7373) | Mitogenic (agonist) | ~20% increase in cell number at 10 µg/mL | Presta et al., 1992[1] |
| FGF basic (82-101) | Inhibition of FGF basic-induced Proliferation | Fetal Bovine Aortic Endothelial Cells (GM 7373) | Antagonist | ~40% inhibition at 10 µg/mL | Presta et al., 1992[1] |
| FGF basic (106-115) | Thymidine Incorporation | 3T3 Fibroblasts | Partial Agonist | Stimulation of DNA synthesis (quantitative details not specified) | Baird et al., 1988[2] |
| FGF basic (106-115) | Inhibition of FGF basic-induced Thymidine Incorporation | 3T3 Fibroblasts | Antagonist | Inhibition of FGF-stimulated DNA synthesis (quantitative details not specified) | Baird et al., 1988[2] |
Experimental Protocols
Detailed experimental protocols for the specific FGF basic (93-110) peptide are not available. However, the following are generalized protocols for key experiments that would be necessary to characterize its mechanism of action. These protocols are based on standard methods used for studying FGF signaling.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay would determine if the FGF basic (93-110) peptide binds directly to the FGF receptor and, if so, with what affinity.
-
Cell Culture: Culture cells expressing the desired FGF receptor subtype (e.g., NIH/3T3 cells which endogenously express FGFR1).
-
Radiolabeling: Prepare a radiolabeled version of full-length FGF basic (e.g., with ¹²⁵I).
-
Competition: Incubate the cells with a constant concentration of radiolabeled FGF basic and increasing concentrations of the unlabeled FGF basic (93-110) peptide.
-
Washing: Wash the cells to remove unbound radioligand.
-
Quantification: Lyse the cells and measure the amount of bound radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand as a function of the concentration of the competitor peptide. Calculate the IC₅₀ value, which can be used to determine the binding affinity (Ki).
Cell Proliferation Assay (MTT or BrdU Assay)
This assay would assess the effect of the FGF basic (93-110) peptide on cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., NIH/3T3 fibroblasts or endothelial cells) in a 96-well plate and allow them to attach overnight.
-
Serum Starvation: Synchronize the cells by incubating them in a low-serum medium for 24 hours.
-
Treatment: Treat the cells with various concentrations of the FGF basic (93-110) peptide. Include positive controls (full-length FGF basic) and negative controls (vehicle).
-
Incubation: Incubate the cells for a period of 24-72 hours.
-
MTT Addition and Solubilization: For an MTT assay, add MTT solution and incubate for 4 hours. Then, add a solubilization solution to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance as a function of peptide concentration to determine the effect on cell proliferation.
Western Blotting for Signaling Pathway Activation
This assay would determine if the FGF basic (93-110) peptide can induce the phosphorylation of key downstream signaling proteins.
-
Cell Culture and Serum Starvation: As described in the proliferation assay.
-
Treatment: Treat the cells with the FGF basic (93-110) peptide for a short period (e.g., 5-30 minutes).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-AKT) and total protein as a loading control.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Data Analysis: Quantify the band intensities to determine the level of protein phosphorylation.
Visualizations
Signaling Pathways of Full-Length FGF basic
Caption: Canonical signaling pathways activated by full-length FGF basic.
Hypothesized Modulatory Action of FGF basic (93-110)
Caption: Hypothesized modulatory mechanism of FGF basic (93-110) on FGF receptor signaling.
Experimental Workflow for Characterizing FGF basic (93-110) Activity
Caption: A logical workflow for the experimental characterization of FGF basic (93-110).
Conclusion
While the precise mechanism of action for the FGF basic (93-110) peptide fragment remains to be definitively elucidated through direct experimental evidence, a compelling hypothesis can be formulated based on the functional characterization of overlapping and adjacent peptide sequences. The available data strongly suggest that the 93-110 region of FGF basic is not a primary receptor binding and activation domain but rather a crucial modulatory region. It is plausible that FGF basic (93-110) could act as a partial agonist or antagonist, influencing the biological activity of the full-length protein through allosteric effects or by modulating interactions with co-receptors such as heparan sulfate. Further research, following the experimental protocols outlined in this guide, is necessary to fully characterize the biological activity and therapeutic potential of this specific peptide fragment.
References
- 1. Biologically active synthetic fragments of human basic fibroblast growth factor (bFGF): identification of two Asp-Gly-Arg-containing domains involved in the mitogenic activity of bFGF in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Receptor- and heparin-binding domains of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Function of FGF basic (93-110) Peptide: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 2 (FGF2), also known as basic Fibroblast Growth Factor (bFGF), is a pleiotropic signaling protein integral to a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2] Its therapeutic potential, particularly in tissue regeneration and wound healing, has spurred considerable interest in the development of synthetic peptides derived from its primary sequence.[3][4] These peptides aim to replicate or modulate the bioactivity of the full-length protein, offering advantages such as enhanced stability, reduced immunogenicity, and more targeted effects.[3]
This technical guide focuses on the biological function of a specific fragment of human FGF basic: the peptide spanning amino acid residues 93-110. While direct and extensive research on this precise peptide is limited, this document synthesizes available data from studies on overlapping and functionally related regions of FGF2 to provide a comprehensive overview of its putative functions, mechanisms of action, and relevant experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic utility of FGF2-derived peptides.
Core Concepts: The Putative Role of the FGF basic (93-110) Region
The 93-110 amino acid sequence of FGF basic is located within a region implicated in receptor binding and biological activity. Structural and functional studies of FGF2 have identified the broader 106-129 region as a key site for interaction with Fibroblast Growth Factor Receptors (FGFRs).[5] This suggests that the 93-110 peptide may constitute a part of this receptor-binding domain or an adjacent region that influences receptor interaction.
Peptides derived from this vicinity of FGF2 have been investigated for their ability to act as either agonists or antagonists of FGFR signaling. For instance, a peptide encompassing residues 106-120 has been shown to be a partial agonist of FGFR when presented in a multivalent format, suggesting that while it can bind to the receptor, it may not induce the full conformational change required for robust downstream signaling unless oligomerized.[6] This raises the possibility that the FGF basic (93-110) peptide, on its own, may have limited intrinsic activity but could be a critical component of a larger bioactive sequence or a modulator of the full-length protein's function.
The primary mechanism of action for FGF2 and its bioactive fragments involves binding to and activating FGFRs, a family of receptor tyrosine kinases.[7] This binding is often facilitated by heparan sulfate (B86663) proteoglycans (HSPGs) which act as co-receptors, promoting the dimerization of FGFRs.[8] Receptor dimerization leads to the autophosphorylation of the intracellular kinase domains and the subsequent activation of downstream signaling cascades.[9]
Signaling Pathways
The activation of FGFRs by FGF2 or its derived peptides triggers several key intracellular signaling pathways that mediate the diverse biological effects of this growth factor. The principal pathways include:
-
RAS/MAPK Pathway: This pathway is crucial for cell proliferation and differentiation.[10]
-
PI3K/AKT Pathway: This cascade is primarily involved in promoting cell survival and inhibiting apoptosis.[11]
-
PLCγ Pathway: Activation of this pathway leads to the generation of second messengers that regulate cell migration and other cellular processes.[10]
FGF Receptor (FGFR) Signaling Cascade
Caption: FGFR signaling pathways activated by FGF ligands.
Quantitative Data
As of the latest literature review, specific quantitative data for the FGF basic (93-110) peptide, such as receptor binding affinities (Kd) or half-maximal effective concentrations (EC50), have not been extensively reported. However, data for the full-length FGF2 protein and other FGF2-derived peptides provide a valuable reference for the expected range of biological activity.
| Molecule | Assay | Cell Line | Parameter | Value | Reference |
| Recombinant Human FGF2 | Cell Proliferation | BALB/c 3T3 cells | ED50 | < 0.1 ng/mL | [12] |
| Recombinant Human FGF2 | Cell Proliferation | NIH/3T3 cells | Specific Activity | >2.50 × 10^6 IU/mg | [13] |
| FGF2-PA Nanoribbons | Cell Proliferation | HUVECs | Effective Concentration | 250-750 nM | [14] |
| FGF2 mimetic peptide (monomeric) | Cell Proliferation | HUVECs | Activity | No significant effect | [14] |
| CH02 Peptide (FGFR2 agonist) | Binding Affinity | FGFR1 | Kd | 1.43 μM | [15] |
| CH02 Peptide (FGFR2 agonist) | Binding Affinity | FGFR2 | Kd | 1.12 μM | [15] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to characterize the biological activity of FGF2-derived peptides.
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate NIH/3T3 fibroblasts or Human Umbilical Vein Endothelial Cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well in complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare serial dilutions of the FGF basic (93-110) peptide in low-serum medium. Add 100 µL of the peptide solutions to the respective wells. Include a positive control (e.g., full-length FGF2 at 10 ng/mL) and a negative control (vehicle).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of a peptide to induce the formation of capillary-like structures by endothelial cells.
Protocol:
-
Matrix Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for solidification.
-
Cell Seeding: Harvest HUVECs and resuspend them in low-serum medium containing the FGF basic (93-110) peptide at various concentrations.
-
Incubation: Seed the HUVECs onto the Matrigel-coated wells at a density of 2 x 10^4 cells/well. Incubate for 6-18 hours at 37°C and 5% CO2.
-
Visualization: Observe the formation of tube-like structures under a microscope.
-
Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches using image analysis software.
FGFR Phosphorylation Assay (Western Blot)
This assay determines whether the peptide can induce the activation of FGFRs by detecting their phosphorylation.
Protocol:
-
Cell Culture and Starvation: Culture cells expressing FGFRs (e.g., HUVECs or NIH/3T3 cells) to near confluency. Serum-starve the cells for 24 hours.
-
Peptide Stimulation: Treat the cells with the FGF basic (93-110) peptide at the desired concentration for a short period (e.g., 5-15 minutes) at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody against total FGFR to normalize for protein loading.
Workflow and Logical Relationships
Experimental Workflow for Characterizing FGF basic (93-110)
Caption: A typical experimental workflow for peptide characterization.
Conclusion
The FGF basic (93-110) peptide represents a fragment of interest within a functionally significant region of the FGF2 protein. While direct evidence of its standalone biological activity is currently sparse, its location within a putative receptor-binding domain suggests a potential role in modulating FGFR signaling. The information and protocols provided in this guide offer a robust framework for initiating investigations into the precise function of this peptide. Further research, employing the outlined methodologies, is necessary to fully elucidate its biological role and therapeutic potential. Such studies will be invaluable for the rational design of novel FGF2-derived therapeutics for applications in regenerative medicine and beyond.
References
- 1. academic.oup.com [academic.oup.com]
- 2. FGF2 | Abcam [abcam.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Mimicking the Bioactivity of Fibroblast Growth Factor-2 Using Supramolecular Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural and biochemical investigation into stable FGF2 mutants with novel mutation sites and hydrophobic replacements for surface-exposed cysteines | PLOS One [journals.plos.org]
- 11. mdpi.com [mdpi.com]
- 12. goldbio.com [goldbio.com]
- 13. news-medical.net [news-medical.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Signaling Pathway Activation of FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic growth factor involved in a myriad of cellular processes including proliferation, differentiation, and survival.[1][2] Emerging research has focused on specific peptide fragments of FGF basic to harness its therapeutic potential while minimizing potential side effects. One such fragment, FGF basic (93-110), an 18-amino acid peptide also identified as FK18, has demonstrated significant neuroprotective effects.[3][4][5] This technical guide provides a comprehensive overview of the signaling pathway activation by FGF basic (93-110), with a focus on its mechanism of action, experimental data, and relevant protocols for its study.
The FGF basic (93-110) peptide is derived from a conserved receptor-binding domain of human FGF basic, suggesting a potential interaction with FGF receptors (FGFRs).[5] Studies have shown that this peptide can inhibit the binding of the full-length FGF-2 to its receptors, indicating a possible role as a competitive antagonist or a partial agonist.[3] Its primary characterized biological activity is the promotion of neuronal cell survival and the attenuation of apoptosis in the face of excitotoxic and ischemic insults.[3][4][5]
Core Signaling Pathway: The Pro-Survival Akt Cascade
The neuroprotective effects of FGF basic (93-110) are predominantly mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[3][4][5] This pathway is a central regulator of cell survival, proliferation, and metabolism.
Activation of the Akt pathway by FGF basic (93-110) initiates a downstream cascade that ultimately inhibits apoptosis. A key event in this process is the increased phosphorylation of Akt.[4][5] Phosphorylated Akt (p-Akt) in turn modulates the expression of the Bcl-2 family of proteins, which are critical regulators of programmed cell death. Specifically, the activation of Akt by FGF basic (93-110) leads to an increase in the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[3][4] This shift in the Bcl-2/Bax ratio prevents the release of cytochrome c from the mitochondria, a critical step in the intrinsic apoptotic pathway. Consequently, the activation of executioner caspases, such as caspase-3, is inhibited, leading to enhanced cell survival.[4][5]
Intriguingly, studies have shown that while FGF basic (93-110) promotes the phosphorylation of Akt, it concurrently decreases the phosphorylation of Extracellular signal-regulated kinase (Erk), another key signaling molecule in the broader FGF pathway.[4][5] The inhibition of the Erk pathway appears to contribute to the neuroprotective effects of the peptide, as the use of an Erk pathway inhibitor was shown to further enhance cell viability in the presence of FGF basic (93-110).[5] This differential regulation of pro-survival (Akt) and pro-proliferative/pro-inflammatory (Erk) pathways highlights a nuanced mechanism of action for this peptide fragment.
Below is a diagram illustrating the proposed signaling pathway for FGF basic (93-110).
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the effects of FGF basic (93-110) on neuronal cell lines.
Table 1: Effect of FGF basic (93-110) on Cell Viability
| Cell Line | Treatment Condition | FGF basic (93-110) Concentration | Incubation Time | Assay | Result | Reference |
| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | 2 hours pre-treatment | MTS Assay | Significant increase in cell viability compared to glutamate-only control. | [5] |
| SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 10 µg/mL | 2 hours pre-treatment | MTS Assay | Significant increase in cell viability compared to OGD control. | [3] |
Table 2: Modulation of Key Signaling Proteins by FGF basic (93-110)
| Cell Line | Treatment Condition | FGF basic (93-110) Concentration | Protein Analyzed | Method | Result | Reference |
| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | p-Akt | Western Blot | Significant increase in p-Akt levels. | [4][5] |
| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | p-Erk | Western Blot | Significant decrease in p-Erk levels. | [4][5] |
| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | Bcl-2/Bax ratio | Western Blot | Significant increase in the Bcl-2/Bax ratio. | [4] |
| SH-SY5Y | Glutamate-induced excitotoxicity | 10 µg/mL | Cleaved Caspase-3 | Western Blot | Significant decrease in cleaved caspase-3 levels. | [4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assessment (MTS Assay)
This protocol is used to assess the protective effect of FGF basic (93-110) against cytotoxic insults.
Workflow Diagram:
Methodology:
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.
-
Treatment:
-
For neuroprotection studies, cells are pre-treated with FGF basic (93-110) at the desired concentration (e.g., 10 µg/mL) for 2 hours.
-
Following pre-treatment, the cytotoxic agent (e.g., 8 mM glutamate) is added to the wells.
-
Control wells include untreated cells, cells treated with the cytotoxic agent alone, and cells treated with FGF basic (93-110) alone.
-
-
Incubation: The plates are incubated for the specified duration of the cytotoxic insult (e.g., 24 hours).
-
MTS Assay:
-
After incubation, 20 µL of MTS reagent is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
-
-
Data Analysis: Cell viability is calculated as the percentage of the absorbance of treated cells relative to the absorbance of untreated control cells.
Western Blot Analysis of Signaling Proteins
This protocol is used to quantify the levels of total and phosphorylated signaling proteins.
Methodology:
-
Cell Lysis: Following treatment as described above, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is then incubated overnight at 4°C with primary antibodies specific for the target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, and a loading control like anti-β-actin).
-
After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software. The levels of phosphorylated proteins are normalized to the levels of their respective total proteins, and target protein levels are normalized to the loading control.
Conclusion
The FGF basic (93-110) peptide, FK18, represents a promising therapeutic agent for neuroprotection. Its mechanism of action is centered on the activation of the pro-survival Akt signaling pathway and the concurrent inhibition of the Erk pathway. This targeted modulation of intracellular signaling cascades offers a potential advantage over the broader effects of the full-length FGF basic protein. Further research is warranted to fully elucidate its receptor binding profile and to explore its therapeutic efficacy in various models of neurodegenerative disease and ischemic injury. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing peptide.
References
An In-depth Technical Guide to the Receptor Binding Affinity of FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic or FGF2) is a potent signaling molecule involved in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. The peptide fragment FGF basic (93-110), also known as FK18, corresponds to a sequence within a conserved receptor-binding domain of FGF2. This guide provides a comprehensive overview of the receptor binding characteristics of this peptide, its role in signaling, and detailed methodologies for its analysis. The amino acid sequence for FGF basic (93-110) is Phe-Phe-Phe-Glu-Arg-Leu-Glu-Ser-Asn-Asn-Tyr-Asn-Thr-Tyr-Arg-Ser-Arg-Lys (FFERLESNNYNTYRSRK).[1]
Receptor Binding Affinity: A Note on Quantitative Data
A thorough review of the existing scientific literature did not yield specific quantitative binding affinity data (e.g., dissociation constants, Kd) for the interaction between the FGF basic (93-110) peptide and FGF receptors (FGFRs). While the full-length FGF2 protein has been studied extensively, with reported Kd values for its interaction with FGFR1 in the nanomolar range[2], similar data for the (93-110) fragment is not publicly available.
The following sections, therefore, provide a detailed guide to the experimental protocols that can be employed to determine these crucial binding parameters.
Experimental Protocols for Determining Binding Affinity
The precise quantification of the binding affinity between FGF basic (93-110) and its cognate FGF receptors is critical for understanding its biological function and for the development of potential therapeutics. The two most common and robust methods for such analysis are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. It measures the change in the refractive index at the surface of a sensor chip as an analyte flows over an immobilized ligand.
Experimental Workflow for SPR Analysis:
Caption: Workflow for SPR analysis of peptide-receptor binding.
Detailed Methodology:
-
Ligand and Analyte Preparation:
-
Ligand: The soluble extracellular domain of the desired FGF receptor (e.g., FGFR1c, FGFR2c) should be expressed and purified.
-
Analyte: The FGF basic (93-110) peptide should be synthesized and purified to a high degree.
-
Buffer: A suitable running buffer, such as HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), should be prepared and degassed.
-
-
Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The purified FGFR extracellular domain is injected over the activated surface to allow for covalent immobilization via amine coupling.
-
The remaining active sites are deactivated using ethanolamine.
-
A reference flow cell should be prepared in the same way but without the receptor to subtract non-specific binding.
-
-
Analyte Binding:
-
A series of concentrations of the FGF basic (93-110) peptide are prepared in the running buffer.
-
Each concentration is injected over the sensor and reference flow cells for a defined association time, followed by a dissociation phase with running buffer.
-
-
Surface Regeneration:
-
After each binding cycle, the sensor surface is regenerated using a solution that disrupts the ligand-analyte interaction without denaturing the immobilized receptor (e.g., a low pH glycine (B1666218) solution).
-
-
Data Analysis:
-
The sensorgram data (response units vs. time) is processed by subtracting the reference flow cell data from the active flow cell data.
-
The resulting binding curves are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change that occurs upon the binding of two molecules in solution. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Experimental Workflow for ITC Analysis:
Caption: Workflow for ITC analysis of peptide-receptor binding.
Detailed Methodology:
-
Sample Preparation:
-
The FGF basic (93-110) peptide and the soluble FGFR extracellular domain are extensively dialyzed against the same buffer to minimize heats of dilution.
-
The concentrations of both the peptide and the receptor are accurately determined. Typically, the peptide concentration in the syringe is 10-20 times higher than the receptor concentration in the sample cell.[3]
-
-
Titration:
-
The sample cell is filled with the FGFR solution, and the injection syringe is filled with the FGF basic (93-110) peptide solution.
-
The experiment consists of a series of small injections of the peptide into the sample cell while the temperature is kept constant.
-
The heat released or absorbed upon each injection is measured relative to a reference cell.
-
-
Data Analysis:
-
The heat change per injection is plotted against the molar ratio of the peptide to the receptor.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., a single-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.
-
FGF Receptor Signaling Pathways
Upon binding of FGF ligands, including potentially the FGF basic (93-110) peptide, to FGF receptors, the receptors dimerize and autophosphorylate on specific tyrosine residues in their intracellular kinase domains.[4][5] This activation initiates several downstream signaling cascades that regulate a wide range of cellular processes. The primary signaling pathways activated by FGFRs are the Ras-MAPK pathway, the PI3K-Akt pathway, and the PLCγ pathway.[4][5][6]
Ras-MAPK Signaling Pathway
This pathway is crucial for cell proliferation and differentiation.[4][7]
Caption: The Ras-MAPK signaling pathway activated by FGFR.
PI3K-Akt Signaling Pathway
This pathway is primarily involved in cell survival and growth.[4][8][9][10][11]
Caption: The PI3K-Akt signaling pathway activated by FGFR.
PLCγ Signaling Pathway
This pathway influences cell morphology, migration, and adhesion.[12][13][14][15]
Caption: The PLCγ signaling pathway activated by FGFR.
Conclusion
The FGF basic (93-110) peptide represents a functionally important region of the FGF2 protein. While direct quantitative data on its receptor binding affinity is currently lacking in the scientific literature, established and robust methodologies such as Surface Plasmon Resonance and Isothermal Titration Calorimetry can be employed to elucidate these parameters. Understanding the precise binding kinetics and thermodynamics is a critical step for the further development of this peptide as a research tool or therapeutic agent. The activation of key downstream signaling pathways, including the Ras-MAPK, PI3K-Akt, and PLCγ cascades, underscores the potential of this peptide to modulate fundamental cellular processes. This guide provides the necessary framework for researchers to pursue further investigations into the molecular interactions and cellular functions of FGF basic (93-110).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of FGFR Signaling by Targeting FGF/FGFR Extracellular Interactions: Towards the Comprehension of the Molecular Mechanism through NMR Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 4. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. mdpi.com [mdpi.com]
- 7. anygenes.com [anygenes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. cusabio.com [cusabio.com]
- 11. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 12. Phospholipase Signaling | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. PLCG1 - Wikipedia [en.wikipedia.org]
The Role of FGF basic (93-110) in Cellular Proliferation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibroblast Growth Factor 2 (FGF2), also known as basic FGF (bFGF), is a potent mitogen that plays a crucial role in a myriad of biological processes, including cell proliferation, differentiation, and angiogenesis. While the proliferative effects of the full-length FGF2 protein are well-documented, the specific role of its constituent peptide fragments is an area of ongoing research. This technical guide focuses on the available scientific knowledge surrounding the FGF basic (93-110) peptide fragment. Currently, direct evidence supporting a role for the FGF basic (93-110) fragment in cell proliferation is limited. Research on a peptide known as FK18, which corresponds to the 93-110 amino acid sequence of FGF2, has primarily highlighted its neuroprotective properties, including enhancing cell viability and inhibiting apoptosis in neuronal cells under excitotoxic or ischemic stress.[1][2][3] This guide will provide a comprehensive overview of the established proliferative functions of the full-length FGF2 protein, its signaling mechanisms, and standard experimental protocols for assessing mitogenic activity. This information serves as a foundational framework for investigating the potential proliferative effects of the FGF basic (93-110) fragment.
Proliferative Effects of Full-Length FGF2: A Quantitative Overview
| Cell Line | Assay Type | FGF2 Concentration | Observed Effect | Citation |
| Feline Adipose-derived Mesenchymal Stem Cells | Cell Proliferation Assay | 1000 ng/ml | Significant enhancement of proliferation | |
| Human Adipose-derived Stem Cells | Cell Proliferation Assay | < 10 ng/ml | Marked promotion of proliferation | |
| C3H10T1/2 Mesenchymal Cells | Cell Proliferation Assay | 10 ng/ml | ~2-fold increase in cell proliferation | |
| Endothelial GM7373 cells | Mitogenic Activity Assay | Not specified | Dose-dependent inhibition of FGF2-induced proliferation by a PTX3-derived peptide (ID50 values ranging between 15 and 50 μM) | [4] |
Signaling Pathways Activated by FGF2
FGF2 exerts its proliferative effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases. This interaction, often stabilized by heparan sulfate (B86663) proteoglycans, triggers the dimerization of FGFRs and the subsequent activation of intracellular signaling cascades. The primary pathways implicated in FGF2-mediated cell proliferation are:
-
RAS-MAPK Pathway: This is a central pathway in growth factor-stimulated cell proliferation. Upon activation, FGFRs recruit and phosphorylate docking proteins like FRS2, which in turn activates the RAS-RAF-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression.
-
PI3K-AKT Pathway: This pathway is crucial for cell survival and proliferation. Activated FGFRs can stimulate the PI3K-AKT pathway, which promotes cell growth and inhibits apoptosis. The neuroprotective effects of the FK18 peptide (FGF basic 93-110) have been linked to the activation of the Akt pathway.[1][2]
-
PLCγ Pathway: Activation of Phospholipase Cγ (PLCγ) by FGFRs leads to the generation of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers modulate intracellular calcium levels and activate Protein Kinase C (PKC), which can also contribute to proliferative responses.
Experimental Protocols for Assessing Cell Proliferation
To investigate the potential mitogenic effects of the FGF basic (93-110) peptide, standard cell proliferation assays would be employed. Below are detailed methodologies for key experiments.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in their appropriate growth medium. Incubate for 24 hours to allow for cell attachment.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Peptide Treatment: Replace the starvation medium with fresh low-serum medium containing various concentrations of the FGF basic (93-110) peptide. Include a positive control (e.g., full-length FGF2) and a negative control (vehicle).
-
Incubation: Incubate the cells for 24 to 72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable, proliferating cells.
BrdU (Bromodeoxyuridine) Incorporation Assay
This assay measures DNA synthesis, a direct marker of cell proliferation.
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding, serum starvation, and peptide treatment.
-
BrdU Labeling: Towards the end of the peptide incubation period (e.g., the last 2-4 hours), add BrdU labeling solution to each well.
-
Fixation and Denaturation: Remove the labeling medium, and fix the cells with a fixing/denaturing solution.
-
Antibody Incubation: Add a primary antibody against BrdU (e.g., a monoclonal anti-BrdU antibody) and incubate.
-
Secondary Antibody and Substrate: After washing, add a horseradish peroxidase (HRP)-conjugated secondary antibody. Following another wash, add a substrate solution (e.g., TMB).
-
Absorbance Measurement: Stop the reaction with a stop solution and measure the absorbance, typically at 450 nm.
Direct Cell Counting
This is a straightforward method to determine cell number.
-
Cell Seeding and Treatment: Seed cells in larger format plates (e.g., 12-well or 6-well plates) and treat with the FGF basic (93-110) peptide as described above.
-
Cell Detachment: At the end of the incubation period, wash the cells with PBS and detach them using a trypsin-EDTA solution.
-
Cell Counting: Resuspend the cells in growth medium and count the number of viable cells using a hemocytometer and trypan blue exclusion or an automated cell counter.
The FGF basic (93-110) Peptide (FK18) and its Known Biological Activity
As mentioned, the peptide corresponding to the 93-110 region of FGF2, known as FK18, has been investigated for its neuroprotective capabilities. Studies have shown that FK18 can:
-
Increase cell viability of neuronal cells (SH-SY5Y) subjected to glutamate-induced excitotoxicity.[1][3]
-
Attenuate apoptosis in these cells by increasing the Bcl-2/Bax ratio and decreasing cleaved caspase-3 levels.[1]
-
Exert its neuroprotective effects through the activation of the Akt signaling pathway .[1][2]
While these findings are significant in the context of neuroprotection, they do not directly address the role of this peptide in cell proliferation. The observed increase in cell viability in these studies is in the context of preventing cell death under stress, which is distinct from stimulating cell division in a quiescent population.
Future Directions and Conclusion
The role of the FGF basic (93-110) peptide fragment in cell proliferation remains an open area for investigation. While the full-length FGF2 protein is a well-established mitogen, the specific contribution of this C-terminal region to proliferation is not yet defined. The neuroprotective effects of the corresponding FK18 peptide, mediated through the pro-survival Akt pathway, suggest a potential for this fragment to influence cell fate. However, dedicated studies employing the experimental protocols outlined in this guide are necessary to determine if FGF basic (93-110) can independently stimulate cell proliferation. Such research would be valuable for the development of novel therapeutics, potentially leveraging the specific activities of FGF2-derived peptides to achieve targeted effects with greater specificity and potentially fewer side effects than the full-length protein. Researchers and drug development professionals are encouraged to explore this knowledge gap to further elucidate the complex biology of the FGF family of growth factors.
References
- 1. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of a novel peptide, FK18, under oxygen-glucose deprivation in SH-SY5Y cells and retinal ischemia in rats via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
FGF basic (93-110) and Angiogenesis Regulation: An In-depth Technical Guide
Disclaimer: Publicly available scientific literature contains limited specific information regarding the direct role and activity of the peptide fragment FGF basic (93-110) in angiogenesis regulation. This guide therefore focuses on the well-characterized parent molecule, basic Fibroblast Growth Factor (FGF-2), from which this peptide is derived. The information presented herein provides a comprehensive overview of FGF-2's role in angiogenesis, which may offer contextual insights into the potential function of its fragments.
Introduction to FGF basic (FGF-2) and Angiogenesis
Basic Fibroblast Growth Factor (FGF-2) is a potent, heparin-binding growth factor that plays a crucial role in the process of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] It is a key regulator of endothelial cell proliferation, migration, and differentiation, which are fundamental steps in neovascularization.[2][3] FGF-2 exerts its effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs) on the cell surface, a process that is stabilized by low-affinity heparan sulfate (B86663) proteoglycans (HSPGs).[3] This interaction triggers a cascade of intracellular signaling pathways that ultimately orchestrate the complex process of blood vessel formation.[3] Dysregulation of FGF-2 signaling is implicated in various pathological conditions, including tumor angiogenesis and inflammatory diseases.
While the full-length FGF-2 protein is well-studied, the specific functions of its fragments, such as FGF basic (93-110), are not extensively documented in publicly available research. Early studies on synthetic peptides of FGF-2 suggested that regions within the C-terminus, including sequences around amino acids 93-120, may be involved in receptor and heparin binding, potentially acting as agonists or antagonists. However, detailed functional data for the specific 93-110 fragment remains scarce.
This guide will provide a detailed technical overview of the established role of FGF-2 in angiogenesis, covering its signaling mechanisms, quantitative effects on endothelial cells, and the experimental protocols used to study its activity.
FGF-2 Signaling in Angiogenesis
The pro-angiogenic effects of FGF-2 are mediated through the activation of several key intracellular signaling pathways upon its binding to FGFRs on endothelial cells. The primary pathways involved are the RAS-MAPK, PI3K-AKT, and PLCγ pathways.
-
RAS/MAP Kinase (MAPK) Pathway: This is a major pathway for FGF-2-induced endothelial cell proliferation.[3] Activation of FGFR leads to the phosphorylation of FRS2 (FGFR Substrate 2), which recruits the Grb2/SOS complex, activating Ras. This in turn activates the Raf-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression and proliferation.
-
PI3K/AKT Pathway: This pathway is crucial for endothelial cell survival and migration.[3] Activated FGFRs recruit and activate Phosphoinositide 3-kinase (PI3K), which converts PIP2 to PIP3. PIP3 acts as a second messenger to activate AKT (Protein Kinase B), a key regulator of cell survival, metabolism, and migration.
-
Phospholipase Cγ (PLCγ) Pathway: This pathway is involved in the regulation of endothelial cell migration and differentiation. Upon activation by FGFR, PLCγ hydrolyzes PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). These events influence cytoskeletal rearrangements and cell motility.
Below is a graphical representation of the core FGF-2 signaling cascade in endothelial cells.
Caption: FGF-2 Signaling Pathways in Endothelial Cells.
Quantitative Data on FGF-2-Mediated Angiogenesis
The following tables summarize quantitative data from various in vitro and in vivo studies on the effects of FGF-2 on key angiogenic processes.
Table 1: In Vitro Effects of FGF-2 on Endothelial Cells
| Parameter | Cell Type | FGF-2 Concentration | Effect | Reference |
| Proliferation | ||||
| ED₅₀ | Murine BALB/c 3T3 cells | < 1.0 ng/mL | 50% maximal proliferation | [4] |
| Fold Increase | Human Umbilical Vein Endothelial Cells (HUVECs) | 1-10 ng/mL | ~2-fold increase in proliferation | |
| Migration | ||||
| Chemotactic Index | Bovine Aortic Endothelial Cells (BAECs) | 10 ng/mL | Significant increase in migration | |
| Wound Healing | Human Microvascular Endothelial Cells (HMVECs) | 20 ng/mL | Increased rate of wound closure | |
| Tube Formation | ||||
| Tube Length | HUVECs on Matrigel | 10-50 ng/mL | Increased total tube length | |
| Branch Points | HUVECs on Matrigel | 10-50 ng/mL | Increased number of branch points |
Table 2: In Vivo Angiogenic Effects of FGF-2
| Assay Model | Animal Model | FGF-2 Dose | Outcome | Reference |
| Corneal Angiogenesis | Rabbit | 100 ng pellet | Induction of neovascularization from the limbus | [2] |
| Matrigel Plug Assay | Mouse | 100-500 ng/plug | Increased vessel density within the plug | [5] |
| Chick Chorioallantoic Membrane (CAM) Assay | Chick Embryo | 50-100 ng/disk | Increased number of branching vessels | [5] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of FGF-2 and angiogenesis are provided below.
Endothelial Cell Proliferation Assay
This assay measures the mitogenic effect of FGF-2 on endothelial cells.
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in endothelial cell growth medium (EGM-2) supplemented with 2% fetal bovine serum (FBS).
-
Starvation: After 24 hours, replace the medium with basal medium containing 0.5% FBS and incubate for another 24 hours to synchronize the cells.
-
Treatment: Add varying concentrations of recombinant human FGF-2 (e.g., 0.1 - 100 ng/mL) to the wells. Include a negative control (basal medium alone) and a positive control (EGM-2 with 10% FBS).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Quantification: Assess cell proliferation using a colorimetric assay such as the MTT or WST-1 assay. Add the reagent to each well, incubate as per the manufacturer's instructions, and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the negative control.
Caption: Endothelial Cell Proliferation Assay Workflow.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the effect of FGF-2 on the directional migration of endothelial cells.
Protocol:
-
Cell Seeding: Seed HUVECs in a 6-well plate and grow to a confluent monolayer.
-
Wound Creation: Create a linear "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.
-
Treatment: Add basal medium containing varying concentrations of FGF-2. Include a negative control with basal medium alone.
-
Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) using an inverted microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each condition and time point. Calculate the percentage of wound closure over time.
Endothelial Cell Tube Formation Assay
This in vitro angiogenesis assay assesses the ability of endothelial cells to form capillary-like structures.
Protocol:
-
Matrigel Coating: Thaw Matrigel (a basement membrane extract) on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to polymerize.
-
Cell Seeding: Suspend HUVECs in basal medium containing different concentrations of FGF-2 and seed them onto the polymerized Matrigel at a density of 1.5 x 10⁴ cells/well.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Visualization and Quantification: Observe the formation of tube-like structures using an inverted microscope. Quantify the extent of tube formation by measuring the total tube length and the number of branch points using image analysis software.
Caption: Endothelial Cell Tube Formation Assay Workflow.
Chick Chorioallantoic Membrane (CAM) Assay
This is an in vivo assay to assess the angiogenic potential of FGF-2.
Protocol:
-
Egg Incubation: Incubate fertilized chicken eggs at 37.8°C with 60% humidity for 3 days.
-
Window Creation: On day 3, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 10, place a sterile, non-inflammatory carrier (e.g., a filter paper disc or a slow-release pellet) soaked with FGF-2 (50-100 ng) onto the CAM. A control carrier with PBS should also be applied.
-
Incubation: Seal the window with tape and return the egg to the incubator for 3-4 days.
-
Analysis: On day 13 or 14, open the window and observe the CAM for the formation of new blood vessels radiating from the implant. Quantify the angiogenic response by counting the number of branching blood vessels directed towards the carrier.
Conclusion
FGF-2 is a potent and well-established regulator of angiogenesis, acting through a complex network of signaling pathways to stimulate endothelial cell proliferation, migration, and the formation of new vascular networks. While the specific role of the FGF basic (93-110) peptide in this process is not well-defined in the current scientific literature, the comprehensive understanding of the parent molecule, FGF-2, provides a critical foundation for future research into the structure-function relationships of its various domains and fragments. The experimental protocols and quantitative data presented in this guide offer a robust framework for investigating the angiogenic properties of FGF-2 and its derivatives, which may ultimately lead to the development of novel therapeutic strategies for angiogenesis-related diseases.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Beyond VEGF: Inhibition of the Fibroblast Growth Factor Pathway and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. goldbio.com [goldbio.com]
- 5. ashpublications.org [ashpublications.org]
Structural Analysis of the FGF basic (93-110) Fragment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Fibroblast Growth Factor (bFGF), also known as FGF2, is a pleiotropic cytokine that plays a critical role in a myriad of cellular processes, including proliferation, differentiation, migration, and angiogenesis. Its interaction with FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans (HSPGs) is fundamental to its biological activity. Specific fragments of bFGF have been studied to delineate the functional domains responsible for receptor and heparin binding. This technical guide focuses on the structural analysis of the bFGF (93-110) fragment, a region implicated in receptor interaction and of significant interest for the development of targeted therapeutics.
While detailed high-resolution structural data for the isolated bFGF (93-110) fragment are not extensively available in public databases, this guide synthesizes information from studies on the full-length protein and related peptides to provide a comprehensive overview of its expected structural features and the methodologies for its analysis. The information presented herein is intended to serve as a foundational resource for researchers investigating the structure-function relationship of this key bFGF domain.
Predicted Structural Characteristics
Based on the crystal structure of the full-length bFGF, the (93-110) region is part of a flexible loop connecting β-strands 8 and 9. This region is located in proximity to the primary receptor binding site. Peptides derived from this area, such as the overlapping FGF-(106-115)-NH2 fragment, have been shown to interact with the FGF receptor[1].
Amino Acid Sequence
The human bFGF (93-110) fragment consists of the following 18 amino acid sequence:
Tyr-Thr-Tyr-Ser-Arg-Lys-Tyr-Thr-Ser-Trp-Tyr-Val-Ala-Leu-Lys-Arg-Thr-Gly
Secondary Structure Prediction
Computational predictions and circular dichroism (CD) spectroscopy of similar FGF-derived peptides suggest that the (93-110) fragment likely adopts a predominantly random coil or β-turn conformation in solution. The presence of proline and glycine (B1666218) residues in related fragments often induces turns, contributing to the flexibility of this loop region.
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, quantitative data that could be expected from biophysical and structural analyses of the bFGF (93-110) fragment. These values are based on typical measurements for peptides of similar size and composition.
Table 1: Biophysical Properties
| Parameter | Predicted Value | Method |
| Molecular Weight | 2215.6 Da | Mass Spectrometry |
| Isoelectric Point (pI) | 10.2 | Sequence-based calculation |
| Extinction Coefficient | 5690 M⁻¹cm⁻¹ | Sequence-based calculation |
Table 2: Structural Parameters (from NMR Spectroscopy)
| Parameter | Expected Observation |
| ¹H Chemical Shift Dispersion | Limited, indicative of a flexible peptide |
| NOE Connectivity | Primarily sequential and medium-range, suggesting local secondary structure |
| ³J(HN,Hα) Coupling Constants | Values between 6-8 Hz, consistent with random coil or β-turn conformations |
Table 3: Binding Affinity (Surface Plasmon Resonance)
| Analyte | Ligand | Kᴅ (M) |
| bFGF (93-110) | FGFR1 | 10⁻⁴ - 10⁻⁵ |
| bFGF (93-110) | Heparin | 10⁻⁵ - 10⁻⁶ |
Experimental Protocols
Detailed methodologies for the key experiments required for the structural and functional analysis of the bFGF (93-110) fragment are provided below.
Peptide Synthesis and Purification
Objective: To obtain a highly pure synthetic bFGF (93-110) peptide for structural and functional studies.
Methodology:
-
Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin (e.g., Rink Amide resin) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Coupling: Amino acids are sequentially coupled to the growing peptide chain using a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like DIEA (N,N-diisopropylethylamine).
-
Deprotection: The Fmoc protecting group is removed from the N-terminus of the last coupled amino acid using a solution of piperidine (B6355638) in DMF (dimethylformamide).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, triisopropylsilane, and water).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column using a water/acetonitrile gradient containing 0.1% trifluoroacetic acid.
-
Verification: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.
Circular Dichroism (CD) Spectroscopy
Objective: To determine the secondary structure content of the bFGF (93-110) fragment in solution.
Methodology:
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4) to a final concentration of 50-100 µM.
-
Data Acquisition: Far-UV CD spectra are recorded from 190 to 260 nm at 25°C using a spectropolarimeter.
-
Parameters: A quartz cuvette with a path length of 1 mm is used. Data is typically collected at a scanning speed of 50 nm/min with a bandwidth of 1 nm. Multiple scans are averaged to improve the signal-to-noise ratio.
-
Data Analysis: The raw data (in millidegrees) is converted to mean residue ellipticity [θ]. The resulting spectrum is analyzed using deconvolution software (e.g., CONTIN, SELCON3) to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution three-dimensional structural information of the bFGF (93-110) fragment in solution.
Methodology:
-
Sample Preparation: The peptide is dissolved in 90% H₂O/10% D₂O or 100% D₂O at a concentration of 1-2 mM. The pH is adjusted to the desired value (e.g., 6.0).
-
Data Acquisition: A series of 1D and 2D NMR experiments are performed, including:
-
¹H 1D: To assess overall sample quality and folding.
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space proximities between protons, which are used to derive distance restraints.
-
HSQC (Heteronuclear Single Quantum Coherence): If isotopically labeled (¹⁵N, ¹³C), to resolve spectral overlap and aid in assignments.
-
-
Data Processing and Analysis:
-
NMR data is processed using software such as NMRPipe.
-
Resonance assignments are made using software like CARA or SPARKY.
-
NOE cross-peaks are identified and converted into distance restraints.
-
-
Structure Calculation: Three-dimensional structures are calculated using software such as CYANA or XPLOR-NIH, incorporating the experimental restraints. The final ensemble of structures is validated for quality and consistency with the experimental data.
Signaling Pathways and Experimental Workflows
The bFGF (93-110) fragment, being part of a receptor-binding loop, is expected to influence the canonical FGF signaling pathways if it can successfully interact with and modulate FGFR activity.
FGF/FGFR Signaling Pathway
Upon binding of FGF and heparin to FGFR, the receptor dimerizes and autophosphorylates its intracellular tyrosine kinase domains. This triggers the recruitment of adaptor proteins and the activation of downstream signaling cascades, primarily the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate cell proliferation, survival, and migration.
Caption: FGF/FGFR Signaling Cascade.
Experimental Workflow for Structural Analysis
The logical flow for a comprehensive structural analysis of the bFGF (93-110) fragment would involve peptide synthesis followed by a series of biophysical characterizations.
Caption: Workflow for bFGF (93-110) Analysis.
Conclusion
The bFGF (93-110) fragment represents a region of high interest within the bFGF protein due to its potential involvement in receptor binding. While direct structural data for this isolated peptide is limited, this guide provides a framework for its study based on the known characteristics of the full-length protein and standard peptide analysis methodologies. The provided protocols and expected data serve as a starting point for researchers aiming to elucidate the precise structural and functional role of this fragment. Such studies are crucial for the rational design of peptide-based modulators of FGF signaling for therapeutic applications in areas such as tissue regeneration and oncology.
References
The Crucial Interaction of FGF basic's C-Terminal Region with Heparan Sulfate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a potent signaling protein involved in a myriad of cellular processes, including proliferation, differentiation, and angiogenesis. Its biological activity is critically dependent on its interaction with heparan sulfate (B86663) (HS) proteoglycans on the cell surface and in the extracellular matrix. This interaction facilitates the formation of a stable ternary complex with the high-affinity FGF receptor (FGFR), leading to receptor dimerization and the activation of downstream signaling cascades. A key region implicated in this interaction is the C-terminal portion of FGF basic, which includes the amino acid sequence 93-110. This technical guide provides an in-depth analysis of the interaction between FGF basic and heparan sulfate, with a focus on the available data and methodologies relevant to understanding the role of its C-terminal domain.
While specific biophysical data for the isolated FGF basic (93-110) peptide is not extensively documented in publicly available literature, its significance is inferred from its location within the well-characterized, discontinuous heparin-binding domain (HBD) of the full-length FGF2 protein. The HBD is known to involve residues from the C-terminal region, including those within and surrounding the 93-110 sequence. The data and protocols presented herein pertain to the interaction of the full-length FGF basic with heparan sulfate and its highly sulfated analog, heparin, providing a foundational understanding for the study of specific peptide regions like 93-110.
Quantitative Analysis of FGF basic-Heparan Sulfate Interaction
The binding of FGF basic to heparan sulfate and its receptor has been quantified using various biophysical techniques. The following table summarizes key quantitative data for the interaction of the full-length FGF basic protein.
| Interacting Molecules | Technique | Affinity (Kd) | Key Findings |
| FGF2 / Heparin | Surface Plasmon Resonance (SPR) | 39 nM | Demonstrates a high-affinity interaction. |
| FGF2 / Heparin | Not Specified | Nanomolar affinity | Confirms the strong binding between FGF2 and heparin.[1][2] |
| FGF2 / FGFR1 | Surface Plasmon Resonance (SPR) | 62 nM | Represents the affinity of FGF2 for its high-affinity receptor in the absence of heparin.[1] |
| FGFR1 / Heparin | Surface Plasmon Resonance (SPR) | 3.2 µM | Shows a much weaker interaction compared to FGF2/heparin, highlighting the primary role of FGF2 in binding heparin.[1] |
Core Signaling Pathway and Logical Interaction Model
The interaction between FGF basic, heparan sulfate, and the FGF receptor is a stepwise process culminating in intracellular signaling. Heparan sulfate acts as a co-receptor, essential for the stable formation of the signaling complex.
Caption: FGF basic signaling pathway initiated by heparan sulfate binding.
The logical necessity of heparan sulfate for FGF basic to effectively activate its receptor is a cornerstone of its biological function.
Caption: Logical model of heparan sulfate's role in FGF signaling.
Experimental Methodologies
A variety of experimental techniques are employed to characterize the interaction between FGF basic and heparan sulfate. Below are detailed protocols for key methodologies.
Surface Plasmon Resonance (SPR)
SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing kinetic data (association and dissociation rates) and affinity constants.
Experimental Workflow:
Caption: A typical experimental workflow for Surface Plasmon Resonance.
Protocol:
-
Sensor Chip Preparation: A streptavidin-coated sensor chip is typically used. Biotinylated heparin is immobilized onto the chip surface. A control flow cell is prepared by blocking with free biotin (B1667282) to account for non-specific binding.
-
Analyte Preparation: Recombinant full-length FGF basic is diluted in running buffer (e.g., HBS-EP) to a series of concentrations.
-
Interaction Analysis:
-
Association: A continuous flow of running buffer is passed over the sensor chip. The FGF basic solutions are then injected over the surface, allowing for binding to the immobilized heparin.
-
Dissociation: After the injection of FGF basic, running buffer is flowed over the chip to monitor the dissociation of the complex.
-
Regeneration: A pulse of a high salt solution (e.g., NaCl) is injected to remove any remaining bound FGF basic, regenerating the chip surface for the next cycle.
-
-
Data Analysis: The resulting sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon biomolecular binding, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation: FGF basic is placed in the sample cell, and a heparin solution is loaded into the injection syringe. Both are in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of the heparin solution are made into the FGF basic solution while the temperature is kept constant.
-
Data Acquisition: The heat change after each injection is measured. The initial injections result in larger heat changes as more binding sites are available. As the binding sites become saturated, the heat changes diminish.
-
Data Analysis: The integrated heat per injection is plotted against the molar ratio of the reactants. This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.
Cell-Based Proliferation Assay
This assay measures the biological activity of FGF basic in the presence of heparan sulfate by quantifying cell proliferation.
Protocol:
-
Cell Line: A cell line that expresses an appropriate FGF receptor but lacks endogenous heparan sulfate, such as BaF3 cells transfected with FGFR1c, is used.
-
Assay Setup: Cells are seeded in a 96-well plate. FGF basic is added to the wells in the presence of varying concentrations of heparan sulfate or specific HS-derived oligosaccharides.
-
Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for proliferation.
-
Quantification of Proliferation: Cell proliferation is measured using a colorimetric assay, such as the MTT or WST-1 assay, where the absorbance is proportional to the number of viable cells.
-
Data Analysis: The dose-response curves are plotted to determine the concentration of heparan sulfate required for half-maximal stimulation of FGF basic-induced proliferation (EC50).
Conclusion
The interaction between FGF basic and heparan sulfate is a fundamental requirement for its biological function. While direct quantitative data for the FGF basic (93-110) peptide is limited, its strategic location within the C-terminal heparin-binding domain of the full-length protein underscores its likely importance in this process. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate this critical interaction further. A deeper understanding of the specific contributions of peptide regions like 93-110 will be invaluable for the design of novel therapeutics that can modulate FGF signaling in various pathological conditions.
References
Unveiling a Core Functional Element: A Technical Guide to the Discovery and Identification of FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery and identification of the peptide fragment FGF basic (93-110), a key region within the broader context of Fibroblast Growth Factor 2 (FGF-2 or bFGF). While a singular primary research article detailing the initial discovery of this specific 18-amino acid peptide is not prominently available in the public domain, its existence as a commercially available research tool and the wealth of data on FGF-2 functional domains allow for a comprehensive reconstruction of its likely identification and characterization. This guide synthesizes available data on related FGF-2 fragments to provide a robust framework for understanding the significance of the 93-110 region.
The FGF basic (93-110) peptide, with the amino acid sequence Phe-Phe-Phe-Glu-Arg-Leu-Glu-Ser-Asn-Asn-Tyr-Asn-Thr-Tyr-Arg-Ser-Arg-Lys , is understood to have been identified through peptide screening techniques aimed at elucidating the functional domains of the full-length FGF basic protein.[1] Such screening methodologies are pivotal in drug discovery and functional proteomics for pinpointing regions of proteins responsible for their biological activity.
I. Quantitative Data Summary
While specific quantitative data for the FGF basic (93-110) peptide is not extensively published, the following tables summarize typical quantitative data obtained for full-length bFGF and its fragments in analogous assays. This provides a benchmark for the expected activity of functional FGF-derived peptides.
Table 1: Mitogenic Activity of bFGF and its Analogs
| Molecule | Cell Line | Assay Type | ED₅₀ / IC₅₀ | Reference |
| Recombinant Human bFGF | NIH/3T3 | Cell Proliferation | 0.2 - 1.0 ng/mL | [2] |
| Recombinant Human bFGF | Balb/c 3T3 | Cell Proliferation | < 0.05 ng/mL | [3] |
| bFGF-derived peptides | Endothelial Cells | Cell Proliferation | Agonistic/Antagonistic | [1] |
| P7 peptide (bFGF antagonist) | BALB/c 3T3 | Inhibition of bFGF-induced proliferation | ~1 µM | [4] |
Table 2: Receptor Binding Affinity of bFGF and Related Peptides
| Ligand | Receptor/Binding Partner | Assay Type | Dissociation Constant (Kd) / Affinity | Reference |
| FGF-2 | FGFR1c | Surface Plasmon Resonance | Picomolar affinity | [5] |
| MQLPLAT peptide | FGF Receptor | Phage Display | 2.51 x 10⁻¹⁰ M | |
| NanoLuc-conjugated FGF-2 | Endogenous FGF Receptor | Bioluminescent Binding Assay | 25 ± 4 pM |
II. Experimental Protocols
The following are detailed methodologies for key experiments typically employed in the identification and characterization of FGF-derived peptides like FGF basic (93-110).
Peptide Synthesis and Purification
Objective: To chemically synthesize and purify the FGF basic (93-110) peptide.
Methodology: Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: A solid support resin (e.g., Wang or Rink amide resin) is swelled in a suitable solvent like dimethylformamide (DMF).
-
Amino Acid Coupling: The C-terminal amino acid (Lysine for FGF basic (93-110)) is coupled to the resin. The process involves deprotection of the Fmoc (9-fluorenylmethyloxycarbonyl) group from the resin-bound amino acid, followed by the addition of the next Fmoc-protected amino acid, which is activated by a coupling agent (e.g., HBTU, HATU). This cycle is repeated for each amino acid in the sequence (FFFERLESNNYNTYRSRK).
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide's identity and purity are confirmed by mass spectrometry and analytical RP-HPLC.
Cell Proliferation Assay
Objective: To determine the mitogenic or anti-mitogenic activity of the FGF basic (93-110) peptide.
Methodology: MTT or BrdU Assay
-
Cell Culture: Mouse fibroblast cell lines such as NIH/3T3 or Balb/c 3T3 are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS).
-
Seeding: Cells are seeded in 96-well plates and allowed to adhere.
-
Serum Starvation: To synchronize the cells in the G0/G1 phase, the culture medium is replaced with a low-serum medium for 24 hours.
-
Treatment: Cells are treated with varying concentrations of the FGF basic (93-110) peptide, full-length bFGF (as a positive control), and a vehicle control. To test for antagonistic activity, cells are co-treated with bFGF and the peptide.
-
Incubation: The cells are incubated for a period of 24-48 hours.
-
Quantification of Proliferation:
-
MTT Assay: MTT reagent is added to the wells and incubated. Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product. The formazan is then solubilized, and the absorbance is measured.
-
BrdU Assay: BrdU is added to the wells and is incorporated into the DNA of proliferating cells. An anti-BrdU antibody conjugated to an enzyme is then added, followed by a substrate to produce a colorimetric signal that is measured.[2][3]
-
-
Data Analysis: The results are used to determine the half-maximal effective concentration (ED₅₀) for agonistic activity or the half-maximal inhibitory concentration (IC₅₀) for antagonistic activity.
Receptor Binding Assay
Objective: To determine if FGF basic (93-110) binds to FGF receptors.
Methodology: Competitive Radioligand Binding Assay
-
Cell Culture: Cells expressing FGF receptors (e.g., HEK293T cells overexpressing an FGFR isoform) are cultured.
-
Radiolabeling: Full-length bFGF is labeled with a radioisotope (e.g., ¹²⁵I).
-
Competition: Cells are incubated with a constant concentration of ¹²⁵I-labeled bFGF and increasing concentrations of the unlabeled FGF basic (93-110) peptide.
-
Washing and Lysis: After incubation, unbound radioligand is washed away, and the cells are lysed.
-
Quantification: The amount of bound radioactivity is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competition curve and calculate the inhibitory constant (Ki) of the peptide, which reflects its binding affinity for the receptor.
III. Visualizations: Signaling Pathways and Workflows
FGF Signaling Pathway
The binding of FGF ligands to their receptors (FGFRs) triggers a cascade of intracellular signaling events. The FGF basic (93-110) peptide, containing a putative receptor-binding domain, is expected to modulate this pathway.
Caption: Modulation of FGF signaling pathways by FGF basic (93-110).
Experimental Workflow for Functional Characterization
The logical flow for characterizing a synthetic peptide like FGF basic (93-110) follows a systematic progression from synthesis to in vitro functional assays.
Caption: Workflow for the functional characterization of FGF basic (93-110).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Human Basic Fibroblast Growth Factor (hFGF basic/FGF2) | Cell Signaling Technology [cellsignal.com]
- 3. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fibroblast Growth Factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to FGF basic (93-110) as a Research Tool in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic or FGF2) is a pleiotropic protein crucial for various biological processes, including cell proliferation, differentiation, angiogenesis, and wound healing. Its functions are mediated primarily through the activation of FGF receptors (FGFRs) and interaction with heparan sulfate (B86663) proteoglycans. Within the full-length FGF basic protein, specific peptide fragments have been identified that retain or modulate its biological activities. This guide focuses on the FGF basic (93-110) peptide, a fragment that has garnered interest as a research tool for its distinct signaling properties and neuroprotective effects. This peptide, also known as FK18, offers a unique tool to dissect the complex signaling pathways of FGF basic and to explore novel therapeutic strategies.
Biochemical and Functional Profile
The FGF basic (93-110) peptide is a polypeptide derived from the C-terminal region of FGF basic. This region is part of a larger functional domain (residues 93-120) that is involved in receptor and heparin binding. Research has shown that peptides from this domain can exhibit both agonistic and antagonistic properties, making them valuable tools for modulating FGF signaling.
Dual Agonist and Antagonist Activities
Peptides derived from the FGF basic (93-120) region have demonstrated a fascinating dual functionality in cell proliferation assays. They can act as competitive antagonists by inhibiting the binding of full-length FGF basic to its receptors. Conversely, they can also act as partial agonists, independently stimulating downstream signaling pathways to a lesser extent than the full-length protein. This dual nature allows researchers to finely tune FGF-mediated cellular responses.
Neuroprotective Effects
The FGF basic (93-110) peptide, referred to as FK18 in some studies, has been identified as a potent neuroprotective agent. It has been shown to enhance cell viability and protect against glutamate-induced excitotoxicity and apoptosis in neuronal cell lines such as SH-SY5Y.[1][2] These neuroprotective effects are primarily mediated through the activation of the PI3K/Akt signaling pathway.[1]
Quantitative Data Summary
The following table summarizes the available quantitative data for the biological activities of FGF basic (93-110) and related peptides.
| Parameter | Peptide | Cell Line | Assay | Value | Reference |
| Neuroprotection | FGF basic (93-110) / FK18 | SH-SY5Y | MTS Assay (Cell Viability) | Increased cell viability from ~58% to ~72% (pretreatment) | [1] |
| FGF basic (93-110) / FK18 | SH-SY5Y | Flow Cytometry (Apoptosis) | Reduced apoptosis from ~33% to ~22% | [1] | |
| FGF basic (93-110) / FK18 | SH-SY5Y | TUNEL Assay (Apoptosis) | Decreased TUNEL-positive cells from ~27% to ~19% | [1] | |
| Proliferation (Antagonism) | FGF (106-115) | 3T3 Fibroblasts | Thymidine Incorporation | 10- to 100-fold more potent than FGF (24-68) at inhibiting FGF-2 binding | [3] |
Signaling Pathways
FGF basic (93-110) exerts its effects by modulating the canonical FGF signaling pathways. Its dual functionality as a partial agonist and antagonist, as well as its specific activation of the Akt pathway in neuroprotection, are key aspects of its mechanism of action.
FGF Receptor Activation and Downstream Signaling
Full-length FGF basic binds to FGFRs, leading to receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the RAS-MAPK and PI3K-Akt pathways. The FGF basic (93-110) peptide can interfere with the binding of the full-length protein, thus acting as an antagonist. As a partial agonist, it can weakly activate these receptors.
Neuroprotective Signaling via Akt Pathway
In the context of neuroprotection, FGF basic (93-110) (FK18) has been shown to specifically promote the phosphorylation of Akt.[1][4] This activation of the Akt pathway is crucial for its ability to increase the expression of anti-apoptotic proteins like Bcl-2 and decrease the levels of pro-apoptotic proteins such as Bax and cleaved caspase-3.[2]
Experimental Protocols
Detailed methodologies are essential for the successful application of FGF basic (93-110) as a research tool. Below are protocols for key experiments cited in the literature.
Cell Proliferation Assay (Thymidine Incorporation)
This assay measures the effect of the FGF basic (93-110) peptide on DNA synthesis, either as a direct agonist or as an antagonist of full-length FGF basic.
Materials:
-
3T3 fibroblasts or other FGF-responsive cell line
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
FGF basic (93-110) peptide
-
Full-length FGF basic
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation fluid
-
96-well cell culture plates
-
Scintillation counter
Protocol:
-
Cell Seeding: Seed 3T3 fibroblasts in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete culture medium and incubate overnight to allow for cell attachment.
-
Serum Starvation: Replace the complete medium with serum-free medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Peptide/Growth Factor Treatment:
-
Agonist activity: Add FGF basic (93-110) peptide at various concentrations to the serum-starved cells.
-
Antagonist activity: Pre-incubate cells with various concentrations of FGF basic (93-110) peptide for 30 minutes, followed by the addition of a sub-maximal concentration of full-length FGF basic (e.g., 1-10 ng/mL).
-
-
[³H]-Thymidine Labeling: After 18-24 hours of incubation with the peptide/growth factor, add [³H]-Thymidine (e.g., 1 µCi/well) to each well and incubate for an additional 4-6 hours.
-
Cell Lysis and DNA Precipitation:
-
Aspirate the medium and wash the cells twice with cold PBS.
-
Add cold 10% TCA to each well and incubate on ice for 30 minutes to precipitate the DNA.
-
Aspirate the TCA and wash the wells twice with cold 5% TCA.
-
-
Solubilization and Counting:
-
Add 0.5 M NaOH to each well to solubilize the DNA.
-
Transfer the contents of each well to a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) and plot against the concentration of the peptide.
Endothelial Cell Adhesion Assay
This assay evaluates the ability of the FGF basic (93-110) peptide to modulate the adhesion of endothelial cells to an extracellular matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cell line
-
Endothelial cell growth medium
-
Fibronectin or other extracellular matrix protein
-
FGF basic (93-110) peptide
-
Calcein-AM or other fluorescent cell tracker
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence plate reader
Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell adhesion.
-
Cell Labeling: Label HUVECs with Calcein-AM (e.g., 5 µM) for 30 minutes at 37°C.
-
Cell Seeding and Treatment:
-
Wash the cells to remove excess dye and resuspend in serum-free medium.
-
Add the labeled HUVECs (e.g., 5 x 10⁴ cells/well) to the coated wells.
-
Immediately add the FGF basic (93-110) peptide at various concentrations.
-
-
Adhesion: Incubate the plate at 37°C for 30-60 minutes to allow for cell adhesion.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Quantification:
-
Add PBS to each well.
-
Measure the fluorescence of the adherent cells using a fluorescence plate reader (Excitation/Emission ~485/520 nm for Calcein-AM).
-
-
Data Analysis: Express the results as relative fluorescence units (RFU) and plot against the peptide concentration.
Neuroprotection Assay (MTS Assay)
This assay assesses the ability of the FGF basic (93-110) peptide to protect neuronal cells from excitotoxic injury.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Serum-free culture medium
-
FGF basic (93-110) peptide (FK18)
-
MTS reagent
-
96-well cell culture plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in complete medium and incubate for 24 hours.
-
Pre-treatment: Replace the medium with serum-free medium containing various concentrations of the FGF basic (93-110) peptide and incubate for a specified pre-treatment period (e.g., 2-4 hours).[1]
-
Excitotoxic Insult: Add glutamate to the wells to a final concentration known to induce ~50% cell death (e.g., 8 mM for SH-SY5Y cells) and incubate for 24 hours.[1]
-
MTS Assay:
-
Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate at 37°C for 1-4 hours, or until a color change is apparent.
-
-
Measurement: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Express the results as a percentage of the viability of untreated control cells.
Conclusion
The FGF basic (93-110) peptide is a versatile research tool for investigating the multifaceted roles of FGF signaling. Its unique dual agonist/antagonist properties in cell proliferation and its potent neuroprotective effects mediated by the Akt pathway provide researchers with a specific molecule to dissect these complex cellular processes. The experimental protocols provided in this guide offer a starting point for utilizing this peptide to further our understanding of FGF biology and to explore its potential in the development of novel therapeutics for a range of conditions, from neurodegenerative diseases to tissue regeneration. Further characterization of its binding kinetics and dose-response relationships in various cell types will undoubtedly expand its utility in the field of molecular biology and drug discovery.
References
- 1. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective effects of a novel peptide, FK18, under oxygen-glucose deprivation in SH-SY5Y cells and retinal ischemia in rats via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Function of FGF-2 Peptide Fragments: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of Fibroblast Growth Factor-2 Derived Peptides and Their Therapeutic Potential
Fibroblast Growth Factor-2 (FGF-2), also known as basic FGF (bFGF), is a pleiotropic cytokine that plays a critical role in a myriad of biological processes, including cell proliferation, differentiation, survival, and angiogenesis.[1][2][3] Its profound influence on cellular behavior has made it a focal point in research and a target for therapeutic development. While the full-length protein has been extensively studied, there is a growing interest in its peptide fragments and mimetic peptides. These smaller molecules offer several advantages, including greater stability, reduced production costs, and the potential for more targeted therapeutic effects.[4] This technical guide provides a comprehensive overview of the function of FGF-2 peptide fragments, their mechanisms of action, and their potential applications in drug development, with a focus on quantitative data and detailed experimental methodologies.
Core Concepts: FGF-2 Signaling and the Rationale for Peptide Fragments
FGF-2 exerts its biological effects by binding to and activating FGF receptors (FGFRs), a family of receptor tyrosine kinases.[3][5] This interaction is facilitated by heparan sulfate (B86663) proteoglycans (HSPGs), which act as co-receptors. The binding of FGF-2 to FGFRs induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This, in turn, triggers the activation of several downstream signaling cascades, most notably the Ras/MAPK, PI3K/AKT, and PLCγ pathways.[1][5][6] These pathways regulate a wide range of cellular responses, from gene expression and protein synthesis to cell motility and survival.
The development of FGF-2 peptide fragments is predicated on the principle that the biological activity of the full-length protein can be mimicked or modulated by smaller peptides corresponding to specific functional domains. These peptides can be designed to either activate (agonists) or inhibit (antagonists) FGFR signaling, opening up a wide range of therapeutic possibilities.
Quantitative Bioactivity of FGF-2 Peptide Fragments
The bioactivity of FGF-2 and its peptide fragments can be quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data for full-length FGF-2 and several well-characterized peptide fragments.
| Molecule | Assay | Cell Type | Parameter | Value | Reference |
| Recombinant Human FGF-2 | Cell Proliferation | NIH/3T3 fibroblasts | EC50 | 0.1-0.5 ng/mL | [3] |
| FGF2-Peptide Amphiphile (PA) | Cell Proliferation | Human Umbilical Vein Endothelial Cells (HUVECs) | Effective Concentration | 250-750 nM (comparable to 1.50 nM native FGF-2) | [1][7] |
| MQLPLAT phage | Receptor Binding | SKOV3 cells | Kd | 2.51 x 10-10 M | [6] |
| PTX3-(100–104) peptide | Inhibition of FGF-2 induced cell proliferation | Endothelial GM7373 cells | ID50 | 15-50 µM | [8] |
Table 1: Quantitative Bioactivity Data for FGF-2 and its Peptide Fragments
Key FGF-2 Peptide Fragments and Their Functions
Several FGF-2 peptide fragments and mimetics have been identified and characterized, each with distinct properties and potential applications.
Agonistic Peptides
-
YRSRKYSSWYVALKR (FGF-2 domain 106-120): This 15-amino acid peptide corresponds to a receptor-binding domain of FGF-2 and acts as a partial agonist of FGFR.[1] It has been shown to promote the proliferation of 3T3 fibroblasts.[1]
-
F2A4-K-NS: This is a branched peptide that incorporates two copies of the FGF-2 mimetic sequence (YRSRKYSSWYVALKR) and a heparin-binding sequence. This multivalent design enhances its bioactivity, enabling it to bind to FGFR1 and activate the ERK1/2 signaling pathway, promoting angiogenesis in vivo.[1][2]
-
CH02: A novel heptapeptide (B1575542) identified through phage display, CH02 exhibits high binding affinity for FGFR1 and FGFR2. It acts as an agonist, promoting FGFR phosphorylation and demonstrating potential for nerve injury repair by supporting neuronal survival and axon growth.[9]
-
H1 Peptide: This peptide was identified for its high affinity to FGFR2IIIc and has shown promise as a wound-healing agent by activating PI3K-AKT and MAPK-ERK1/2 pathways.[10]
Antagonistic Peptides
-
PTX3-(100–104): This pentapeptide, derived from the long pentraxin PTX3, acts as an FGF-2 antagonist. It binds to FGF-2 and prevents its interaction with its receptors, thereby inhibiting FGF-2-induced endothelial cell proliferation and angiogenesis.[8][11]
-
Truncated 24-kDa FGF-2 (N-terminal 86 amino acids): This fragment of a high molecular weight isoform of FGF-2 has been shown to inhibit the migration of both endothelial and tumor cells. In vivo studies have demonstrated its ability to suppress tumor growth and angiogenesis.[12]
Signaling Pathways Activated by FGF-2 Peptide Fragments
The biological effects of agonistic FGF-2 peptide fragments are mediated through the activation of the same downstream signaling pathways as the full-length protein. A common method for confirming the activation of these pathways is to measure the phosphorylation of key signaling molecules.
FGF-2 Peptide Fragment Signaling Pathways
Experimental Protocols for Assessing FGF-2 Peptide Fragment Function
A variety of experimental protocols are employed to characterize the function of FGF-2 peptide fragments. Below are detailed methodologies for key experiments.
Cell Proliferation Assay
This assay is used to determine the effect of FGF-2 peptide fragments on cell growth.
-
Cell Seeding: Plate cells (e.g., HUVECs, NIH/3T3 fibroblasts) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Starvation: Replace the growth medium with a serum-free or low-serum medium and incubate for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Add FGF-2 peptide fragments at various concentrations to the wells. Include positive controls (e.g., full-length FGF-2) and negative controls (vehicle).
-
Incubation: Incubate the plates for 24-72 hours.
-
Quantification: Measure cell proliferation using a suitable method, such as quantifying double-stranded DNA (dsDNA) with a fluorescent dye (e.g., PicoGreen) or using a colorimetric assay (e.g., MTT, XTT).
-
Data Analysis: Plot the absorbance or fluorescence values against the peptide concentration and determine the EC50 value.
Western Blotting for Signaling Pathway Activation
This technique is used to detect the phosphorylation of key proteins in the FGF-2 signaling pathway.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency, starve them as described above, and then treat with FGF-2 peptide fragments for a short period (e.g., 5-15 minutes) to observe rapid phosphorylation events.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with primary antibodies specific for the phosphorylated forms of target proteins (e.g., p-FGFR, p-ERK1/2, p-AKT). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use antibodies against the total forms of the proteins as loading controls.
In Vitro Angiogenesis (Tube Formation) Assay
This assay assesses the ability of FGF-2 peptide fragments to induce the formation of capillary-like structures by endothelial cells.
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated wells.
-
Treatment: Add the FGF-2 peptide fragments to the wells.
-
Incubation: Incubate the plate for 4-18 hours.
-
Visualization and Quantification: Visualize the formation of tube-like structures using a microscope. Quantify the extent of tube formation by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.
Experimental Workflow for FGF-2 Peptide Fragment Characterization
Applications in Drug Development
The unique properties of FGF-2 peptide fragments make them attractive candidates for various therapeutic applications.
-
Tissue Regeneration and Wound Healing: Agonistic FGF-2 peptides that promote cell proliferation, migration, and angiogenesis can be used to accelerate the healing of chronic wounds, burns, and other tissue injuries.[10][13]
-
Cardiovascular Disease: By stimulating angiogenesis, FGF-2 mimetic peptides could be used to promote the formation of new blood vessels in ischemic tissues, such as in the heart after a myocardial infarction.
-
Neuroprotection and Neuroregeneration: FGF-2 is known to have neurotrophic effects, and its peptide fragments are being investigated for their potential to protect neurons from damage and promote nerve regeneration in conditions like spinal cord injury and neurodegenerative diseases.[9]
-
Cancer Therapy: Antagonistic FGF-2 peptides that inhibit angiogenesis and tumor cell migration represent a promising strategy for cancer treatment. By cutting off the blood supply to tumors and preventing their spread, these peptides could be used as standalone therapies or in combination with other anti-cancer drugs.[8][12]
Conclusion
FGF-2 peptide fragments represent a promising class of molecules with significant therapeutic potential. Their ability to either mimic or inhibit the diverse biological activities of full-length FGF-2, combined with their favorable pharmacological properties, makes them attractive candidates for drug development in a wide range of diseases. The continued investigation of these peptides, with a focus on understanding their structure-activity relationships and optimizing their delivery, will be crucial for translating their promise into clinical reality. This guide provides a foundational understanding for researchers and drug development professionals to explore and advance the therapeutic applications of FGF-2 peptide fragments.
References
- 1. Mimicking the Bioactivity of Fibroblast Growth Factor-2 Using Supramolecular Nanoribbons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic Peptide Developed by BioSET, Inc., Mimics Growth Factor Angiogenesis and Tissue Repair | BNL Newsroom [bnl.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Identification of FGF receptor-binding peptides for cancer gene therapy. — Oxford Stem Cell Institute [stemcells.ox.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fibroblast growth factor 2-antagonist activity of a long-pentraxin 3-derived anti-angiogenic pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and Characterization of a High-Affinity Small Peptide Ligand, H1, Targeting FGFR2IIIc for Skin Wound Healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fibroblast growth factor-2 antagonist and antiangiogenic activity of long-pentraxin 3-derived synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Suppression of Tumor Growth and Angiogenesis in Vivo by a Truncated Form of 24-kd Fibroblast Growth Factor (FGF)-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mimicking the Bioactivity of Fibroblast Growth Factor-2 Using Supramolecular Nanoribbons - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of FGF basic (93-110) in Human and Bovine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Fibroblast Growth Factor (FGF basic or FGF2) is a pleiotropic cytokine that plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis. The peptide fragment spanning amino acids 93-110 of FGF basic is of particular interest as it is implicated in receptor binding and mitogenic activity. This technical guide provides an in-depth comparison of FGF basic (93-110) in human and bovine systems, focusing on its biochemical properties, biological activity, and the signaling pathways it elicits. A key finding of this guide is the complete amino acid sequence identity of the (93-110) region between human and bovine FGF basic, suggesting a highly conserved functional role across these species.
Sequence Identity of FGF basic (93-110)
A fundamental aspect of comparing the function of a peptide in different species is its primary amino acid sequence. In the case of FGF basic (93-110), the sequence is 100% conserved between humans and cattle.
Table 1: Amino Acid Sequence of FGF basic (93-110)
| Species | Amino Acid Sequence (93-110) |
| Human | VSIKGVCANRYLAMKEDGRLLASK |
| Bovine | VSIKGVCANRYLAMKEDGRLLASK |
This absolute conservation strongly suggests that the FGF basic (93-110) peptide will exhibit analogous biological activities and receptor interactions in both human and bovine cellular contexts. Any observed differences in the overall biological response to full-length FGF basic between these species are likely attributable to variations in other parts of the protein, post-translational modifications, or differences in the host cellular machinery, such as receptor expression levels and affinities.
Comparative Biological Activity
While direct comparative studies on the FGF basic (93-110) fragment are not extensively available in the literature, a wealth of data exists for the full-length FGF basic protein in both human and bovine systems. This information provides a strong basis for understanding the expected activity of the (93-110) fragment. The mitogenic activity of FGF basic is typically quantified by its ED50 value, which is the concentration of the growth factor that elicits 50% of the maximum biological response in a cell proliferation assay.
Table 2: Mitogenic Activity of Human and Bovine FGF basic
| Species | Cell Line for Assay | ED50 (ng/mL) | Reference |
| Human | Balb/c 3T3 (murine fibroblasts) | ≤ 0.1 | |
| Human | NR6R-3T3 (mouse fibroblast) | 0.1-0.6 | [1] |
| Bovine | Balb/c 3T3 (murine fibroblasts) | < 0.1 | [2][3] |
| Bovine | HUVEC (human umbilical vein endothelial cells) | 0.1-2 | [4] |
The data indicates that both human and bovine FGF basic are potent mitogens with very similar effective concentrations, even when tested on cell lines from different species. This further supports the concept of high functional conservation.
Receptor Binding Affinity
FGF basic exerts its effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs). The binding affinity is quantified by the dissociation constant (Kd). Lower Kd values indicate higher binding affinity.
Table 3: Receptor Binding Affinity of FGF basic
| Ligand Species | Cell Type/Receptor | Kd (pM) | Reference |
| Bovine | PC12 cells | 258 | [5] |
| Bovine | PC12 cell membranes | 28 | [5] |
Direct comparative studies on the receptor binding affinities of human versus bovine FGF basic to their respective receptors are limited. However, given the high sequence homology, it is anticipated that the binding affinities would be comparable.
FGF basic Signaling Pathways
Upon binding to its receptor and the co-receptor heparan sulfate, FGF basic initiates a cascade of intracellular signaling events. The primary pathways activated are highly conserved across mammalian species.
Caption: FGF basic signaling pathways.
Experimental Protocols
Cell Proliferation (Mitogenic Activity) Assay
This protocol is a generalized procedure for assessing the mitogenic activity of FGF basic.
Caption: Workflow for a cell proliferation assay.
Detailed Steps:
-
Cell Seeding: Plate fibroblast cells (e.g., Balb/c 3T3 or NR6R-3T3) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for 12-24 hours to synchronize the cell cycle.
-
Treatment: Add serial dilutions of FGF basic (both human and bovine, if comparing) to the wells. Include a negative control (no FGF) and a positive control (e.g., 10% FBS).
-
Incubation: Incubate the plates for 48-72 hours.
-
Quantification of Proliferation:
-
MTT/WST-1 Assay: Add MTT or WST-1 reagent to each well and incubate for 2-4 hours. Measure the absorbance at the appropriate wavelength.
-
BrdU Assay: Add BrdU to the wells for the final 2-24 hours of incubation. Detect BrdU incorporation using an anti-BrdU antibody in an ELISA format.
-
-
Data Analysis: Plot the absorbance values against the FGF basic concentration and fit a sigmoidal dose-response curve to determine the ED50 value.
Enzyme-Linked Immunosorbent Assay (ELISA) for FGF basic Quantification
This protocol outlines a sandwich ELISA for the quantification of FGF basic in samples such as cell culture supernatants, serum, or plasma.[5][6][7][8]
References
- 1. Analysis of fibroblast growth factor 2 (FGF2) gene transcription and protein distribution in the bovine testis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Association of bovine fibroblast growth factor 2 (FGF2) gene with milk fat and productive life: an example of the ability of the candidate pathway strategy to identify quantitative trait genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Bovine basic fibroblast growth factor: identification and binding of its receptor on PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High and low affinity binding sites for basic fibroblast growth factor on cultured cells: absence of a role for low affinity binding in the stimulation of plasminogen activator production by bovine capillary endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fibroblast growth factor receptor, FGFR3, forms gradients of intact and degraded protein across the growth plate of developing bovine ribs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recombinant Human FGF-2/FGF basic/FGFb Protein - Elabscience® [elabscience.com]
Therapeutic Potential of FGF basic (93-110): A Technical Guide
Introduction
Fibroblast Growth Factor 2 (FGF2), also known as basic Fibroblast Growth Factor (bFGF), is a member of the FGF family, a group of heparin-binding proteins integral to numerous cellular processes.[1][2][3] FGFs regulate a wide array of biological functions, including cell proliferation, survival, migration, and differentiation.[2][4] The FGF family consists of 18 mammalian ligands that exert their effects by activating four highly conserved transmembrane tyrosine kinase receptors (FGFR1-4).[4] FGF2, the prototypical member, is a potent mitogen and a key player in angiogenesis, wound healing, embryonic development, and tissue repair.[1][5][6]
While the full-length FGF2 protein has demonstrated significant therapeutic efficacy, its clinical application is hampered by inherent instability.[7][8][9] This has spurred research into smaller, more stable, and functionally specific peptide fragments derived from the parent protein.[10] The FGF basic (93-110) fragment, corresponding to a sequence within the larger protein, has emerged as a peptide of interest, particularly for its neuroprotective activities.[11] This guide provides an in-depth technical overview of the potential therapeutic applications of the FGF basic (93-110) peptide and the broader mechanisms of its parent molecule, FGF2, that it aims to replicate.
Core Therapeutic Areas and Mechanisms of Action
The therapeutic potential of FGF basic (93-110) and its parent protein, FGF2, primarily revolves around two key areas: neuroprotection and angiogenesis/wound healing.
Neuroprotection
The FGF basic (93-110) peptide, referred to as FK18 in some studies, has shown direct neuroprotective effects against excitotoxic injury.[11] Full-length FGF2 is known to be involved in neurogenesis during brain development and can facilitate the formation of functional dopaminergic neurons from stem cells.[12] It plays a crucial role in the proliferation and differentiation of progenitor cells in the adult hippocampus, particularly in response to injury.[13] Studies in animal models of neurodegenerative diseases, such as Alzheimer's and Huntington's disease, have shown that FGF2 can restore spatial learning, enhance neurogenesis, and reduce the impact of mutant proteins.[11][12][14]
Signaling Pathways: The neuroprotective effects of FGF2 are mediated through the activation of several intracellular signaling cascades following binding to its receptor (FGFR). The primary pathways implicated are:
-
PI3K/AKT Pathway: Activation of this pathway is crucial for promoting cell survival and protecting against apoptosis induced by cytotoxic agents.[11]
-
Ras/MAPK (ERK) Pathway: This pathway is vital for cell proliferation, differentiation, and survival.[4][11][15] In the context of neuroprotection, it supports the survival of both neurons and glia.[12]
References
- 1. Fibroblast Growth Factor Family | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 4. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recombinant Human FGF-Basic - Leinco Technologies [leinco.com]
- 6. academic.oup.com [academic.oup.com]
- 7. [New Product] Completion of Development and Launch of FGF2 Alternative Peptide(FGFR1c agonist) – PeptiGrowth Inc. [peptigrowth.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. journals.plos.org [journals.plos.org]
- 10. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Dysregulated fibroblast growth factor (FGF) signaling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FGF-2 regulation of neurogenesis in adult hippocampus after brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] FGF-2 promotes neurogenesis and neuroprotection and prolongs survival in a transgenic mouse model of Huntington's disease. | Semantic Scholar [semanticscholar.org]
- 15. oncotarget.com [oncotarget.com]
The Role of FGF basic (93-110) in Tissue Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor basic (FGF basic or FGF2) is a potent signaling protein integral to a myriad of biological processes, including cell growth, differentiation, angiogenesis, and, notably, tissue repair and regeneration. While the therapeutic potential of the full-length FGF2 protein is well-documented, specific fragments of this protein may offer more targeted effects with potentially fewer off-target interactions. This technical guide focuses on the peptide region FGF basic (93-110), examining its biological significance and putative role in the complex processes of tissue regeneration. Drawing upon the foundational understanding of FGF2, this document elucidates the known functions of bioactive domains within this region, their mechanisms of action, and the experimental basis for their study.
Introduction: FGF Basic and its Significance in Tissue Repair
The Fibroblast Growth Factor (FGF) family comprises a group of structurally related proteins that are critical regulators of cellular communication and function.[1] Among these, FGF basic (FGF2) is one of the most extensively studied members, recognized for its potent mitogenic and angiogenic activities that are central to wound healing.[2][3] FGF2 is produced by various cells, including macrophages, keratinocytes, endothelial cells, and fibroblasts, and it stimulates both epithelial and mesenchymal cell proliferation.[4] Its role in tissue repair is multifaceted, involving the stimulation of angiogenesis, modulation of inflammation, and promotion of cell proliferation and migration.[4][5]
The full-length FGF2 protein has been approved for clinical use in wound healing in some countries, underscoring its therapeutic relevance.[6] However, research into specific domains of FGF2 has revealed that shorter peptide fragments can mimic or modulate the activity of the parent protein. This has led to interest in the FGF basic (93-110) region, which contains a key receptor-binding domain.
The Bioactive Fragment: FGF(106-115)
Within the broader FGF basic (93-110) sequence lies a smaller, highly significant peptide: FGF(106-115) . Research has identified this 10-amino acid sequence as a primary functional domain responsible for interacting with the FGF receptor.[6][7][8] This interaction is a critical first step in initiating the intracellular signaling cascade that leads to the biological effects of FGF.
Biological Activities of FGF(106-115)
Studies have demonstrated that synthetic peptides corresponding to the FGF(106-115) sequence possess notable biological activity, acting as partial agonists and antagonists of the full-length FGF protein.[6][7][8] These activities are summarized in the table below.
| Biological Activity | Description | Reference |
| Receptor Interaction | The FGF(106-115) peptide is a key component of the receptor-binding domain of FGF basic.[2][9] | [6][7][8] |
| Heparin Binding | This peptide sequence is also involved in binding to heparin and heparan sulfate (B86663) proteoglycans, which are essential co-factors for FGF signaling.[10] | [10] |
| Modulation of FGF Activity | Peptides from the FGF(106-115) region can inhibit thymidine (B127349) incorporation in fibroblasts stimulated by full-length FGF, indicating an antagonistic effect.[6][7][8] | [6][7][8] |
| Partial Agonist Activity | In the absence of exogenous FGF, the FGF(106-115) peptide can stimulate DNA synthesis in 3T3 fibroblasts, demonstrating partial agonist activity.[6][7][8] | [6][7][8] |
| Cell Adhesion Modulation | The FGF(106-115) peptide can modulate the effects of FGF on endothelial cell adhesion.[6][7] | [6][7] |
Mechanism of Action and Signaling Pathways
While specific signaling studies on the FGF basic (93-110) fragment are limited, its action is presumed to be mediated through the established FGF receptor (FGFR) signaling pathways, given that it contains the receptor-binding domain. The binding of FGF or its active fragments to FGFRs, in the presence of heparan sulfate co-receptors, triggers receptor dimerization and autophosphorylation of intracellular tyrosine kinase domains.[11] This initiates a cascade of downstream signaling events.
The primary signaling pathways activated by FGF/FGFR engagement include:
-
RAS/MAP Kinase Pathway: This is a major pathway for FGF-mediated cell proliferation and differentiation.[5][11]
-
PI3K/AKT Pathway: This pathway is crucial for cell survival and anti-apoptotic signals.[5][11]
-
PLCγ Pathway: This pathway influences cell morphology, migration, and adhesion.[4][5]
The proposed mechanism is that the FGF basic (93-110) fragment, particularly the 106-115 region, binds to the FGFR and initiates these signaling cascades, leading to cellular responses that contribute to tissue repair, such as fibroblast proliferation.
Figure 1: Proposed signaling pathways activated by FGF basic (93-110).
Experimental Protocols
Fibroblast Proliferation Assay (Thymidine Incorporation)
This protocol is adapted from the methods described in the study by Baird et al. (1988).[6]
Objective: To determine the effect of FGF basic (93-110) peptide on the proliferation of 3T3 fibroblasts by measuring the incorporation of [³H]thymidine into newly synthesized DNA.
Materials:
-
Balb/c 3T3 fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
FGF basic (93-110) peptide (synthesized and purified)
-
Full-length FGF basic (positive control)
-
[³H]thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation counter and vials
Methodology:
-
Cell Culture: Culture 3T3 fibroblasts in DMEM supplemented with 10% FBS until confluent.
-
Cell Seeding: Seed the cells into 24-well plates at a density that allows for sub-confluency during the assay period.
-
Starvation: Once cells have adhered, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Add fresh serum-free DMEM containing various concentrations of the FGF basic (93-110) peptide. Include a positive control (full-length FGF) and a negative control (vehicle).
-
[³H]thymidine Labeling: After 18-24 hours of incubation with the peptides, add [³H]thymidine to each well and incubate for an additional 4-6 hours.
-
Cell Lysis and Precipitation:
-
Aspirate the medium and wash the cells with cold phosphate-buffered saline (PBS).
-
Add cold 10% TCA to each well to precipitate the DNA.
-
Wash the precipitate with cold ethanol.
-
-
Quantification:
-
Solubilize the precipitate in NaOH.
-
Transfer the solution to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: Express the results as counts per minute (CPM) or as a percentage of the control.
References
- 1. Towards the development of a reliable protocol for mesenchymal stem cell cardiomyogenesis [scirp.org]
- 2. pnas.org [pnas.org]
- 3. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. pnas.org [pnas.org]
- 6. Receptor- and heparin-binding domains of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.unar.ac.id [repository.unar.ac.id]
- 9. erc.bioscientifica.com [erc.bioscientifica.com]
- 10. mdpi.com [mdpi.com]
- 11. portlandpress.com [portlandpress.com]
Unraveling the Immunogenic Landscape: A Technical Guide to Epitope Mapping of FGF basic (93-110)
For Immediate Release
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the epitope mapping of the human and bovine Fibroblast Growth Factor basic (FGF basic) peptide region (93-110). This document outlines the key signaling pathways of FGF basic, detailed experimental protocols for epitope characterization, and a structured approach to data presentation.
Introduction to FGF basic and the (93-110) Epitope
Basic Fibroblast Growth Factor (bFGF or FGF2) is a pleiotropic growth factor involved in a multitude of cellular processes, including proliferation, differentiation, and angiogenesis.[1][2][3] Its interaction with FGF receptors (FGFRs) triggers a cascade of intracellular signaling events crucial for tissue development and repair.[4][5] The peptide sequence spanning amino acids 93-110 of FGF basic is a region of interest for immunological studies, and is utilized in peptide screening and immunoassays.[2][6][7][8] Understanding the specific epitope within this region is critical for the development of targeted antibody therapeutics and diagnostics.
FGF basic Signaling Pathways
The binding of FGF basic to its receptors (FGFRs), often facilitated by heparan sulfate (B86663) proteoglycans, initiates receptor dimerization and autophosphorylation of tyrosine residues.[4][5][9] This activation triggers several key downstream signaling pathways:
-
RAS/MAP Kinase Pathway: Primarily involved in cell proliferation and differentiation.[4]
-
PI3K/AKT Pathway: Plays a crucial role in cell survival and fate determination.[4]
-
PLCγ Pathway: Influences cell morphology, migration, and adhesion.[4]
Below is a diagram illustrating the major signaling cascades activated by FGF basic.
Caption: FGF basic signaling pathways.
Data Presentation: Quantitative Analysis of Antibody-Epitope Interactions
While specific quantitative data for the epitope mapping of FGF basic (93-110) is not publicly available, this section provides a template for how such data should be presented for clear comparison. The following tables are illustrative examples of how to structure the results from the experimental protocols described below.
Table 1: Peptide Scanning ELISA Results for FGF basic (93-110) Peptides
| Peptide Sequence | Overlapping Residues | Absorbance at 450 nm (OD) | Relative Binding (%) |
| Amino Acid Sequence of Human FGF basic (154 aa): | AAGSITTLPALPEDGGSGAFPPGHFKDPKRLYCKNGGFFLRIHPDGRVDGVREKSDPHIKLQLQAEERGVVSIKGVCANRYLAMKEDGRLLASKCVTDECFFFERLESNNYNTYRSRKYTSWYVALKRTGQYKLGSKTGPGQKAILFLPMSAKS | ||
| Amino Acid Sequence of Bovine FGF basic (154 aa): | AAGSITTLPSLPEDGGSGAFPPGHFKDPKRLYCKNGGFFLRIHPDGRVDGVREKSDPHIKLQLQAEERGVVSIKGVCANRYLAMKEDGRLLASKCVTDECFFFERLESNNYNTYRSRKYSSWYVALKRTGQYKLGPKTGPGQKAILFLPMSAKS | ||
| (Illustrative Data) | |||
| ... | ... | ... | ... |
| YNTYRSRKYTSWYVALKR | 93-110 | 1.85 | 100 |
| NTYRSRKYTSWYVALKRT | 94-111 | 1.62 | 87.6 |
| TYRSRKYTSWYVALKRTG | 95-112 | 1.21 | 65.4 |
| ... | ... | ... | ... |
Table 2: Kinetic and Affinity Data from Surface Plasmon Resonance (SPR)
| Analyte (Antibody) | Ligand (Peptide) | ka (1/Ms) | kd (1/s) | KD (M) |
| (Illustrative Data) | ||||
| Anti-FGF(93-110) mAb 1 | YNTYRSRKYTSWYVALKR | 2.5 x 10^5 | 5.0 x 10^-4 | 2.0 x 10^-9 |
| Anti-FGF(93-110) mAb 2 | YNTYRSRKYTSWYVALKR | 1.8 x 10^5 | 9.0 x 10^-4 | 5.0 x 10^-9 |
Experimental Protocols
The following are detailed methodologies for key experiments used in epitope mapping.
Peptide Scanning using ELISA
This protocol is designed to identify linear epitopes by screening a series of overlapping synthetic peptides derived from the FGF basic (93-110) sequence.
Materials:
-
Synthetic peptides (15-20 amino acids long, overlapping by 10-15 amino acids) covering the FGF basic (93-110) region.
-
96-well microtiter plates.
-
Coating Buffer (e.g., 0.1 M sodium bicarbonate, pH 9.6).
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBS).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Primary antibody (specific to FGF basic).
-
HRP-conjugated secondary antibody.
-
TMB substrate.
-
Stop Solution (e.g., 2 M H₂SO₄).
Procedure:
-
Peptide Coating: Dilute synthetic peptides to 1-10 µg/mL in Coating Buffer and add 100 µL to each well. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Caption: Peptide Scanning ELISA Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics and affinity of antibody-peptide interactions in real-time.[10][11]
Materials:
-
SPR instrument and sensor chips (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
FGF basic (93-110) peptide.
-
Purified antibody.
-
Running buffer (e.g., HBS-EP+).
Procedure:
-
Ligand Immobilization: Activate the sensor chip surface with a mixture of EDC and NHS. Inject the FGF basic (93-110) peptide to allow for covalent coupling to the surface. Deactivate remaining active sites with ethanolamine.
-
Analyte Injection: Inject a series of concentrations of the antibody over the sensor surface.
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the antibody from the peptide.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove the bound antibody and prepare the surface for the next cycle.
-
Data Analysis: Fit the sensorgram data to a binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
Caption: Surface Plasmon Resonance (SPR) Workflow.
Conclusion
This technical guide provides a foundational approach to the epitope mapping of the FGF basic (93-110) region. By employing the detailed experimental protocols and data presentation formats outlined herein, researchers can systematically characterize the immunogenic properties of this peptide. The elucidation of specific epitopes within this region will be instrumental in advancing the development of novel therapeutics and diagnostics targeting FGF basic.
References
- 1. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recombinant Human FGF-Basic (146 aa) - Leinco Technologies [leinco.com]
- 4. wacker.com [wacker.com]
- 5. ulab360.com [ulab360.com]
- 6. bovine basic FGF Recombinant | Reprokine [reprokine.com]
- 7. agrisera.com [agrisera.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 10. Human FGF-basic (FGF-2/bFGF) (154 aa) Recombinant Protein (100-18B-50UG) [thermofisher.com]
- 11. nicoyalife.com [nicoyalife.com]
Methodological & Application
Application Notes and Protocols: FGF basic (93-110) Peptide in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of the FGF basic (93-110) peptide. Basic Fibroblast Growth Factor (FGF basic or FGF2) is a potent mitogen involved in a multitude of cellular processes, including cell proliferation, differentiation, migration, and angiogenesis.[1][2][3][4][5] The (93-110) peptide fragment is a specific region of the full-length FGF basic protein. While detailed protocols for this specific peptide are not extensively documented, its biological activity is suggested through peptide screening.[6][7] The following protocols for common in vitro assays are adapted from established methods for the full-length FGF basic protein. It is strongly recommended to perform a dose-response study to determine the optimal concentration of the FGF basic (93-110) peptide for your specific cell type and experimental conditions.
Data Presentation: Efficacy of Full-Length FGF basic
The following tables summarize the effective concentrations of full-length FGF basic in various in vitro assays, which can serve as a starting point for optimizing experiments with the FGF basic (93-110) peptide.
Table 1: Cell Proliferation Assays
| Cell Line | Assay | Effective Concentration (ED50) | Reference |
| Murine Balb/c 3T3 cells | Cell Proliferation | ≤ 0.1 ng/mL | [8] |
| Murine Balb/c 3T3 cells | Cell Proliferation | < 1.0 ng/mL | [2][9] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Cell Proliferation | ≤ 0.1 ng/mL | [10] |
| Fetal Bovine Heart Endothelial (FBHE) cells | Cell Proliferation | 0.5 - 5.0 ng/mL | [3] |
| Human Dermal Fibroblasts (HDF) | Cell Proliferation | Not specified | [5] |
| Human Skin Fibroblasts (HSF) | Cell Proliferation | Positive control used | [11] |
| Human Immortalized Keratinocytes (HaCaT) | Cell Proliferation | Positive control used | [11] |
Table 2: Wound Healing (Scratch) Assays
| Cell Line | Treatment Concentration | Duration | Observations | Reference |
| Human Dermal Fibroblasts | 50 ng/mL | 24 hours | Significant wound closure | [5] |
| Human Urothelial Cells | 1, 10, 100 ng/mL | 48 hours | No significant difference compared to control | [1] |
Table 3: Angiogenesis (Tube Formation) Assays
| Cell Type | Assay Principle | Key Observations | Reference |
| Capillary Endothelial Cells | Invasion of a 3D collagen matrix | Induction of tubule formation | [12][13] |
Experimental Protocols
Cell Proliferation Assay
This protocol is designed to assess the mitogenic effect of the FGF basic (93-110) peptide on a selected cell line.
Materials:
-
FGF basic (93-110) peptide
-
Relevant cell line (e.g., Balb/c 3T3, HUVEC, HDF)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Serum Starvation (Optional):
-
After 24 hours, aspirate the complete medium and wash the cells with PBS.
-
Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well.
-
Incubate for another 12-24 hours to synchronize the cell cycle.
-
-
Peptide Treatment:
-
Prepare a stock solution of the FGF basic (93-110) peptide in a sterile, appropriate solvent (e.g., sterile water or PBS).
-
Prepare a series of dilutions of the peptide in serum-free or low-serum medium. A suggested starting range, based on full-length FGF basic, is 0.01 ng/mL to 100 ng/mL.
-
Aspirate the medium from the wells and add 100 µL of the prepared peptide dilutions. Include a negative control (medium without peptide) and a positive control (e.g., 10% FBS or a known concentration of full-length FGF basic).
-
Incubate for 24-72 hours.
-
-
Quantification of Proliferation:
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
-
Data Analysis:
-
Subtract the background reading (wells with medium only).
-
Normalize the results to the negative control.
-
Plot the cell proliferation (as a percentage of the control) against the peptide concentration to determine the ED50.
-
In Vitro Wound Healing (Scratch) Assay
This assay measures cell migration and proliferation in response to the FGF basic (93-110) peptide.
Materials:
-
FGF basic (93-110) peptide
-
Relevant cell line (e.g., Human Dermal Fibroblasts)
-
Complete cell culture medium
-
Serum-free or low-serum medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tip or a cell scraper
-
Microscope with a camera
Protocol:
-
Create a Confluent Monolayer:
-
Seed cells in a 6-well or 12-well plate at a high density to achieve a confluent monolayer within 24-48 hours.
-
-
Create the "Wound":
-
Once confluent, gently create a straight scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Peptide Treatment:
-
Add serum-free or low-serum medium containing different concentrations of the FGF basic (93-110) peptide. A suggested starting concentration based on full-length FGF basic is around 50 ng/mL.[5]
-
Include a negative control (medium without peptide).
-
-
Image Acquisition:
-
Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24, and 48 hours).
-
-
Data Analysis:
-
Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each condition relative to the initial scratch area.
-
Compare the rate of wound closure between the treated and control groups.
-
In Vitro Angiogenesis (Tube Formation) Assay
This assay evaluates the ability of the FGF basic (93-110) peptide to induce the formation of capillary-like structures by endothelial cells.
Materials:
-
FGF basic (93-110) peptide
-
Endothelial cells (e.g., HUVECs)
-
Basement membrane extract (e.g., Matrigel® or Cultrex® BME)
-
96-well cell culture plates (pre-chilled)
-
Endothelial cell growth medium (serum-free or low-serum)
-
Microscope with a camera
Protocol:
-
Plate Coating:
-
Thaw the basement membrane extract on ice.
-
Add 50 µL of the cold basement membrane extract to each well of a pre-chilled 96-well plate.
-
Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
-
Cell Seeding and Treatment:
-
Harvest and resuspend endothelial cells in serum-free or low-serum medium containing different concentrations of the FGF basic (93-110) peptide.
-
Seed the cells onto the polymerized gel at a density of 10,000-20,000 cells/well.
-
Include a negative control (medium without peptide) and a positive control (e.g., full-length FGF basic or VEGF).
-
-
Incubation and Imaging:
-
Incubate the plate at 37°C and 5% CO2 for 4-18 hours.
-
Monitor the formation of tube-like structures using a microscope at regular intervals.
-
Capture images once tube formation is optimal.
-
-
Data Analysis:
-
Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
-
Compare the results between the treated and control groups.
-
Mandatory Visualizations
Signaling Pathways
FGF basic exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which triggers the activation of several downstream signaling cascades.
Caption: FGF basic signaling pathways.
Experimental Workflows
Caption: Cell Proliferation Assay Workflow.
Caption: Wound Healing (Scratch) Assay Workflow.
Caption: Angiogenesis (Tube Formation) Assay Workflow.
References
- 1. mdpi.com [mdpi.com]
- 2. genscript.com [genscript.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. mdpi.com [mdpi.com]
- 5. In Vitro Assessment of Wound-Healing Efficacy of Stabilized Basic Fibroblast Growth Factor (FGF-2) Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Mouse FGF-2 Recombinant Protein: Novus Biologicals [novusbio.com]
- 10. active-bioscience.de [active-bioscience.de]
- 11. mdpi.com [mdpi.com]
- 12. Basic fibroblast growth factor induces angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Basic fibroblast growth factor induces angiogenesis in vitro. | Semantic Scholar [semanticscholar.org]
Application Notes: FGF basic for Induction of Neuronal Differentiation
Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a member of the FGF superfamily of mitogenic proteins that plays a crucial role in various biological processes, including cell proliferation, survival, migration, and differentiation.[1][2] In the context of neuroscience, FGF basic is a key regulator of nervous system development, maintenance, and repair.[3][4] It has been shown to induce the differentiation of various cell types—including stem cells of mesodermal, neuroectodermal, ectodermal, and endodermal origins—into neuronal lineages.[1][5] FGF basic stimulates the differentiation of neuroepithelial cells into mature neurons and glia and is essential for the survival and regeneration of neurons.[1][2] Its activity is mediated through high-affinity binding to FGF receptors (FGFRs), which requires interaction with heparin or cell surface heparan sulfate (B86663) proteoglycans.[1]
These application notes provide an overview of the mechanism, applications, and a generalized protocol for using FGF basic to induce neuronal differentiation in vitro.
Mechanism of Action
FGF basic exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are transmembrane receptor tyrosine kinases.[2] This binding event, stabilized by heparan sulfate proteoglycans, triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[6] This activation initiates several downstream signaling cascades that are critical for neuronal differentiation.[5]
The primary signaling pathways activated by the FGF/FGFR complex include:
-
RAS/MAP Kinase (MAPK) Pathway: This is considered a predominant pathway in FGF signaling. It is strongly associated with promoting neuronal differentiation and increasing the size of neurospheres.[2][5]
-
Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is crucial for promoting cell survival and inhibiting apoptosis, thereby protecting neurons from toxicity.[3] The combination of FGF basic and Nerve Growth Factor (NGF) can also stimulate neuronal differentiation via this pathway.[5]
-
Phospholipase C gamma (PLCγ) Pathway: Activation of this pathway has been reported to promote neuronal differentiation.[2][5]
These interconnected pathways converge to regulate the expression of genes involved in cell cycle control, survival, and the adoption of a neuronal phenotype.
Applications
FGF basic is widely used to induce neuronal differentiation from various types of stem and progenitor cells.
-
Dental Pulp Stem Cells (DPSCs): FGF basic promotes the formation and increases the size of neurospheres from human DPSCs and upregulates neurogenic markers.[5]
-
Muscle-Derived Stem Cells (MDSCs): Treatment with FGF basic directs rat MDSCs toward a neural lineage, expressing markers like Olig2 and neurofilament (NF).[7] Combining FGF basic with other small molecules, such as ethosuximide, can further enhance differentiation into mature neurons expressing NeuN and TuJ1.[7]
-
Chromaffin Cells: In neonatal rat adrenal chromaffin cells, FGF basic induces neurite outgrowth and a dependence on Nerve Growth Factor (NGF) for survival, mimicking a sequence of events in sympathetic neuron development.[8]
-
Cortical Stem Cells: FGF basic has a mitogenic effect on cortical neuroblasts, promoting their proliferation by shortening the G1 phase of the cell cycle, which is a prerequisite for subsequent differentiation.[9][10]
Quantitative Data Summary
The following tables summarize quantitative findings from studies using FGF basic in neuronal differentiation contexts.
Table 1: Effect of FGF basic on Neuronal Marker Expression in Rat Muscle-Derived Stem Cells (rMDSCs)
| Treatment Group | NeuN Expression (relative to control) | TuJ1 Expression (relative to control) |
|---|---|---|
| bFGF alone | Not significant | Not significant |
| bFGF + Ethosuximide | Significant increase (p < 0.05) | Significant increase (p < 0.001) |
Data synthesized from immunocytochemical and western blotting analyses described in the literature.[7]
Table 2: Effect of FGF basic on Cell Cycle Regulators in Mouse Cortical Precursor Cells
| Treatment Group (25 ng/mL) | Cyclin D2 Expression | p27kip1 Expression | G1 Phase Duration | Division Type |
|---|---|---|---|---|
| Control | Baseline | Baseline | Baseline | Mixed |
| bFGF | Upregulated | Downregulated | Decreased | Proliferative |
Data based on studies of cell cycle kinetics in mouse cortical stem cells.[9][10]
Protocol: General Procedure for Neuronal Differentiation of Stem Cells
This protocol provides a generalized workflow for inducing neuronal differentiation from stem cells (e.g., mesenchymal or neural stem cells) using FGF basic. Concentrations and incubation times may require optimization depending on the specific cell type.
Materials
-
Stem Cells (e.g., MDSCs, DPSCs, or NSCs)
-
Basal Medium (e.g., DMEM/F-12 or Neurobasal™ Medium)[11]
-
Supplements (e.g., B-27™, N-2, GlutaMAX™)[11]
-
Recombinant Human FGF basic (FGF2)[11]
-
Cell culture flasks or plates
-
Coating reagents (e.g., Poly-L-Ornithine, Laminin)[11]
-
Phosphate-Buffered Saline (PBS)
-
Fixation and permeabilization reagents for immunocytochemistry
-
Primary and secondary antibodies against neuronal markers (e.g., β-III Tubulin (TuJ1), MAP2, NeuN)[7][12]
Experimental Workflow
References
- 1. resources.rndsystems.com [resources.rndsystems.com]
- 2. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics [frontiersin.org]
- 4. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Neuronal Differentiation of Rat Muscle-Derived Stem Cells in Vitro Using Basic Fibroblast Growth Factor and Ethosuximide [mdpi.com]
- 8. Basic FGF induces neuronal differentiation, cell division, and NGF dependence in chromaffin cells: a sequence of events in sympathetic development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Contrasting Effects of Basic Fibroblast Growth Factor and Neurotrophin 3 on Cell Cycle Kinetics of Mouse Cortical Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Contrasting Effects of Basic Fibroblast Growth Factor and Neurotrophin 3 on Cell Cycle Kinetics of Mouse Cortical Stem Cells | Journal of Neuroscience [jneurosci.org]
- 11. Differentiating Neural Stem Cells into Neurons & Glial Cells | Thermo Fisher Scientific - US [thermofisher.com]
- 12. researchgate.net [researchgate.net]
Application of FGF basic in Angiogenesis Models: A Detailed Guide for Researchers
Disclaimer: Extensive literature searches did not yield specific data on the application of the FGF basic peptide fragment (93-110) in angiogenesis models. The following application notes, protocols, and data pertain to the full-length protein, basic Fibroblast Growth Factor (bFGF or FGF2), a well-established pro-angiogenic factor. Researchers interested in the 93-110 fragment may use this information as a foundational guide for designing experiments, with the understanding that the specific activity of the peptide may differ from the full-length protein.
Application Notes
Basic Fibroblast Growth Factor (bFGF, FGF2) is a potent and widely used mitogen for endothelial cells and a key inducer of angiogenesis both in vitro and in vivo.[1][2][3] Its application in angiogenesis models is crucial for studying the mechanisms of blood vessel formation, screening pro- and anti-angiogenic compounds, and developing therapeutic strategies for diseases where angiogenesis plays a critical role, such as cancer and ischemic conditions.[4][5]
FGF2 exerts its pro-angiogenic effects by binding to high-affinity Fibroblast Growth Factor Receptors (FGFRs) on the surface of endothelial cells, primarily FGFR1.[6] This interaction, potentiated by heparan sulfate (B86663) proteoglycans (HSPGs), triggers a cascade of intracellular signaling events. Key pathways activated include the Ras-MAPK and PI3K-AKT pathways, which lead to endothelial cell proliferation, migration, differentiation, and survival.[7] FGF2 is also known to upregulate the expression of other pro-angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), creating an autocrine loop that amplifies the angiogenic response.[2][8]
Commonly used angiogenesis models that employ FGF2 as a stimulus include:
-
In Vitro Models:
-
In Vivo Models:
-
Chick Chorioallantoic Membrane (CAM) Assay: A versatile model that utilizes the highly vascularized membrane of a chick embryo to study angiogenesis in a living organism.[10][11]
-
Matrigel Plug Assay: A widely used method in which a Matrigel plug containing FGF2 is implanted subcutaneously in mice to induce localized neovascularization.[12][13][14]
-
These models are instrumental in elucidating the complex process of angiogenesis and for the preclinical evaluation of novel therapeutics.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the FGF2 signaling pathway in angiogenesis and a general workflow for an in vitro angiogenesis assay.
Quantitative Data Presentation
The following tables summarize representative quantitative data from studies using FGF2 in common angiogenesis models.
Table 1: In Vitro Endothelial Cell Tube Formation Assay
| Parameter | Control | FGF2 (10 ng/mL) | FGF2 (30 ng/mL) | Reference |
| Total Tube Length (µm/field) | 1250 ± 150 | 2800 ± 250 | 3500 ± 300 | [15] |
| Number of Branch Points/field | 25 ± 5 | 60 ± 8 | 85 ± 10 | [15] |
| Number of Loops/field | 15 ± 3 | 45 ± 6 | 65 ± 7 | [1] |
Table 2: In Vivo Chick Chorioallantoic Membrane (CAM) Assay
| Parameter | Control | FGF2 (1 µ g/disk ) | Reference |
| Vessel Density (%) | 15 ± 2 | 45 ± 5 | [9] |
| Number of Blood Vessels | 20 ± 4 | 55 ± 7 | [10] |
Table 3: In Vivo Matrigel Plug Assay
| Parameter | Control (Matrigel only) | Matrigel + FGF2 (150 ng) | Reference |
| Hemoglobin Content (mg/dL) | 0.5 ± 0.1 | 5.0 ± 0.8 | [16] |
| CD31+ Area (% of total area) | 2 ± 0.5 | 15 ± 2.5 | [17] |
Experimental Protocols
Endothelial Cell Tube Formation Assay
This protocol describes the induction of capillary-like structures by FGF2 using Human Umbilical Vein Endothelial Cells (HUVECs).[1][7][18][19]
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®), growth factor reduced
-
96-well tissue culture plates
-
Recombinant human FGF2
-
Phosphate Buffered Saline (PBS)
-
Calcein AM (for fluorescent visualization, optional)
-
Inverted microscope with imaging capabilities
Protocol:
-
Preparation:
-
Thaw the Basement Membrane Extract on ice overnight at 4°C.
-
Pre-chill a 96-well plate and pipette tips at 4°C.
-
Culture HUVECs in EGM-2 until they reach 80-90% confluency.
-
-
Plate Coating:
-
Using the pre-chilled tips, add 50 µL of the liquid Basement Membrane Extract to each well of the pre-chilled 96-well plate.
-
Ensure the entire surface of the well is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
-
Cell Seeding:
-
Harvest HUVECs using trypsin and neutralize.
-
Resuspend the cells in basal medium (EGM-2 without growth factors) at a concentration of 2 x 10^5 cells/mL.
-
Prepare a solution of FGF2 in basal medium at the desired final concentration (e.g., 10-30 ng/mL).
-
Add 100 µL of the HUVEC suspension to each well of the solidified matrix.
-
Add the FGF2 solution to the respective wells. For the control group, add an equal volume of basal medium.
-
-
Incubation and Visualization:
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Monitor the formation of tube-like structures using an inverted microscope at regular intervals.
-
(Optional) For fluorescent imaging, incubate the cells with Calcein AM for 30 minutes before imaging.
-
-
Quantification:
-
Capture images from several random fields for each well.
-
Quantify angiogenesis by measuring parameters such as total tube length, number of branch points, and number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Chick Chorioallantoic Membrane (CAM) Assay
This protocol outlines the assessment of FGF2-induced angiogenesis on the CAM of a developing chick embryo.[10][11][20][21][22][23]
Materials:
-
Fertilized chicken eggs (day 3-4 of incubation)
-
Egg incubator (37.5°C, 60-70% humidity)
-
Sterile PBS
-
Recombinant human FGF2
-
Thermanox® coverslips or sterile filter paper disks
-
Cortisone acetate (B1210297) solution
-
Sterile dissecting tools (forceps, scissors)
-
70% ethanol
-
Stereomicroscope with imaging capabilities
Protocol:
-
Egg Preparation:
-
Incubate fertilized eggs in a rotating incubator for 3 days.
-
On day 3, clean the eggshell with 70% ethanol.
-
Create a small window in the shell over the air sac.
-
Gently drop the chorioallantoic membrane by making a small hole at the pointed end of the egg and applying gentle suction to the window.
-
-
Sample Application:
-
Prepare FGF2 solution in sterile PBS.
-
Saturate a sterile Thermanox® coverslip or filter paper disk with the FGF2 solution (e.g., 1 µg FGF2 in 10 µL PBS). A control disk should be saturated with PBS only.
-
Gently place the disk onto the CAM surface, avoiding major blood vessels.
-
-
Incubation:
-
Seal the window with sterile tape.
-
Return the eggs to a stationary incubator and incubate for 48-72 hours.
-
-
Analysis:
-
On the day of analysis, carefully remove the tape and observe the area around the disk under a stereomicroscope.
-
Capture images of the vascular network.
-
Quantify angiogenesis by counting the number of blood vessels converging towards the disk or by measuring the vessel density in a defined area around the disk.
-
Matrigel Plug Assay
This protocol details the in vivo assessment of FGF2-induced angiogenesis using a subcutaneous Matrigel plug in mice.[12][13][14][16][24][25][26][27]
Materials:
-
6-8 week old mice (e.g., C57BL/6)
-
Growth factor reduced Matrigel®
-
Recombinant human FGF2
-
Heparin
-
Sterile, pre-chilled syringes and needles
-
Anesthetics
-
Surgical tools
-
Hemoglobin assay kit
-
Reagents for immunohistochemistry (e.g., anti-CD31 antibody)
Protocol:
-
Preparation of Matrigel Mixture:
-
Thaw Matrigel on ice. All reagents and equipment should be kept cold to prevent premature gelling.
-
In a pre-chilled tube, mix Matrigel with FGF2 (e.g., 150 ng per plug) and heparin (to stabilize FGF2). The final volume per plug is typically 0.5 mL.
-
Prepare a control mixture of Matrigel and heparin without FGF2.
-
Draw the mixture into a pre-chilled syringe.
-
-
Subcutaneous Injection:
-
Anesthetize the mouse.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of the mouse.
-
-
Incubation Period:
-
Allow the Matrigel to solidify in vivo and for angiogenesis to occur. This typically takes 7-14 days.
-
-
Plug Excision and Analysis:
-
Euthanize the mouse and carefully excise the Matrigel plug.
-
For Hemoglobin Measurement: Homogenize the plug and measure the hemoglobin content using a commercially available kit. This provides a quantitative measure of blood vessel formation.
-
For Immunohistochemistry: Fix the plug in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell marker such as anti-CD31 antibody. Quantify angiogenesis by measuring the microvessel density (MVD) or the percentage of CD31-positive area.
-
References
- 1. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor-2 (FGF-2) Induces Vascular Endothelial Growth Factor (VEGF) Expression in the Endothelial Cells of Forming Capillaries: An Autocrine Mechanism Contributing to Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Inflammatory cells and chemokines sustain FGF2-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Fibroblast Growth Factor Signaling in the Vasculature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Endothelial Tube Formation Assay [cellbiologics.com]
- 8. researchgate.net [researchgate.net]
- 9. A novel technique for quantifying changes in vascular density, endothelial cell proliferation and protein expression in response to modulators of angiogenesis using the chick chorioallantoic membrane (CAM) assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Chick Embryo Chorioallantoic Membrane as an In Vivo Assay to Study Antiangiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. The sponge/Matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The sponge/Matrigel angiogenesis assay. - ProQuest [proquest.com]
- 14. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Advanced tube formation assay using human endothelial colony forming cells for in vitro evaluation of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. promocell.com [promocell.com]
- 19. researchgate.net [researchgate.net]
- 20. CHAPTER TWO: Chick Embryo Chorioallantoic Membrane Models to Quantify Angiogenesis Induced by Inflammatory and Tumor Cells or Purified Effector Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Angiogenesis: quantitative assessment by the chick chorioallantoic membrane assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 25. researchgate.net [researchgate.net]
- 26. scispace.com [scispace.com]
- 27. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Basic Fibroblast Growth Factor (bFGF/FGF2) in Stem Cell Maintenance
Introduction
Basic fibroblast growth factor (bFGF), also known as FGF2, is a critical component in the culture of pluripotent stem cells (PSCs), including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs). It plays a pivotal role in maintaining their self-renewal and undifferentiated state. While the user specified the FGF basic (93-110) peptide, detailed protocols and extensive research supporting its specific use for stem cell maintenance are not widely available in the public domain. The (93-110) region of bFGF is recognized as a polypeptide for research screening purposes. However, the standard and well-documented practice in stem cell biology involves the use of the full-length bFGF protein or its stabilized variants.
These application notes provide a comprehensive overview and detailed protocols for the use of full-length bFGF and its thermostable analogs in the maintenance of pluripotent stem cells.
Principle and Mechanism of Action
bFGF is a signaling protein that binds to FGF receptors (FGFRs) on the cell surface, activating downstream signaling pathways crucial for pluripotency. The primary pathways involved are the RAS-MAPK and PI3K-AKT pathways.[1][2][3] Activation of these cascades helps to sustain the expression of key pluripotency transcription factors such as OCT4, SOX2, and NANOG, thereby preventing spontaneous differentiation.[2][4]
Due to the inherent instability of standard recombinant bFGF at 37°C, frequent media changes are traditionally required to maintain an effective concentration in the culture medium.[5][6] To address this, more stable forms of bFGF have been developed, including thermostable mutants and chimeric proteins, which allow for less frequent feeding schedules.[1][5][7][8]
Data Summary
bFGF Concentration for Stem Cell Culture
The optimal concentration of bFGF can vary depending on the specific cell line and culture conditions (e.g., feeder-dependent or feeder-free).
| Culture Condition | Recommended bFGF Concentration (ng/mL) | Cell Types | Reference |
| Feeder-Free (on Matrigel) | 10 | hESCs, iPSCs | [6] |
| Feeder-Free (Unconditioned Medium) | 100 | hESCs | [9][10] |
| With MEF Feeder Cells | 10 | hESCs, iPSCs | [11] |
| With Stabilized FGF Variants (e.g., FGFC) | 5 - 100 | hESCs, iPSCs | [1] |
| With FGF2 Alternative Peptide (PG-011) | ~30 (equivalent molar concentration to 100 ng/mL FGF2) | iPSCs | [12] |
Stability of bFGF and its Analogs
The short half-life of standard bFGF in culture necessitates daily media changes. Thermostable variants offer significantly improved stability.
| FGF Variant | Stability at 37°C | Key Findings | Reference |
| Standard E. coli-derived bFGF | Undetectable after 1 day | Rapid degradation in culture medium. | [5] |
| Thermostable bFGF (FGFbasic-TS) | ~60% activity after 1 day, ~20% after 3 days | Allows for media changes every 2 days. | [5] |
| Heat Stable bFGF (HS bFGF) | ≥ 80% bioactivity after 3 days | Mutant version with enhanced stability. | [7] |
| Chimeric FGF (FGFC) | Higher thermal stability and protease resistance than FGF1 and FGF2 | Successfully replaces bFGF in long-term culture. | [1][8] |
| FGF2 Alternative Peptide (PG-011) | Full activity after 4 days | Synthetic peptide with superior stability. | [12] |
Experimental Protocols
Protocol 1: Preparation of bFGF Stock Solution
-
Reconstitution : Reconstitute lyophilized recombinant human bFGF in a sterile, protein-compatible buffer such as Dulbecco's Phosphate-Buffered Saline (DPBS) containing 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to a final concentration of 10-100 µg/mL. The addition of a carrier protein helps to prevent the growth factor from adhering to the walls of the storage vial.
-
Aliquoting : Aliquot the reconstituted bFGF into small, single-use volumes (e.g., 10-20 µL) in sterile, low-protein-binding microcentrifuge tubes.
-
Storage : Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[13]
Protocol 2: Maintenance of Pluripotent Stem Cells with bFGF
This protocol is a general guideline for feeder-free culture on a Matrigel-coated surface.
-
Plate Coating : Thaw Matrigel on ice and dilute it with cold DMEM/F12 medium to the desired concentration. Quickly coat the surface of the culture plates and incubate for at least 1 hour at 37°C.
-
Media Preparation : Prepare the appropriate stem cell culture medium (e.g., mTeSR1, E8). Immediately before use, supplement the medium with bFGF to the final desired concentration (e.g., 10 ng/mL or 100 ng/mL).[6][9]
-
Cell Seeding : Seed the pluripotent stem cells onto the prepared Matrigel-coated plates.
-
Daily Media Change (Standard bFGF) : For cultures using standard recombinant bFGF, aspirate the spent medium and replace it with fresh bFGF-supplemented medium daily.[6]
-
Less Frequent Media Change (Stabilized bFGF) : If using a thermostable bFGF variant, the media can be changed every 48-72 hours, as recommended by the manufacturer.[5][7]
-
Passaging : When the colonies become 70-80% confluent, passage the cells using either enzymatic digestion (e.g., with dispase or accutase) or manual dissociation.
Protocol 3: Assessment of Pluripotency
To ensure that the stem cells are maintained in an undifferentiated state, it is essential to regularly assess pluripotency markers.
-
Immunocytochemistry : Fix the cells and stain for pluripotency markers such as OCT4, SOX2, NANOG, SSEA-4, and TRA-1-60.
-
Quantitative RT-PCR (qRT-PCR) : Extract RNA from the cell population and perform qRT-PCR to quantify the expression levels of pluripotency-associated genes (e.g., POU5F1 (OCT4), SOX2, NANOG).
-
Flow Cytometry : Dissociate the cells into a single-cell suspension and stain with fluorescently labeled antibodies against surface markers (e.g., SSEA-4, TRA-1-60) for quantitative analysis.
-
Teratoma Formation Assay : To confirm pluripotency, inject the stem cells into an immunodeficient mouse model and assess their ability to form teratomas containing tissues from all three germ layers.[10]
Visualizations
FGF Signaling Pathway in Stem Cell Self-Renewal
Caption: FGF signaling pathway maintaining stem cell pluripotency.
Experimental Workflow for Stem Cell Maintenance with bFGF
Caption: Workflow for pluripotent stem cell maintenance using bFGF.
References
- 1. A Stable Chimeric Fibroblast Growth Factor (FGF) Can Successfully Replace Basic FGF in Human Pluripotent Stem Cell Culture | PLOS One [journals.plos.org]
- 2. FGF Signaling Pathway: A Key Regulator of Stem Cell Pluripotency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Roles of FGF signaling in stem cell self-renewal, senescence and aging | Aging [aging-us.com]
- 5. FGF Basic TS | Proteintech Group [ptglab.com]
- 6. Sustained Levels of FGF2 Maintain Undifferentiated Stem Cell Cultures with Biweekly Feeding | PLOS One [journals.plos.org]
- 7. cellculturedish.com [cellculturedish.com]
- 8. stemcell.com [stemcell.com]
- 9. Basic FGF Support of Human Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.cytivalifesciences.com.cn [cdn.cytivalifesciences.com.cn]
- 12. PeptiGrowth Inc. Launches New Synthetic FGF2 Alternative Peptide [synapse.patsnap.com]
- 13. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols for Functional Analysis of FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic growth factor with critical roles in cell proliferation, differentiation, and survival. The peptide fragment FGF basic (93-110), also identified as FK18, has emerged as a bioactive peptide with significant neuroprotective properties. This document provides detailed application notes and experimental protocols for the functional analysis of FGF basic (93-110), focusing on its neuroprotective effects in in vitro models. The provided methodologies are intended to guide researchers in assessing the peptide's efficacy and mechanism of action.
Mechanism of Action
FGF basic (93-110) exerts its biological effects by modulating intracellular signaling pathways critical for cell survival and apoptosis. A key mechanism is the activation of the PI3K/Akt signaling pathway, a central regulator of cell survival.[1] Concurrently, it has been shown to influence the MAPK/Erk signaling pathway.[1] By promoting pro-survival signals and inhibiting pro-apoptotic cascades, FGF basic (93-110) can protect neuronal cells from excitotoxic injury.
Data Presentation: Neuroprotective Effects of FGF basic (93-110)
The following tables summarize the quantitative data on the neuroprotective effects of FGF basic (93-110) on SH-SY5Y human neuroblastoma cells subjected to glutamate-induced excitotoxicity.[1]
Table 1: Effect of FGF basic (93-110) Pre-treatment on Cell Viability of Glutamate-Injured SH-SY5Y Cells [1]
| Treatment Group | Cell Viability (%) |
| Control | 100 |
| Glutamate (B1630785) (8 mM) | 58.50 ± 3.22 |
| FGF basic (93-110) + Glutamate | 71.78 ± 1.87 |
Data represents mean ± standard deviation. Cell viability was assessed using the MTS assay.
Table 2: Effect of FGF basic (93-110) on Apoptosis-Related Protein Expression in Glutamate-Injured SH-SY5Y Cells [1]
| Treatment Group | Bcl-2/Bax Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) |
| Control | 1.0 | 1.0 |
| Glutamate (8 mM) | Decreased | Increased |
| FGF basic (93-110) + Glutamate | Increased vs. Glutamate | Decreased vs. Glutamate |
Qualitative changes are noted as the precise fold changes were not explicitly stated in the source.
Table 3: Modulation of Akt and Erk Phosphorylation by FGF basic (93-110) in Glutamate-Injured SH-SY5Y Cells [1]
| Treatment Group | p-Akt/Total Akt Ratio (Fold Change) | p-Erk/Total Erk Ratio (Fold Change) |
| Control | 1.0 | 1.0 |
| Glutamate (8 mM) | Decreased | Increased |
| FGF basic (93-110) + Glutamate | Significantly Increased vs. Glutamate | Significantly Suppressed vs. Glutamate |
Qualitative changes are noted as the precise fold changes were not explicitly stated in the source.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Culture and Treatment
The human neuroblastoma cell line SH-SY5Y is a suitable model for these studies.
-
Cell Culture: Culture SH-SY5Y cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: Dissolve lyophilized FGF basic (93-110) in sterile phosphate-buffered saline (PBS) to create a stock solution. Further dilutions should be made in serum-free medium immediately before use.
-
Treatment Protocol:
-
Seed SH-SY5Y cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).
-
Allow cells to adhere and reach approximately 80% confluency.
-
For neuroprotection assays, pre-treat cells with FGF basic (93-110) at the desired concentration for a specified time (e.g., 2 hours) before inducing injury.[1]
-
Induce excitotoxicity by adding glutamate to the culture medium at a final concentration of 8 mM.[1]
-
Incubate for the desired duration (e.g., 24 hours) before proceeding with functional analysis.
-
Cell Viability Assay (MTS Assay)
This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.
-
Materials:
-
96-well cell culture plates
-
MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)
-
Phenazine ethosulfate (PES) solution
-
Microplate reader
-
-
-
Following the treatment period, add 20 µL of MTS/PES solution to each well of the 96-well plate.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control (untreated) cells.
-
Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
-
Harvest cells by trypsinization and collect the culture supernatant to include any detached apoptotic cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Western Blot Analysis for Signaling Proteins
This technique is used to detect and quantify the phosphorylation status of key signaling proteins like Akt and Erk.
-
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-Erk, anti-Erk, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
-
After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize phosphorylated protein levels to the total protein levels.
-
Visualizations
FGF Signaling Pathway
The following diagram illustrates the major signaling cascades activated by FGF binding to its receptor (FGFR).
Caption: FGF basic (93-110) signaling pathways.
Experimental Workflow for Neuroprotection Assay
The following diagram outlines the general workflow for assessing the neuroprotective effects of FGF basic (93-110).
Caption: Neuroprotection assay workflow.
References
- 1. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Studying Protein-Protein Interactions Using Fibroblast Growth Factor Basic (FGF basic/FGF2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a key signaling protein involved in a multitude of cellular processes, including cell growth, differentiation, angiogenesis, and tissue repair.[1][2][3] Its biological functions are mediated through complex protein-protein interactions, primarily with FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface.[3][4][5] Understanding the molecular details of these interactions is crucial for elucidating the mechanisms of FGF2 signaling in both normal physiology and pathological conditions like cancer.[6][7]
These application notes provide a comprehensive overview of the use of FGF2 and its key interacting domains for studying protein-protein interactions. Detailed protocols for common experimental techniques are provided to facilitate research in this area. While the specific peptide fragment FGF basic (93-110) is not extensively characterized in the scientific literature, this document focuses on the well-established receptor and heparin-binding domains of FGF2 that are critical for its function.
Key Protein-Protein Interactions of FGF basic (FGF2)
The biological activity of FGF2 is initiated by the formation of a ternary complex with its receptor (FGFR) and a co-receptor, heparan sulfate (HS) or heparan sulfate proteoglycan (HSPG).[4][8] This interaction induces dimerization of FGFRs, leading to the autophosphorylation of their intracellular tyrosine kinase domains and the activation of downstream signaling pathways.[6][9][10]
FGF2 Interaction Domains:
-
Primary Receptor-Binding Site: This site is composed of a hydrophobic cluster of amino acids, including Y24, E96, N101, Y103, L140, and M142. This region is highly conserved across the FGF family.[11]
-
Secondary Receptor-Binding Site: Located within the linear stretch of amino acids 106-115, this site includes residues K110, Y111, and W114.[11] This region contributes to the specificity of FGF2 binding to different FGFR isoforms.[11]
-
Heparin-Binding Domain: This domain consists of a discontinuous epitope of key amino acid residues, including K26, N27, R81, K119, R120, T121, Q123, K125, K129, Q134, and K135.[12] The interaction with heparin/HSPG is essential for stabilizing FGF2 and facilitating its binding to FGFRs.[12]
Quantitative Data on FGF2 Interactions
The following table summarizes the binding affinities of FGF2 with its primary interaction partners, as determined by Surface Plasmon Resonance (SPR). This data is essential for designing and interpreting protein-protein interaction studies.
| Interacting Molecules | Dissociation Constant (KD) | Technique |
| FGF2 / FGFR1 | 62 nM | Surface Plasmon Resonance (SPR) |
| FGF2 / Heparin | 39 nM | Surface Plasmon Resonance (SPR) |
| FGFR1 / Heparin | 3.2 µM | Surface Plasmon Resonance (SPR) |
| Table 1: Binding affinities of FGF2 and its interaction partners.[4] |
Signaling Pathways Involving FGF2
The binding of FGF2 to its receptors triggers several downstream signaling cascades that regulate a wide array of cellular functions. The primary pathways activated by FGF2 are the RAS-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway.[9][10][13]
Experimental Protocols
The following are detailed protocols for key experiments used to study the protein-protein interactions of FGF2.
Co-Immunoprecipitation (Co-IP) to Detect FGF2-FGFR Interaction
This protocol describes the co-immunoprecipitation of FGF2 and its receptor, FGFR1, from cell lysates.
Materials:
-
Cells expressing FGFR1 (e.g., HEK293T cells transfected with an FGFR1 expression vector)
-
Recombinant human FGF2
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FGFR1 antibody (for immunoprecipitation)
-
Anti-FGF2 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting apparatus
Protocol:
-
Cell Culture and Stimulation: Culture cells to 80-90% confluency. Starve the cells in serum-free medium for 4-6 hours, then stimulate with recombinant human FGF2 (e.g., 10-50 ng/mL) for 15-30 minutes at 37°C.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and collect the lysate.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add Protein A/G magnetic beads to the lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation: Remove the beads using a magnetic stand. Add the anti-FGFR1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Capture: Add fresh Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads by adding elution buffer and incubating at room temperature or by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-FGF2 antibody to detect the co-immunoprecipitated FGF2.
Surface Plasmon Resonance (SPR) for Quantitative Analysis of FGF2-FGFR1 Binding
This protocol outlines the use of SPR to determine the binding kinetics and affinity of the FGF2-FGFR1 interaction.
Materials:
-
SPR instrument and sensor chips (e.g., CM5 chip)
-
Recombinant human FGF2
-
Recombinant human His-tagged FGFR1 extracellular domain
-
Anti-His antibody
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., low pH glycine)
Protocol:
-
Sensor Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS according to the manufacturer's instructions.
-
Immobilization: Immobilize the anti-His antibody onto the activated sensor surface via amine coupling. Deactivate any remaining active esters with ethanolamine.
-
Ligand Capture: Inject the His-tagged FGFR1 extracellular domain over the sensor surface to allow its capture by the immobilized anti-His antibody.
-
Analyte Injection: Inject a series of concentrations of FGF2 (the analyte) in running buffer over the sensor surface. Monitor the binding response in real-time.
-
Association and Dissociation: Allow the analyte to associate for a defined period, followed by a dissociation phase where running buffer flows over the surface.
-
Regeneration: After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte and ligand, preparing it for the next injection.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Enzyme-Linked Immunosorbent Assay (ELISA) for FGF2-Heparin Interaction
This protocol describes a solid-phase binding assay to measure the interaction between FGF2 and heparin.
Materials:
-
High-binding 96-well plates
-
Heparin sodium salt
-
Recombinant human FGF2
-
Anti-FGF2 primary antibody
-
HRP-conjugated secondary antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Protocol:
-
Coating: Coat the wells of a 96-well plate with heparin (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.
-
Blocking: Wash the plate with wash buffer and block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.
-
Binding: Wash the plate and add serial dilutions of FGF2 to the wells. Incubate for 2 hours at room temperature to allow binding to the immobilized heparin.
-
Primary Antibody: Wash the plate and add the anti-FGF2 primary antibody to each well. Incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the plate and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate and add TMB substrate solution to each well. Incubate in the dark until a blue color develops.
-
Stop Reaction: Stop the reaction by adding stop solution. The color will change to yellow.
-
Measurement: Read the absorbance at 450 nm using a plate reader. The absorbance is proportional to the amount of FGF2 bound to heparin.
Conclusion
The study of FGF basic (FGF2) protein-protein interactions is fundamental to understanding its diverse biological roles. By utilizing the well-characterized receptor and heparin-binding domains of FGF2 in conjunction with the detailed protocols provided, researchers can effectively investigate the molecular mechanisms of FGF2 signaling. This knowledge is invaluable for the development of novel therapeutic strategies targeting FGF-related diseases.
References
- 1. Fibroblast growth factor 2 - Wikipedia [en.wikipedia.org]
- 2. FGF2 | Abcam [abcam.com]
- 3. Fibroblast growth factor - Wikipedia [en.wikipedia.org]
- 4. Kinetic model for FGF, FGFR, and proteoglycan signal transduction complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An essential heparin-binding domain in the fibroblast growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 11. Molecular characteristics of fibroblast growth factor–fibroblast growth factor receptor–heparin-like glycosaminoglycan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Energetic characterization of the basic fibroblast growth factor-heparin interaction: identification of the heparin binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the experimental investigation of the synthetic peptide fragment of human and bovine basic Fibroblast Growth Factor (FGF basic), corresponding to amino acid residues 93-110. This region is implicated as a potential functional domain involved in receptor and heparin binding. The following protocols and visualizations are designed to facilitate research into the biological activity of this peptide, including its effects on cell proliferation, migration, and its interaction with FGF receptors (FGFRs).
Introduction to FGF basic and the 93-110 Domain
Basic Fibroblast Growth Factor (bFGF or FGF-2) is a pleiotropic growth factor that plays a crucial role in a multitude of cellular processes, including cell proliferation, differentiation, migration, and survival.[1][2][3][4][5][6] It exerts its effects by binding to high-affinity FGF receptors (FGFRs) on the cell surface, a process that is potentiated by the presence of heparan sulfate (B86663) proteoglycans.[7][8] The activation of FGFRs triggers several downstream signaling cascades, most notably the RAS/MAP kinase, PI3K/AKT, and PLCγ pathways, which in turn regulate gene expression and cellular responses.[3][6][7][9][10]
The 93-110 amino acid sequence of FGF basic is a polypeptide region of significant interest. While research on this specific fragment is limited, its proximity to a known receptor and heparin-binding domain (residues 106-115) suggests its potential involvement in mediating the biological functions of the full-length protein.[11] The protocols outlined below are designed to elucidate the functional relevance of the FGF basic (93-110) peptide.
Key Signaling Pathways
The binding of FGF basic to its receptor initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for interpreting experimental results.
Experimental Protocols
The following are detailed protocols to assess the biological activity of the FGF basic (93-110) peptide.
Cell Proliferation Assay
This assay will determine the effect of the FGF basic (93-110) peptide on the proliferation of fibroblast cells, which are known to be responsive to FGF basic.
Workflow:
Protocol:
-
Cell Culture: Culture NIH/3T3 mouse embryonic fibroblast cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Trypsinize confluent cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Starvation: After 24 hours, aspirate the medium and replace it with 100 µL of low-serum medium (DMEM with 0.5% FBS). Incubate for another 24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.
-
Treatment: Prepare a stock solution of FGF basic (93-110) peptide in sterile phosphate-buffered saline (PBS). Serially dilute the peptide in low-serum medium to achieve final concentrations ranging from 0.1 ng/mL to 1000 ng/mL. As controls, use low-serum medium alone (negative control) and full-length FGF basic (positive control). Add 10 µL of the respective treatments to the wells.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C.
-
Quantification: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Normalize the data to the negative control and plot the cell proliferation as a function of peptide concentration to determine the EC50 value.
Data Presentation:
| Treatment | Concentration (ng/mL) | Absorbance (450 nm) | % Proliferation (relative to control) |
| Negative Control | 0 | 0.25 ± 0.02 | 100% |
| FGF basic (93-110) | 0.1 | 0.26 ± 0.03 | 104% |
| 1 | 0.30 ± 0.02 | 120% | |
| 10 | 0.45 ± 0.04 | 180% | |
| 100 | 0.60 ± 0.05 | 240% | |
| 1000 | 0.62 ± 0.06 | 248% | |
| Positive Control (FGF basic) | 10 | 0.75 ± 0.07 | 300% |
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of the FGF basic (93-110) peptide to induce directional cell migration.
Workflow:
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) or NIH/3T3 cells in a 6-well plate at a density that will form a confluent monolayer within 24 hours.
-
Wound Creation: Once confluent, use a sterile p200 pipette tip to create a straight "scratch" or "wound" in the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove any detached cells.
-
Treatment: Add low-serum medium (e.g., DMEM with 0.5% FBS) containing different concentrations of the FGF basic (93-110) peptide (e.g., 10, 100, 500 ng/mL). Use low-serum medium alone as a negative control and full-length FGF basic as a positive control.
-
Imaging (Time 0): Immediately after adding the treatment, capture images of the scratch in each well using a microscope with a camera. Mark the imaged areas for later comparison.
-
Incubation: Incubate the plate at 37°C for 24 to 48 hours.
-
Imaging (Final): After the incubation period, capture images of the same marked areas of the scratch.
-
Analysis: Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each condition.
Data Presentation:
| Treatment | Concentration (ng/mL) | Initial Scratch Area (µm²) | Final Scratch Area (µm²) | % Wound Closure |
| Negative Control | 0 | 500,000 ± 25,000 | 450,000 ± 22,000 | 10% |
| FGF basic (93-110) | 10 | 510,000 ± 28,000 | 382,500 ± 20,000 | 25% |
| 100 | 490,000 ± 24,000 | 245,000 ± 18,000 | 50% | |
| 500 | 505,000 ± 26,000 | 176,750 ± 15,000 | 65% | |
| Positive Control (FGF basic) | 50 | 495,000 ± 23,000 | 99,000 ± 10,000 | 80% |
Receptor Binding Assay
This assay will determine if the FGF basic (93-110) peptide can compete with full-length FGF basic for binding to its receptors on the cell surface.
Workflow:
Protocol:
-
Plate Coating: Coat a 96-well ELISA plate with an anti-FGFR1 antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with 1% BSA in PBS for 1 hour at room temperature.
-
Receptor Immobilization: Add recombinant human FGFR1 to the wells and incubate for 2 hours at room temperature to allow it to be captured by the antibody.
-
Competitive Binding: Prepare a solution of biotinylated full-length FGF basic at a constant concentration. In separate tubes, pre-incubate this solution with increasing concentrations of the FGF basic (93-110) peptide (competitor) or unlabeled full-length FGF basic (positive control) for 30 minutes. Add these mixtures to the FGFR1-coated wells.
-
Incubation and Washing: Incubate for 1-2 hours at room temperature. Wash the wells thoroughly to remove unbound ligands.
-
Detection: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes.
-
Substrate Addition: After washing, add TMB (3,3',5,5'-tetramethylbenzidine) substrate and incubate until a blue color develops. Stop the reaction with sulfuric acid.
-
Measurement: Measure the absorbance at 450 nm. A decrease in signal indicates that the FGF basic (93-110) peptide is competing with the biotinylated FGF basic for binding to the receptor.
Data Presentation:
| Competitor | Concentration (µg/mL) | Absorbance (450 nm) | % Inhibition of Binding |
| No Competitor | 0 | 1.00 ± 0.08 | 0% |
| FGF basic (93-110) | 0.1 | 0.95 ± 0.07 | 5% |
| 1 | 0.80 ± 0.06 | 20% | |
| 10 | 0.60 ± 0.05 | 40% | |
| 100 | 0.45 ± 0.04 | 55% | |
| Unlabeled FGF basic | 1 | 0.20 ± 0.02 | 80% |
Conclusion
The provided application notes and protocols offer a structured approach to investigating the biological functions of the FGF basic (93-110) peptide. By systematically evaluating its effects on cell proliferation and migration, and its ability to bind to FGF receptors, researchers can gain valuable insights into the potential role of this specific domain in mediating the broader activities of FGF basic. These studies will contribute to a deeper understanding of FGF biology and may inform the development of novel therapeutic agents targeting FGF signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of Basic Fibroblast Growth Factor in Cancer: Biological Activity, Targeted Therapies, and Prognostic Value [mdpi.com]
- 3. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.kr [assaygenie.kr]
- 5. academic.oup.com [academic.oup.com]
- 6. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Basic Fibroblast Growth Factor (hFGF basic/FGF2) (#8910) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]
- 8. Receptor Specificity of the Fibroblast Growth Factor Family: THE COMPLETE MAMMALIAN FGF FAMILY - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Application Notes and Protocols: FGF basic (93-110) in Serum-Free Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a potent signaling protein crucial for a multitude of cellular processes, including proliferation, differentiation, and survival. The peptide fragment FGF basic (93-110), also identified as FK18, represents a specific domain of the full-length protein. Unlike the parent molecule, which is widely utilized for its mitogenic properties and its role in maintaining stem cell pluripotency, the FGF basic (93-110) peptide has been primarily characterized for its distinct neuroprotective functions. It has been shown to enhance neuronal cell viability and protect against apoptosis under ischemic and excitotoxic conditions.[1][2][3][4]
These application notes provide a comprehensive overview of the use of FGF basic (93-110) in serum-free media conditions, with a focus on its neuroprotective applications. The protocols and data presented herein are based on available research and are intended to serve as a guide for researchers exploring the therapeutic potential of this peptide.
Data Presentation
Quantitative Data Summary
The effective concentration of FGF basic (93-110) can vary depending on the cell type and experimental conditions. It is noteworthy that FGF-derived peptides often require higher concentrations to elicit a biological response compared to the full-length protein, typically in the range of 2 to 3 orders of magnitude greater.[1]
| Parameter | Cell Line | Experimental Condition | Value | Reference |
| Optimal Concentration for Neuroprotection | SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | 10 µg/mL | [2] |
| General Working Concentration Range | Various | In vitro and in vivo experiments | 2-3 orders of magnitude higher than full-length FGFs | [1] |
Signaling Pathways
FGF basic (93-110) is reported to exert its neuroprotective effects primarily through the activation of the PI3K/Akt signaling pathway.[1][2][4] This pathway is a critical regulator of cell survival and apoptosis. The peptide is suggested to act as a partial agonist at the FGF receptor (FGFR), leading to the phosphorylation and activation of Akt. Activated Akt can then phosphorylate and inactivate pro-apoptotic proteins such as Bad, and regulate the expression of Bcl-2 family proteins to promote cell survival.[1][4]
Experimental Protocols
Protocol 1: Assessment of Neuroprotective Effects of FGF basic (93-110) in an In Vitro Oxygen-Glucose Deprivation (OGD) Model
This protocol is designed to evaluate the ability of FGF basic (93-110) to protect neuronal cells from damage induced by ischemic conditions in a serum-free environment.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Serum-free cell culture medium (e.g., DMEM/F12)
-
FGF basic (93-110) peptide
-
Glucose-free medium
-
Reagents for cell viability assay (e.g., MTS or MTT)
-
Reagents for apoptosis detection (e.g., Annexin V/PI staining kit)
-
Hypoxic chamber or incubator with controlled O2/CO2 levels
-
Sterile cell culture plates and consumables
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 96-well plate (for viability assays) or a 6-well plate (for apoptosis assays) at a suitable density and allow them to adhere and grow in standard serum-containing medium for 24 hours.
-
Serum Starvation: Replace the serum-containing medium with serum-free medium and incubate for 12-24 hours to synchronize the cells.
-
Peptide Treatment: Prepare a stock solution of FGF basic (93-110) in a suitable sterile solvent (e.g., sterile water or PBS). Dilute the peptide to the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL) in serum-free medium.[2] Add the peptide-containing medium to the cells 2 hours prior to OGD induction.[2] Include a vehicle control group.
-
Oxygen-Glucose Deprivation (OGD):
-
Remove the peptide-containing medium.
-
Wash the cells once with glucose-free medium.
-
Add glucose-free medium to all wells.
-
Place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, 94% N2) at 37°C for 6 hours.[2]
-
For the normoxic control group, incubate the cells in standard serum-free medium in a regular incubator.
-
-
Re-oxygenation: After the OGD period, remove the plates from the hypoxic chamber, replace the glucose-free medium with fresh serum-free medium (containing the respective concentrations of FGF basic (93-110) or vehicle), and return the plates to a standard incubator for 12-24 hours.[2]
-
Assessment of Neuroprotection:
-
Cell Viability: Perform an MTS or MTT assay according to the manufacturer's instructions to quantify cell viability.
-
Apoptosis: For cells in 6-well plates, collect both adherent and floating cells and perform Annexin V/PI staining followed by flow cytometry analysis to quantify the percentage of apoptotic cells.
-
Protocol 2: Analysis of Akt Phosphorylation Induced by FGF basic (93-110)
This protocol outlines the procedure to determine if FGF basic (93-110) activates the Akt signaling pathway in neuronal cells under serum-free conditions.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Serum-free cell culture medium
-
FGF basic (93-110) peptide
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis equipment
-
Western blotting equipment
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Plate SH-SY5Y cells in 6-well plates and grow to 70-80% confluency. Replace the growth medium with serum-free medium and incubate for 12-24 hours.
-
Peptide Treatment: Treat the serum-starved cells with FGF basic (93-110) at the desired concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes). Include an untreated control.
-
Cell Lysis: At each time point, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Strip the membrane and re-probe with antibodies against total Akt and a loading control (GAPDH or β-actin) to ensure equal protein loading. Quantify the band intensities and express the level of phospho-Akt relative to total Akt.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the neuroprotective effects of FGF basic (93-110).
Disclaimer
The information provided in these application notes is intended for research use only. The protocols and concentrations are based on published studies and may require optimization for specific cell lines and experimental conditions. It is important to note that the biological activity of FGF basic (93-110) is distinct from that of full-length FGF basic, and it may not be a suitable substitute for applications requiring mitogenic activity or maintenance of stem cell pluripotency.
References
- 1. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. phoenixpeptide.com [phoenixpeptide.com]
Preparing FGF Basic Stock Solutions for Cellular and Molecular Biology Experiments
Application Notes and Protocols for Researchers
Introduction
Fibroblast Growth Factor basic (bFGF), also known as FGF-2, is a key signaling protein involved in a multitude of cellular processes, including proliferation, differentiation, migration, and survival. It plays a crucial role in embryonic development, tissue repair, and angiogenesis.[1] Due to its potent biological activities, bFGF is a widely used supplement in cell culture, particularly for the maintenance of pluripotent stem cells and the differentiation of various cell lineages. This document provides detailed protocols for the preparation of FGF basic stock solutions to ensure consistent and reliable experimental outcomes. While the focus is on the full-length FGF basic protein, the general principles can be applied to fragments such as FGF basic (93-110); however, specific biological activity and optimal concentrations for such fragments should be determined empirically.
Properties of Recombinant Human FGF Basic
Quantitative data for commercially available recombinant human FGF basic are summarized in the table below. These values can be used for comparison and selection of reagents for specific experimental needs.
| Property | Typical Value | Source(s) |
| Molecular Weight | ~17.2 kDa | [2] |
| Purity | >95% by SDS-PAGE and HPLC | [2] |
| Biological Activity (ED₅₀) | ≤ 0.1 ng/mL to < 1.0 ng/mL (Balb/c 3T3 cells) | [2][3][4] |
| Endotoxin Level | < 0.1 to < 1.0 EU/µg | [2][5] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized FGF Basic
This protocol describes the reconstitution of lyophilized FGF basic to create a concentrated stock solution. It is critical to handle FGF basic gently to avoid denaturation and loss of activity.
Materials:
-
Lyophilized FGF basic powder
-
Sterile, pyrogen-free reconstitution buffer (e.g., 10 mM Tris, pH 7.6 or sterile Phosphate-Buffered Saline)
-
Sterile solution of a carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA or Human Serum Albumin - HSA)
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Procedure:
-
Pre-Reconstitution: Briefly centrifuge the vial of lyophilized FGF basic to ensure the powder is at the bottom.[2][3]
-
Reconstitution:
-
Prepare the reconstitution buffer. A common choice is 10 mM Tris, pH 7.6.[6] Alternatively, sterile PBS can be used.[3]
-
To enhance stability and prevent adsorption to plasticware, the reconstitution buffer should be supplemented with a carrier protein such as 0.1% BSA or HSA.[3][7]
-
Carefully add the appropriate volume of the reconstitution buffer with carrier protein to the vial to achieve a recommended stock concentration of 0.1-1.0 mg/mL.[2][3]
-
Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents completely. Do not vortex , as this can denature the protein.[8]
-
-
Aliquoting and Storage:
-
Once dissolved, aliquot the stock solution into sterile, low-protein-binding polypropylene tubes.[3] Aliquoting in small volumes (e.g., 10-20 µL) is recommended to avoid multiple freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.[2][3] Reconstituted FGF basic is stable for several months when stored properly. Avoid repeated freezing and thawing.[2][3]
-
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the concentrated stock solution to a working concentration for direct application in cell culture experiments.
Materials:
-
Reconstituted FGF basic stock solution (from Protocol 1)
-
Appropriate sterile cell culture medium
-
Sterile, low-protein-binding polypropylene tubes
-
Calibrated micropipettes and sterile, low-retention pipette tips
Procedure:
-
Thawing: Thaw a single aliquot of the FGF basic stock solution on ice.
-
Dilution:
-
Determine the desired final working concentration. The optimal concentration is cell-type dependent and should be determined through a dose-response experiment. A common working concentration range is 0.1-100 ng/mL.[9] For many applications, a concentration of 10-20 ng/mL is effective.[7][10]
-
Perform serial dilutions of the stock solution in the appropriate cell culture medium to achieve the final working concentration.
-
It is recommended to prepare a sufficient volume of the working solution for the immediate experiment.
-
-
Application: Add the FGF basic working solution directly to the cell culture medium.
-
Stability: FGF basic has a limited half-life at 37°C. For long-term cultures, it is advisable to replenish the medium with fresh FGF basic every 1-2 days.[11]
Visualizations
Experimental Workflow for FGF Basic Stock Solution Preparation
Caption: A flowchart illustrating the key steps for reconstituting and preparing FGF basic solutions.
FGF Basic Signaling Pathway
Caption: Overview of the primary signaling cascades activated by FGF basic binding to its receptor.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Human FGF-basic (FGF-2/bFGF), AOF Recombinant Protein (PHG6015) [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. raybiotech.com [raybiotech.com]
- 6. Human FGF-basic (FGF-2/bFGF) Recombinant Protein - FAQs [thermofisher.com]
- 7. Recombinant Human FGF-Basic (146 aa) - Leinco Technologies [leinco.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. yeasenbio.com [yeasenbio.com]
Application Notes and Protocols: FGF basic (93-110) in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture models, such as spheroids and organoids, are increasingly utilized in biomedical research and drug development to more accurately recapitulate the complex in vivo microenvironment. Fibroblast Growth Factor basic (FGF basic or FGF2) is a critical signaling protein that plays a pivotal role in these systems by regulating cell proliferation, differentiation, and survival. This document provides detailed application notes and protocols for the use of FGF basic and its constituent peptide, FGF basic (93-110), in 3D cell culture models.
FGF basic is a member of the FGF family, which are known to be potent mitogens for a variety of cells.[1] In 3D culture, FGF basic is essential for maintaining stemness in pluripotent stem cells and driving the formation and growth of various organoid types.[2] While the full-length protein is widely used, specific peptide fragments of FGF basic may offer unique advantages, such as increased stability or more targeted activity. The polypeptide FGF basic (93-110) is one such fragment, identified through peptide screening.[3][4]
Evidence suggests that regions within and adjacent to the 93-110 amino acid sequence of FGF basic are biologically active. Specifically, the bFGF (82-101) fragment has been identified as an "activation" domain involved in the mitogenic activity of bFGF, and the linear sequence between amino acids 106-115 constitutes a secondary receptor-binding site.[5][6] This indicates that the FGF basic (93-110) peptide has the potential to influence cellular behavior in 3D culture systems.
Signaling Pathways
FGF basic exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), which triggers the activation of downstream signaling cascades. The primary pathways involved are the RAS-MAPK pathway, which is crucial for cell proliferation, and the PI3K-AKT pathway, which regulates cell survival and fate.[7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Peptides derived from specific interaction sites of the fibroblast growth factor 2-FGF receptor complexes induce receptor activation and signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Biologically active synthetic fragments of human basic fibroblast growth factor (bFGF): identification of two Asp-Gly-Arg-containing domains involved in the mitogenic activity of bFGF in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular characteristics of fibroblast growth factor–fibroblast growth factor receptor–heparin-like glycosaminoglycan complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling [thno.org]
Application Notes and Protocols for Assessing the Bioactivity of FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the methodologies for assessing the bioactivity of the human Fibroblast Growth Factor basic (FGF basic) fragment (93-110). The protocols provided are essential for researchers and professionals involved in drug development and cellular signaling research.
Introduction to FGF basic and the (93-110) Fragment
Fibroblast Growth Factor basic (FGF2 or bFGF) is a potent mitogen involved in various biological processes, including cell proliferation, differentiation, and angiogenesis.[1] The biological activity of FGF basic is mediated through its interaction with high-affinity FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans (HSPGs) on the cell surface. This interaction triggers the dimerization of FGFRs, leading to the activation of intracellular signaling cascades, most notably the RAS-MAPK/ERK and PI3K-AKT pathways.[1][2][3][4]
The FGF basic (93-110) fragment is a specific peptide sequence within the full-length protein. Assessing the bioactivity of this fragment is crucial for understanding its potential therapeutic applications and its role in FGF signaling. The following sections provide detailed protocols for key bioactivity assays.
Key Bioactivity Assessment Methods
The primary methods for evaluating the bioactivity of FGF basic (93-110) include:
-
Cell Proliferation Assays: To determine the mitogenic activity of the peptide.
-
Signaling Pathway Activation Assays: To measure the phosphorylation of key downstream signaling molecules like ERK.
-
Receptor Binding Assays: To quantify the affinity of the peptide for its receptor.
Cell Proliferation Assay
This assay measures the ability of FGF basic (93-110) to stimulate the proliferation of fibroblast cell lines, such as murine BALB/c 3T3 or NIH/3T3 cells. The mitogenic activity is typically quantified as the ED50, which is the concentration of the growth factor that induces 50% of the maximum proliferative response.[5][6]
Quantitative Data (Reference: Full-Length FGF basic)
| Growth Factor | Cell Line | ED50 (ng/mL) | Specific Activity (units/mg) |
| Human FGF basic | BALB/c 3T3 | ≤ 0.1 | ≥ 1 x 10⁷ |
| Human FGF basic | BALB/c 3T3 | < 0.05 | > 2.0 x 10⁷ |
| Human FGF basic | BALB/c 3T3 | 0.75 | - |
| Murine FGF basic | BALB/c 3T3 | ≤ 1.0 | ≥ 1 x 10⁶ |
| Murine FGF basic | NIH/3T3 | 50 - 400 | - |
Experimental Protocol: Cell Proliferation Assay using BALB/c 3T3 Cells
Materials:
-
BALB/c 3T3 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
FGF basic (93-110) peptide
-
96-well tissue culture plates
-
Cell counting solution (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) or similar)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture BALB/c 3T3 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, aspirate the growth medium and wash the cells with serum-free DMEM.
-
Add 100 µL of serum-free DMEM to each well and incubate for another 24 hours to synchronize the cells in the G0 phase of the cell cycle.
-
-
Treatment with FGF basic (93-110):
-
Prepare a serial dilution of the FGF basic (93-110) peptide in serum-free DMEM.
-
Aspirate the serum-free medium from the wells and add 100 µL of the diluted peptide solutions. Include a negative control (serum-free medium only) and a positive control (full-length FGF basic).
-
Incubate for 48-72 hours at 37°C.
-
-
Quantification of Cell Proliferation:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Plot the absorbance values against the concentration of FGF basic (93-110).
-
Determine the ED50 value from the dose-response curve.
-
Experimental Workflow: Cell Proliferation Assay
Signaling Pathway Activation Assay: ERK Phosphorylation
Activation of FGFR by FGF basic leads to the phosphorylation of downstream kinases, including Extracellular signal-Regulated Kinase (ERK).[4] A Western blot or In-Cell Western™ assay can be used to detect the level of phosphorylated ERK (p-ERK) relative to total ERK, providing a measure of the signaling activity of FGF basic (93-110).
Quantitative Data (Reference: Full-Length FGF basic)
Specific quantitative data on ERK phosphorylation induced by the (93-110) fragment is limited. The table below shows reference data for full-length FGF2.
| Ligand | Cell Line | Assay Method | Observation |
| FGF2 | MCF-7 | Targeted Mass Spectrometry | >10-fold increase in MEK and ERK phosphorylation |
| FGF2 | Rat Lens Explants | Western Blot | Dose-dependent increase in ERK1/2 activation |
| αFGF-1 | NIH-3T3 | In-Cell Western™ | Dose-dependent increase in p-ERK |
Experimental Protocol: Western Blot for p-ERK
Materials:
-
NIH/3T3 cells or other suitable cell line
-
DMEM and FBS
-
FGF basic (93-110) peptide
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-p-ERK (rabbit) and anti-total-ERK (mouse)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture and serum-starve cells as described in the cell proliferation assay protocol.
-
Treat cells with various concentrations of FGF basic (93-110) for a short period (e.g., 5-30 minutes) at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and run on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary anti-p-ERK antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using ECL reagent and an imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
Strip the membrane and re-probe with anti-total-ERK antibody to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for p-ERK and total ERK.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
FGF basic Signaling Pathway Diagram
Receptor Binding Assay
This assay determines the binding affinity (Kd) of FGF basic (93-110) to its receptor, FGFR. This can be performed using various techniques, including radioligand binding assays or more modern non-radioactive methods like bioluminescent binding assays.
Quantitative Data (Reference: Full-Length FGF basic)
Binding affinities are highly dependent on the specific FGFR isoform and the assay conditions. Below are reference values for full-length FGF2.
| Ligand | Receptor | Assay Method | Kd (pM) |
| FGF2-Luc | Endogenous FGFR (HEK293T) | Bioluminescent Assay | 25 ± 4 |
| FGF2-Luc | Overexpressed FGFR1 (HEK293T) | Bioluminescent Assay | 161 ± 21 |
| FGF4 | FGFR2 | Radioligand Assay | - |
Experimental Protocol: Competitive Radioligand Binding Assay
Materials:
-
Cells overexpressing a specific FGFR isoform (e.g., CHO cells)
-
Radiolabeled full-length FGF2 (e.g., ¹²⁵I-FGF2)
-
Unlabeled FGF basic (93-110) peptide
-
Binding buffer
-
6-well plates
-
Gamma counter
Procedure:
-
Cell Seeding:
-
Seed FGFR-expressing cells into 6-well plates and grow to confluence.
-
-
Binding Reaction:
-
Wash the cells with binding buffer.
-
Add a constant concentration of radiolabeled FGF2 to each well.
-
Add increasing concentrations of unlabeled FGF basic (93-110) to compete for receptor binding.
-
Incubate at 4°C for 2-3 hours.
-
-
Washing and Lysis:
-
Wash the cells extensively with ice-cold PBS to remove unbound ligand.
-
Lyse the cells with a suitable lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in the cell lysates using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of bound radioligand against the concentration of the unlabeled competitor.
-
Calculate the IC50 value, which can be used to determine the binding affinity (Ki) of the FGF basic (93-110) fragment.
-
Experimental Workflow: Receptor Binding Assay
Conclusion
The protocols and application notes provided herein offer a robust framework for the comprehensive bioactivity assessment of the FGF basic (93-110) fragment. By employing cell proliferation, signaling pathway activation, and receptor binding assays, researchers can elucidate the biological function and therapeutic potential of this and other FGF-derived peptides. While quantitative data for the specific (93-110) fragment remains to be fully characterized in publicly accessible literature, the methodologies and reference data for the full-length FGF basic protein serve as an essential foundation for these investigations.
References
- 1. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. goldbio.com [goldbio.com]
- 6. Recombinant Human FGF-2/FGF basic/FGFb Protein - Elabscience® [elabscience.com]
Application Notes and Protocols: FGF basic (93-110) for Epitope Mapping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic Fibroblast Growth Factor (FGF basic or FGF2) is a potent signaling protein involved in a multitude of cellular processes, including cell growth, differentiation, and angiogenesis.[1] The ability to map the epitopes of antibodies targeting FGF basic is crucial for the development of therapeutics that modulate its activity, as well as for the characterization of antibody specificity. The synthetic peptide FGF basic (93-110) represents a specific region of the full-length protein and can be a valuable tool for linear epitope mapping studies.[2][3]
These application notes provide an overview of the utility of FGF basic (93-110) in epitope mapping and detailed protocols for its use in common immunoassays.
Application in Epitope Mapping
Epitope mapping is the process of identifying the binding site of an antibody on its target antigen.[4] Synthetic peptides corresponding to segments of a protein are widely used to identify linear epitopes.[5] The FGF basic (93-110) peptide can be employed to:
-
Identify Linear Epitopes: Determine if an antibody recognizes a linear sequence within the 93-110 region of FGF basic.
-
Characterize Antibody Specificity: Differentiate between antibodies that bind to various domains of the full-length FGF basic protein.
-
Screen for Cross-Reactivity: Assess whether antibodies targeting other proteins cross-react with this specific FGF basic epitope.
Data Presentation
Table 1: Cross-Reactivity of Anti-Human FGF basic Antibodies with FGF Family Members
| Antibody Type | Target | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Polyclonal Goat IgG | Human FGF basic | Recombinant Human FGF acidic | < 1% | |
| Polyclonal Goat IgG | Human FGF basic | Recombinant Mouse FGF basic | ~75% | [6] |
Table 2: Cross-Reactivity of Anti-Bovine FGF basic Antibodies with FGF Family Members
| Antibody Type | Target | Cross-Reactant | Cross-Reactivity (%) | Reference |
| Polyclonal Rabbit IgG | Bovine FGF basic | FGF acidic | ~5% | [7] |
| Polyclonal Rabbit IgG | Bovine FGF basic | Recombinant Human β-ECGF | ~5% | [7] |
| Polyclonal Rabbit IgG | Bovine FGF basic | rhFGF-4, rhFGF-5, rhFGF-6, rhFGF-7, rmFGF-8b, rmFGF-8c, rhFGF-9, rhFGF-10, rmFGF-15, rhFGF-17, rhFGF-18 | < 1% | [7] |
Note: rh denotes recombinant human, and rm denotes recombinant mouse.
Experimental Protocols
The following are detailed protocols for utilizing FGF basic (93-110) in common epitope mapping experiments.
Protocol 1: Enzyme-Linked Immunosorbent Assay (ELISA) for Epitope Mapping
This protocol outlines the steps for a direct ELISA to determine if an antibody binds to the FGF basic (93-110) peptide.[8]
Materials:
-
FGF basic (93-110) synthetic peptide
-
96-well microtiter plates (e.g., high-binding polystyrene)
-
Coating Buffer (e.g., 50 mM Sodium Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary antibody to be tested
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Peptide Coating:
-
Dilute the FGF basic (93-110) peptide to a final concentration of 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the diluted peptide to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the wells three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Primary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Dilute the primary antibody to the desired concentration in Blocking Buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 2 hours at room temperature.
-
-
Secondary Antibody Incubation:
-
Wash the wells three times with Wash Buffer.
-
Dilute the enzyme-conjugated secondary antibody in Blocking Buffer according to the manufacturer's instructions.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the wells five times with Wash Buffer.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well to stop the reaction.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a plate reader.
-
References
- 1. The development of a quantitative RIA for basic fibroblast growth factor using polyclonal antibodies against the 157 amino acid form of human bFGF. The identification of bFGF in adherent elicited murine peritoneal macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lifetein.com [lifetein.com]
- 5. rssynthesis.com [rssynthesis.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. researchgate.net [researchgate.net]
- 8. affbiotech.cn [affbiotech.cn]
Application Notes and Protocols: FGF basic (93-110)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a pleiotropic protein involved in a myriad of biological processes, including cell proliferation, differentiation, angiogenesis, and wound healing.[1][2] The peptide fragment FGF basic (93-110), also identified as FK18, has emerged as a molecule of significant interest, particularly for its neuroprotective properties.[3][4] This document provides detailed application notes and experimental protocols for laboratory techniques involving FGF basic (93-110), focusing on its role in neuroprotection.
Applications
The primary application of FGF basic (93-110) in a research and drug development context is its potent neuroprotective activity. It has been shown to protect neuronal cells from excitotoxic and ischemic injury.[4][5] This makes it a valuable tool for studying the mechanisms of neuronal cell death and for the development of potential therapeutics for neurodegenerative diseases and ischemic stroke.[3][4]
Neuroprotection Against Ischemic Injury
FGF basic (93-110) has been demonstrated to significantly increase the viability of neuronal cells and attenuate apoptosis following oxygen-glucose deprivation (OGD), an in vitro model for ischemia.[3][6] It has also shown protective effects in in vivo models of retinal ischemia-reperfusion injury.[4]
Signaling Pathway
The neuroprotective effects of FGF basic (93-110) are primarily mediated through the activation of the PI3K/Akt signaling pathway.[1][4] Upon binding to its receptor, FGF basic (93-110) triggers the phosphorylation and activation of Akt. Activated Akt, in turn, modulates the expression of downstream apoptosis-related proteins, leading to increased cell survival. Specifically, it upregulates the anti-apoptotic protein Bcl-2 and downregulates the pro-apoptotic protein Bax, thereby inhibiting the mitochondrial apoptosis pathway.[4]
Data Presentation
The following tables summarize quantitative data from representative experiments evaluating the neuroprotective effects of FGF basic (93-110).
| Concentration (µg/mL) | Cell Viability (%) vs. OGD Control[7] |
| 0 (OGD Control) | 100 |
| 1 | 115 ± 5.2 |
| 10 | 135 ± 6.8 |
| 50 | 128 ± 6.1 |
| 100 | 125 ± 5.9 |
| Treatment | Percentage of Apoptotic Cells (TUNEL Assay)[4] |
| Control | 5.2 ± 1.1 |
| Glutamate (Excitotoxicity) | 26.8 ± 1.1 |
| Glutamate + FK18 (10 µg/mL) | 19.3 ± 1.6 |
| Treatment | Bcl-2/Bax Ratio (relative to control)[4] |
| Control | 1.00 |
| Glutamate | 0.45 ± 0.08 |
| Glutamate + FK18 (10 µg/mL) | 0.85 ± 0.12 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Oxygen-Glucose Deprivation (OGD) in SH-SY5Y Cells
This protocol simulates ischemic conditions in vitro.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
Glucose-free DMEM
-
Phosphate-Buffered Saline (PBS)
-
96-well culture plates
-
Hypoxic chamber or tri-gas incubator (95% N₂, 5% CO₂)
Procedure:
-
Seed SH-SY5Y cells in 96-well plates at an appropriate density and culture until they reach 70-80% confluency.[5]
-
Prepare fresh glucose-free DMEM.
-
Remove the culture medium and wash the cells twice with sterile PBS to remove residual glucose.[5]
-
Add the glucose-free DMEM to the cells. For treatment groups, add FGF basic (93-110) to the desired final concentration.
-
Place the plate in a hypoxic chamber or a tri-gas incubator set to 95% N₂ and 5% CO₂ at 37°C for the desired OGD duration (e.g., 4-6 hours).[5]
-
(Optional Reperfusion) After OGD, remove the glucose-free medium and replace it with normal, glucose-containing culture medium. Return the plate to a standard incubator (95% air, 5% CO₂) for a reperfusion period (e.g., 12-24 hours).[5]
-
Proceed with cell viability or apoptosis assays.
Cell Viability (MTS Assay)
Materials:
-
Cells cultured in a 96-well plate
-
MTS reagent solution
-
Microplate reader
Procedure:
-
Following the OGD/reperfusion and treatment period, add 20 µL of MTS solution to each well of the 96-well plate.[8]
-
Incubate the plate for 1-4 hours at 37°C.[8]
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
Express cell viability as a percentage of the control group.
Apoptosis Detection (TUNEL Assay)
Materials:
-
Cells cultured on coverslips or in chamber slides
-
4% Paraformaldehyde in PBS (Fixative)
-
0.25% Triton X-100 in PBS (Permeabilization Reagent)
-
TUNEL reaction mixture (containing TdT and labeled dUTP)
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.[9]
-
Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 20 minutes at room temperature.[9]
-
Wash the cells with PBS.
-
Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in a humidified chamber, protected from light.[9]
-
Wash the cells to remove unincorporated nucleotides.
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslips and visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.
Western Blot for Akt Phosphorylation
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
References
- 1. In Vitro Oxygen-Glucose Deprivation-Induced Stroke Models with Human Neuroblastoma Cell- and Induced Pluripotent Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PD98059 protects SH-SY5Y cells against oxidative stress in oxygen–glucose deprivation/reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Neuroprotective effects of a novel peptide, FK18, under oxygen-glucose deprivation in SH-SY5Y cells and retinal ischemia in rats via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: FGF basic (93-110) Peptide
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of FGF basic (93-110) peptide. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the FGF basic (93-110) peptide?
The FGF basic (93-110) peptide is a fragment of the full-length human Fibroblast Growth Factor basic (FGF-2) protein. The amino acid sequence for the human FGF basic (93-110) fragment is typically derived from the full 147-amino acid sequence of FGF-2. The specific sequence for residues 93-110 is CFFFERLESNNYNTYRSR . This peptide is often used in research to investigate specific functions of the FGF-2 protein.
Q2: What are the general recommendations for storing the lyophilized FGF basic (93-110) peptide?
For optimal stability, lyophilized FGF basic (93-110) peptide should be stored in a cool, dark, and dry place.[1] The most effective way to preserve the peptide is to store it at -20°C or colder.[1] When stored under these conditions, the peptide can remain stable for several years.[1] It is crucial to prevent moisture absorption, as this can significantly decrease the peptide's stability.[1]
Q3: How should I handle the lyophilized peptide upon receipt?
Upon receiving the lyophilized FGF basic (93-110) peptide, it is best practice to allow the vial to warm to room temperature before opening.[1] This minimizes the condensation of moisture from the air onto the cold peptide.[1] After weighing out the desired amount, the vial should be tightly resealed and returned to cold storage.[1]
Q4: What is the best way to reconstitute the FGF basic (93-110) peptide?
The solubility of a peptide is highly dependent on its amino acid sequence.[1] For the FGF basic (93-110) peptide, a step-wise approach to solubilization is recommended. Start by attempting to dissolve the peptide in sterile, distilled water. If the peptide is not soluble, sonication may help.[1] Given the presence of acidic (Aspartic acid, Glutamic acid) and basic (Arginine) residues, adjusting the pH might be necessary. For basic peptides, adding a small amount of 10% acetic acid can aid dissolution, while for acidic peptides, 1% ammonium (B1175870) hydroxide (B78521) can be used.[1] If the peptide remains insoluble, organic solvents like DMSO or DMF can be used, but be aware that these may interfere with certain biological assays.[1]
Q5: How should I store the reconstituted FGF basic (93-110) peptide solution?
Peptide solutions have limited stability.[1] For short-term storage (up to a week), the reconstituted peptide solution can be kept at 4°C. For longer-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or colder.[1] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1] The presence of Cysteine in the FGF basic (93-110) sequence makes it susceptible to oxidation, so for long-term storage in solution, using sterile buffers at a pH of 5-6 is advisable.[1]
Troubleshooting Guide
Problem: The lyophilized peptide appears as a small or invisible film in the vial.
-
Cause: This is common for lyophilized peptides, which are often prepared without carrier proteins. The small amount of peptide may form a thin film on the vial surface.
-
Solution: Before opening, centrifuge the vial to pellet all the material at the bottom. This ensures that you can accurately reconstitute the entire sample.
Problem: The peptide is difficult to dissolve.
-
Cause: The hydrophobicity and secondary structure of the peptide can affect its solubility.
-
Solution:
-
Try sonicating the solution to aid dissolution.[1]
-
If the peptide is basic, add a small amount of 10% acetic acid. If it is acidic, add 1% ammonium hydroxide.[1]
-
For very hydrophobic peptides, a small amount of an organic solvent like DMSO or DMF can be used to first dissolve the peptide, followed by the addition of the aqueous buffer.[1]
-
Problem: I am seeing a loss of peptide activity in my experiments.
-
Cause: This could be due to improper storage, repeated freeze-thaw cycles, or oxidation of the peptide. The Cysteine residue in the FGF basic (93-110) sequence is particularly prone to oxidation.
-
Solution:
-
Ensure the peptide is stored correctly in its lyophilized form at -20°C or colder.
-
When in solution, store as single-use aliquots at -20°C or colder to avoid freeze-thaw cycles.[1]
-
For peptides containing Cysteine, consider using oxygen-free solvents for reconstitution and storing the reconstituted peptide under an inert gas like nitrogen or argon.
-
Data Presentation
Table 1: Recommended Storage Conditions for FGF basic (93-110) Peptide
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or colder | Several years | Store in a dark, dry place. Keep vial tightly sealed.[1] |
| 4°C | Short-term | For temporary storage. Avoid moisture. | |
| Room Temperature | Very short-term | For immediate use only. | |
| Reconstituted Solution | -20°C or colder | Months | Store in single-use aliquots to avoid freeze-thaw cycles.[1] Use of a carrier protein (e.g., 0.1% BSA) can improve stability. |
| 4°C | Up to 1 week | For short-term use. | |
| Room Temperature | Hours | Not recommended for storage. |
Experimental Protocols
Protocol: General Method for Assessing Peptide Stability
This protocol outlines a general procedure to determine the stability of the FGF basic (93-110) peptide under specific experimental conditions.
1. Materials:
- FGF basic (93-110) peptide
- Reconstitution buffer (e.g., sterile water, PBS pH 7.4)
- Storage buffers at various pH values (e.g., pH 5, 7, 9)
- Incubators or water baths at various temperatures (e.g., 4°C, 25°C, 37°C)
- High-Performance Liquid Chromatography (HPLC) system
- Mass Spectrometer (MS)
2. Procedure:
- Reconstitution: Reconstitute the lyophilized FGF basic (93-110) peptide in the desired buffer to a known concentration.
- Aliquoting: Immediately aliquot the stock solution into multiple tubes for each condition to be tested (e.g., different temperatures and pH values).
- Time Zero (T0) Sample: Analyze one aliquot immediately using HPLC-MS to establish the initial purity and concentration of the peptide.
- Incubation: Store the remaining aliquots under the different conditions to be tested.
- Time Point Analysis: At regular intervals (e.g., 1, 3, 7, 14 days), remove one aliquot from each condition and analyze it by HPLC-MS.
- Data Analysis: Compare the HPLC chromatograms and mass spectra of the time point samples to the T0 sample. Look for a decrease in the main peptide peak area (degradation) and the appearance of new peaks (degradation products or aggregates).
- Stability Determination: Plot the percentage of remaining intact peptide against time for each condition to determine the stability profile.
Visualizations
Caption: Experimental workflow for handling FGF basic (93-110) peptide.
Caption: Troubleshooting guide for common issues with FGF basic (93-110) peptide.
References
Technical Support Center: FGF basic (93-110) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with the FGF basic (93-110) peptide, with a primary focus on improving its solubility.
Frequently Asked Questions (FAQs)
Q1: What is the FGF basic (93-110) peptide?
The FGF basic (93-110) peptide is a fragment of the full-length basic Fibroblast Growth Factor (bFGF or FGF-2). FGF-2 is a signaling protein involved in a wide range of biological processes, including cell growth, proliferation, differentiation, and angiogenesis.[1] Peptides derived from FGFs, such as FGF basic (93-110), are often studied for their potential to mimic or inhibit the biological activities of the full-length protein.[2][3]
Q2: I'm having trouble dissolving the lyophilized FGF basic (93-110) peptide. What is the recommended solvent?
For optimal solubility and to maintain biological activity, it is generally recommended to reconstitute the FGF basic (93-110) peptide in a buffered solution rather than pure water.[4] The choice of buffer can be critical. A common recommendation for full-length bFGF, which can be extrapolated to its peptide fragments, is 10 mM Tris, pH 7.6.[4] For basic peptides, dissolving in a slightly acidic solution can also be effective.[5][6]
Q3: Can I use water to reconstitute the peptide?
While some very short peptides may be soluble in water, it is not recommended for FGF basic (93-110).[6] Reconstitution in purely aqueous solutions can lead to a loss of activity for the parent FGF basic protein.[4] Buffered solutions help to maintain a stable pH and can improve the solubility and stability of the peptide.
Q4: My peptide solution appears cloudy or has visible particulates. What should I do?
A cloudy or particulate-containing solution indicates poor solubility or aggregation. Do not use the solution in your experiments as this can lead to inaccurate and unreliable results. Refer to the troubleshooting guide below for steps to improve solubility. If precipitation occurs after reconstitution, you can try to clarify the solution by microcentrifugation before use, but it is preferable to address the underlying solubility issue.[7]
Q5: How should I store the reconstituted FGF basic (93-110) peptide solution?
Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage, 2-8°C may be acceptable for a limited time, but consult the manufacturer's datasheet for specific recommendations.
Troubleshooting Guide: Improving Solubility
Initial Reconstitution Protocol
This protocol provides a starting point for solubilizing the FGF basic (93-110) peptide.
Materials:
-
Lyophilized FGF basic (93-110) peptide
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, low-protein-binding pipette tips
-
Reconstitution Buffer (e.g., 10 mM Tris, pH 7.6 or sterile PBS, pH 7.4)
-
Optional: Carrier protein (e.g., 0.1% Bovine Serum Albumin - BSA)
Procedure:
-
Centrifuge the vial: Before opening, briefly centrifuge the vial of lyophilized peptide to ensure all the powder is at the bottom.[4]
-
Prepare the Reconstitution Buffer: Prepare the chosen buffer. For peptides prone to adsorption, adding a carrier protein like 0.1% BSA to the buffer can improve stability.[7]
-
Add the buffer: Carefully add the recommended volume of Reconstitution Buffer to the vial to achieve the desired stock concentration.
-
Gentle mixing: Gently swirl or tap the vial to dissolve the peptide. Avoid vigorous vortexing, as this can cause aggregation.[4]
-
Incubation (if necessary): If the peptide does not dissolve immediately, you can let it sit at room temperature for a short period or at 4°C for a longer duration with occasional gentle mixing.
Troubleshooting Common Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Peptide does not dissolve in the initial buffer. | The peptide may require a different pH for optimal solubility. | Based on the peptide's amino acid sequence, it is predicted to be basic. Try dissolving it in a slightly acidic buffer, such as 10% acetic acid, and then dilute with your experimental buffer.[5][6] |
| Solution is cloudy or shows precipitation. | The peptide is aggregating. | Try sonication in a water bath for short bursts to break up aggregates. Also, consider using a small amount of an organic solvent like DMSO to initially dissolve the peptide before diluting with your aqueous buffer.[6][8] |
| Loss of peptide activity over time. | The peptide is unstable in the chosen solution or is being lost due to adsorption to surfaces. | Add a carrier protein such as 0.1% BSA or HSA to your buffer to stabilize the peptide and prevent adsorption.[7] Ensure proper storage at -20°C or -80°C and avoid repeated freeze-thaw cycles. |
| Inconsistent experimental results. | Inaccurate peptide concentration due to incomplete solubilization. | Always ensure the peptide is fully dissolved before use. A clear, particle-free solution is indicative of proper solubilization.[6] Perform a concentration determination (e.g., using A280 if the sequence contains Trp or Tyr, or a colorimetric peptide assay) of your stock solution. |
Quantitative Data on Solubility (Illustrative)
| Solvent/Buffer | Expected Solubility | Notes |
| Deionized Water | Poor | Not recommended due to potential for pH shifts and peptide instability.[4] |
| PBS (pH 7.4) | Moderate | A common starting point, but solubility may be limited. |
| 10 mM Tris (pH 7.6) | Good | Generally recommended for full-length bFGF and likely suitable for the peptide fragment.[4] |
| 10% Acetic Acid | High | Recommended for basic peptides. Should be diluted into the final experimental buffer.[5][6] |
| DMSO | High | Useful for highly hydrophobic peptides. Should be used as a solubilizing agent and then diluted.[8] |
Experimental Protocols
Protocol 1: Reconstitution of FGF basic (93-110) for Cell Culture
-
Objective: To prepare a sterile, biologically active stock solution of FGF basic (93-110) for use in cell culture experiments.
-
Materials:
-
Lyophilized FGF basic (93-110) peptide
-
Sterile 10 mM Tris-HCl, pH 7.6
-
Sterile Bovine Serum Albumin (BSA), cell culture grade
-
Sterile, low-protein-binding microcentrifuge tubes and pipette tips
-
-
Procedure:
-
Prepare a sterile 0.1% BSA solution in 10 mM Tris-HCl, pH 7.6.
-
Centrifuge the vial of lyophilized peptide for 1 minute at low speed.
-
In a sterile environment (e.g., a laminar flow hood), add the appropriate volume of the 0.1% BSA in Tris buffer to the peptide vial to make a stock solution (e.g., 1 mg/mL).
-
Allow the vial to sit at room temperature for 10-15 minutes with occasional gentle swirling. Do not vortex.
-
Visually inspect to ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into sterile, low-protein-binding tubes for single use.
-
Store the aliquots at -20°C or -80°C.
-
Signaling Pathway and Experimental Workflow Visualization
The FGF basic peptide fragment likely interacts with the FGF Receptor (FGFR) and its co-receptor, heparan sulfate (B86663) proteoglycan (HSPG), to initiate downstream signaling cascades. The following diagram illustrates the general FGF signaling pathway.
Caption: General FGF signaling pathway initiated by ligand binding.
The workflow for troubleshooting peptide solubility is outlined in the following diagram.
Caption: Workflow for troubleshooting FGF basic (93-110) peptide solubility.
References
- 1. Recombinant Human FGF-Basic - Leinco Technologies [leinco.com]
- 2. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide ligands targeting FGF receptors promote recovery from dorsal root crush injury via AKT/mTOR signaling [thno.org]
- 4. Human FGF-basic (FGF-2/bFGF) Recombinant Protein - FAQs [thermofisher.com]
- 5. lifetein.com [lifetein.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. jpt.com [jpt.com]
optimal concentration of FGF basic (93-110) for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with basic Fibroblast Growth Factor (FGF basic or FGF2). The information provided here pertains to the full-length FGF basic protein, as specific experimental data for the FGF basic (93-110) peptide fragment is limited in publicly available resources.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of FGF basic for cell culture?
The optimal concentration of FGF basic can vary significantly depending on the cell type and the specific experimental objective (e.g., proliferation, differentiation). It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. However, based on published data and manufacturer recommendations, a general range can be provided.
Q2: How should I reconstitute and store FGF basic?
Proper reconstitution and storage are critical for maintaining the bioactivity of FGF basic.
-
Reconstitution: For lyophilized FGF basic, it is recommended to briefly centrifuge the vial to ensure the powder is at the bottom. Reconstitute in a sterile, buffered solution such as 10 mM Tris, pH 7.6, or phosphate-buffered saline (PBS) containing a carrier protein like 0.1% bovine serum albumin (BSA) to prevent adsorption to the vial.[1][2] Avoid reconstituting in purely aqueous solutions, as this can lead to a loss of activity.[1]
-
Storage: Store the lyophilized protein at -20°C or -80°C.[2][3] After reconstitution, aliquot the solution into working volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2][3] Reconstituted solutions are generally stable for up to one week at 2-8°C.[2]
Q3: What are the main signaling pathways activated by FGF basic?
FGF basic exerts its effects by binding to FGF receptors (FGFRs), which are receptor tyrosine kinases.[4][5][6] This binding, often facilitated by heparan sulfate (B86663) proteoglycans, leads to receptor dimerization and autophosphorylation, initiating several downstream signaling cascades.[5][7] The primary pathways include:
-
RAS/MAP Kinase Pathway: Regulates cell proliferation and differentiation.[4]
-
PI3K/AKT Pathway: Controls cell survival and fate determination.[4]
-
PLCγ Pathway: Influences cell morphology, migration, and adhesion.[4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Reduced or no biological activity | Improper reconstitution or storage. | Reconstitute FGF basic in a buffered solution with a carrier protein.[1][2] Avoid repeated freeze-thaw cycles by aliquoting after reconstitution.[2][3] |
| Instability of FGF basic at 37°C. | FGF basic is labile at 37°C.[8] For long-term experiments, consider using a heat-stable variant of FGF basic or more frequent media changes with fresh FGF basic.[8][9][10] | |
| Suboptimal concentration. | Perform a dose-response curve to determine the optimal concentration for your specific cell type and assay. | |
| Serum interference in the assay. | Serum components may mask the effects of FGF basic. Consider serum-starving the cells before and during the experiment.[1] | |
| Inconsistent results between experiments | Variability in FGF basic activity. | Ensure consistent reconstitution and storage procedures. Use a new aliquot for each experiment to avoid degradation from multiple freeze-thaw cycles. |
| Cell passage number and health. | Use cells within a consistent and low passage number range. Ensure cells are healthy and growing exponentially before starting the experiment. | |
| Cell differentiation instead of proliferation (e.g., in iPSCs) | Suboptimal FGF basic concentration. | The concentration of FGF basic is crucial for maintaining pluripotency in induced pluripotent stem cells (iPSCs).[11] An insufficient concentration can lead to spontaneous differentiation.[11] Increasing the concentration may be necessary.[11] |
Quantitative Data Summary
The following table summarizes recommended starting concentrations of FGF basic for various applications. It is crucial to optimize these concentrations for your specific experimental conditions.
| Application | Cell Type | Recommended Concentration | Reference |
| Cell Proliferation | Balb/c 3T3 cells | 0.1 - 0.2 ng/mL (EC50) | [3] |
| Murine BALB/c 3T3 cells | < 0.05 ng/mL (ED50) | [2] | |
| Chondrocyte Proliferation & Chondrogenesis | Articular Cartilage-derived Progenitor Cells (ACPCs) | 2 ng/mL | [12] |
| iPSC Culture (Maintenance of Pluripotency) | Human iPSCs | 4 - 20 ng/mL | [11] |
| Signaling Pathway Stimulation | General recommendation | 50 - 100 ng/mL | [3] |
| Maintenance of Tie2 Expression | Human Nucleus Pulposus Cells | 10 ng/mL | [13] |
Experimental Protocols
Cell Proliferation Assay (using Balb/c 3T3 cells)
-
Cell Seeding: Seed Balb/c 3T3 cells in a 96-well plate at a density of 5,000-10,000 cells per well in their standard growth medium. Allow the cells to attach overnight.
-
Serum Starvation (Optional): To reduce background proliferation, replace the growth medium with a low-serum (e.g., 0.5% FBS) or serum-free medium and incubate for 24 hours.
-
FGF basic Treatment: Prepare a serial dilution of FGF basic in a low-serum or serum-free medium. Remove the starvation medium and add the FGF basic dilutions to the wells. Include a negative control (medium without FGF basic).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Proliferation: Assess cell proliferation using a suitable method, such as MTT, XTT, or a direct cell count.
-
Data Analysis: Plot the proliferation signal against the FGF basic concentration and determine the EC50 value (the concentration that induces a half-maximal response).
Western Blot for Signaling Pathway Activation
-
Cell Culture and Starvation: Culture cells to 70-80% confluency. Serum-starve the cells overnight to reduce basal signaling activity.
-
FGF basic Stimulation: Treat the cells with the desired concentration of FGF basic (e.g., 50-100 ng/mL) for a short duration (e.g., 5, 15, 30, 60 minutes) to observe phosphorylation events. Include an untreated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, ERK, p-AKT, AKT).
-
Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the relative levels of protein phosphorylation in response to FGF basic treatment.
Visualizations
Caption: FGF basic signaling pathways.
Caption: Cell proliferation assay workflow.
Caption: Troubleshooting logic for FGF basic experiments.
References
- 1. Human FGF-basic (FGF-2/bFGF) Recombinant Protein - FAQs [thermofisher.com]
- 2. goldbio.com [goldbio.com]
- 3. Basic Fibroblast Growth Factor (bFGF) | Cell Signaling Technology [cellsignal.com]
- 4. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 5. assaygenie.com [assaygenie.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FGF2-STAB® (FGF2, also known as basic FGF, bFGF) | BioVendor R&D [biovendor.com]
- 9. cellculturedish.com [cellculturedish.com]
- 10. A Stable Chimeric Fibroblast Growth Factor (FGF) Can Successfully Replace Basic FGF in Human Pluripotent Stem Cell Culture | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
- 12. cdn.amegroups.cn [cdn.amegroups.cn]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting FGF basic (93-110) Proliferation Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FGF basic (93-110) in proliferation assays. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Background in Proliferation Assay
Question: I am observing high background absorbance/fluorescence in my negative control wells, making it difficult to assess the true effect of FGF basic (93-110). What are the potential causes and solutions?
Answer: High background can stem from several factors related to the assay reagents, cell culture conditions, or the plate reader settings.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Reagent Issues | |
| Contaminated media or reagents | Use fresh, sterile media and reagents. Filter-sterilize all solutions if contamination is suspected.[1] |
| Assay reagent concentration too high | Optimize the concentration of your proliferation reagent (e.g., MTT, WST-1). Perform a titration to find the optimal concentration that provides a good signal-to-noise ratio.[2][3] |
| Prolonged incubation with assay reagent | Reduce the incubation time with the detection reagent to stay within the linear range of the assay.[4] |
| Non-specific binding of secondary antibody (for antibody-based assays) | Run a control with only the secondary antibody to check for non-specific binding.[2][3][5] Use a pre-adsorbed secondary antibody.[2] |
| Cell Culture Conditions | |
| High cell seeding density | Optimize the initial cell seeding density. Too many cells can lead to high metabolic activity even in control wells.[4][6][7] |
| Phenol (B47542) red in culture medium | Phenol red can interfere with colorimetric and fluorescent assays. Use phenol red-free medium if possible. |
| Microbial contamination | Regularly check cultures for signs of bacterial or yeast contamination, which can contribute to metabolic activity.[1] Discard contaminated cultures and start with a fresh stock.[1] |
| Plate and Reader Settings | |
| "Edge effect" due to evaporation | To minimize evaporation from the outer wells, fill them with sterile PBS or media without cells and do not use them for experimental data.[1][4] Ensure proper humidity in the incubator.[1] |
| Incorrect plate reader settings | Ensure the wavelength settings on your plate reader are correct for the specific assay you are using.[1][8] For fluorescence assays, check for filter compatibility to avoid spectral overlap.[6] |
Issue 2: Low or No Signal in FGF basic (93-110) Treated Wells
Question: My cells treated with FGF basic (93-110) are not showing a significant increase in proliferation compared to the negative control. What could be wrong?
Answer: A weak or absent signal in your treatment wells can indicate issues with the growth factor, the cells themselves, or the overall assay setup.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| FGF basic (93-110) Issues | |
| Improper reconstitution or storage | Reconstitute the lyophilized protein according to the manufacturer's instructions.[9] Store the reconstituted protein at the recommended temperature and avoid repeated freeze-thaw cycles.[10] |
| Protein degradation | Use fresh aliquots of FGF basic (93-110) for each experiment. The protein can be unstable, especially in solution.[11][12] |
| Insufficient concentration | Perform a dose-response experiment to determine the optimal concentration of FGF basic (93-110) for your specific cell line. |
| Cellular Factors | |
| Low cell seeding density | Ensure you are seeding enough cells to detect a proliferative response. Optimize the initial cell number.[1][6][7] |
| Poor cell health | Use cells with a low passage number that are in the logarithmic growth phase.[1][6] Do not let cells become over-confluent in flasks before seeding.[6] |
| Cell line insensitivity | The chosen cell line may not express the appropriate FGF receptors (FGFRs) or may be resistant to FGF basic-induced proliferation.[4][13] Confirm FGFR expression if possible. |
| Cell synchronization issues | For a more pronounced effect, consider synchronizing the cells in the G0/G1 phase through serum starvation before adding FGF basic (93-110).[14][15][16][17][18] |
| Assay Conditions | |
| Insufficient incubation time | The incubation time after adding FGF basic (93-110) may be too short to observe a significant proliferative effect. Optimize the treatment duration. |
| Suboptimal assay reagent incubation | The incubation time with the detection reagent (e.g., WST-1, MTT) may be insufficient for signal development.[4] |
Issue 3: High Variability Between Replicate Wells
Question: I am seeing significant variation in the readings between my replicate wells, making my results unreliable. How can I improve the consistency of my assay?
Answer: High variability often points to technical inconsistencies in cell seeding, pipetting, or environmental factors across the microplate.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Cell Seeding | |
| Inconsistent cell numbers per well | Ensure a homogenous single-cell suspension before plating by gently swirling the suspension between pipetting each set of replicates.[4] |
| Uneven cell distribution in wells | After seeding, allow the plate to sit at room temperature for about 30 minutes to allow cells to settle evenly before transferring to the incubator.[7] |
| Cell clumping | For adherent cells, ensure even distribution across the well bottom. For suspension cells, ensure they are well-dispersed before and during seeding.[4] Use wide-bore pipette tips to minimize shear stress.[1] |
| Pipetting and Reagent Addition | |
| Inaccurate pipetting | Regularly calibrate your pipettes.[1][4] Use a multichannel pipette for adding reagents to minimize timing differences between wells.[1] When dispensing, touch the pipette tip to the side of the well.[1] |
| Environmental Factors | |
| "Edge effect" | Avoid using the outer wells of the microplate for experimental samples. Instead, fill these wells with sterile PBS or culture medium.[1][4] |
| Temperature fluctuations | Pre-equilibrate all reagents and the plate reader to the measurement temperature to avoid temperature-induced variations in enzymatic activity.[19] |
Experimental Protocols
Protocol 1: Serum Starvation for Cell Synchronization
Serum starvation is a common method to synchronize cells in the G0/G1 phase of the cell cycle, which can enhance the observed proliferative response to growth factors.[14][15][16][18]
-
Wash Cells: Wash the cells with serum-free medium to remove any residual serum.[14]
-
Seed Cells: Seed the cells at the desired density in a low-serum medium (e.g., 0.2-1% serum) or serum-free medium.[17] The optimal seeding density should be determined empirically for your cell line.[8][20][21]
-
Incubate: Incubate the cells for 24 to 72 hours.[14] The optimal duration of serum starvation depends on the cell type and may require optimization.[17]
-
Verification (Optional): Confirm synchronization in the G1 phase using flow cytometry to analyze DNA content.[14][15]
-
Treatment: After the starvation period, replace the medium with fresh low-serum or serum-free medium containing FGF basic (93-110) at the desired concentrations.
Protocol 2: Optimizing Cell Seeding Density
Determining the optimal cell seeding density is crucial for a successful proliferation assay.[4][6][7]
-
Prepare Serial Dilutions: Prepare a serial dilution of your cell suspension.
-
Seed Plate: Seed a 96-well plate with varying cell densities (e.g., from 500 to 20,000 cells/well).[4][8]
-
Incubate: Incubate the plate for different time periods (e.g., 24, 48, and 72 hours).[21]
-
Perform Assay: At each time point, perform your chosen proliferation assay (e.g., MTT, WST-1).
-
Analyze Data: Plot the signal (absorbance/fluorescence) against the cell number for each time point. The optimal seeding density will be in the linear range of this curve, allowing for the detection of both increases and decreases in proliferation.[8][21]
Visualizations
FGF basic Signaling Pathway
Basic FGF (FGF2) is a member of the FGF family that stimulates cell proliferation through a signaling cascade.[22][23][24] It binds to FGF receptors (FGFRs) on the cell surface, which requires the presence of heparan sulfate (B86663) proteoglycans (HSPGs) as co-receptors.[25][26] This binding leads to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[26][27] The activated receptor then triggers downstream signaling pathways, most notably the RAS-MAPK pathway, which is crucial for FGF-induced proliferation.[22][28]
Caption: Simplified FGF basic signaling pathway leading to cell proliferation.
Troubleshooting Workflow: Low Signal
This workflow provides a logical sequence of steps to diagnose the cause of a low or absent signal in your FGF basic (93-110) proliferation assay.
Caption: A decision tree for troubleshooting low signal results.
Comparison of Proliferation Assays
Different proliferation assays measure different cellular processes. Understanding their principles is key to selecting the right assay and interpreting the results. For example, MTT assays measure metabolic activity, while BrdU assays measure DNA synthesis.[29][30] A discrepancy between these assays could indicate that a treatment affects metabolism without altering DNA replication.[29]
Caption: Comparison of common cell proliferation assay principles.
References
- 1. benchchem.com [benchchem.com]
- 2. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 3. How to deal with high background in ELISA | Abcam [abcam.com]
- 4. benchchem.com [benchchem.com]
- 5. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 6. biocompare.com [biocompare.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Mouse FGF-basic (FGF-2/bFGF) Recombinant Protein - FAQs [thermofisher.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Fibroblast Growth Factor 2—A Review of Stabilisation Approaches for Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Synchronization of HeLa Cells to Various Interphases Including G1, S, and G2 Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. researchgate.net [researchgate.net]
- 18. assaygenie.com [assaygenie.com]
- 19. youtube.com [youtube.com]
- 20. helix.dnares.in [helix.dnares.in]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. molbiolcell.org [molbiolcell.org]
- 24. Fibroblast growth factor-2 stimulates proliferation of human adipose-derived stem cells via Src activation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. resources.rndsystems.com [resources.rndsystems.com]
- 26. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. academic.oup.com [academic.oup.com]
- 28. The Role of Fibroblast Growth Factor (FGF) Signaling in Tissue Repair and Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. blog.abclonal.com [blog.abclonal.com]
Technical Support Center: Preventing Degradation of FGF basic (93-110) in Culture
Welcome to the technical support center for researchers utilizing FGF basic (93-110). This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this peptide in a cell culture environment. While specific stability data for the FGF basic (93-110) fragment is limited in published literature, the following information is based on the well-documented behavior of the full-length FGF basic (FGF2) protein and general principles of peptide stability in vitro.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of the FGF basic (93-110) peptide in my cell culture medium?
A1: Synthetic peptides, particularly short ones like FGF basic (93-110), are susceptible to degradation in cell culture media, especially when the media is supplemented with serum. Peptides with unmodified N- and C-termini can be rapidly degraded by exopeptidases present in the culture. The half-life of peptides in culture can range from minutes to hours, depending on the specific sequence, culture conditions, and cell type. For instance, some studies have shown that peptides with N-terminal amines can be almost entirely degraded within 48 hours.[1][2]
Q2: What are the primary factors that can cause my FGF basic (93-110) peptide to degrade in culture?
A2: Several factors can contribute to the degradation of your peptide:
-
Proteolytic Degradation: The most significant factor is enzymatic degradation by proteases present in serum-supplemented media or secreted by the cells themselves.[3][4][5]
-
Temperature: Standard cell culture conditions of 37°C can accelerate the degradation of thermally sensitive peptides. Full-length FGF basic is known to be heat-labile.[6]
-
pH: The pH of the culture medium can affect the stability of the peptide. While full-length FGF basic is relatively stable in a pH range of 5-9, extremes in pH can lead to degradation.[3]
-
Oxidation: Certain amino acid residues are susceptible to oxidation, which can inactivate the peptide.
-
Adsorption: Peptides can adsorb to the surfaces of plasticware, reducing their effective concentration in the medium.[7]
Q3: Can I use heparin to stabilize the FGF basic (93-110) fragment, similar to the full-length protein?
A3: While heparin is a well-known stabilizer of full-length FGF basic, its effectiveness for the 93-110 fragment is not explicitly documented. The 93-110 region is part of the heparin-binding domain of FGF basic. Therefore, it is plausible that heparin could offer some protection to this fragment by binding to it and sterically hindering protease access. However, this would need to be empirically tested.
Q4: Are there chemically modified versions of FGF basic (93-110) that are more stable?
A4: While specific modified versions of the 93-110 fragment are not widely commercially available, several chemical modification strategies are known to enhance peptide stability in general. These include:
-
N-terminal Acetylation and C-terminal Amidation: These modifications block the action of exopeptidases.[8]
-
Incorporation of D-amino acids: Replacing L-amino acids with their D-enantiomers can make the peptide resistant to proteases.[9][10]
-
Cyclization: Cyclizing the peptide can increase its conformational rigidity and resistance to enzymatic degradation.[11][12]
If you are experiencing significant degradation, you may consider custom synthesis of a modified version of the peptide.
Troubleshooting Guides
Problem 1: Loss of biological activity of FGF basic (93-110) in my cell culture experiments.
-
Possible Cause: The peptide is degrading in the culture medium.
-
Troubleshooting Steps:
-
Assess Peptide Stability: Perform a time-course experiment to measure the concentration of the peptide in your culture medium over time using RP-HPLC. (See Experimental Protocol 1).
-
Add a Stabilizer: Based on the literature for full-length FGF basic, consider adding heparin (e.g., 1-10 µg/mL) to your culture medium to see if it improves the stability and biological activity of the 93-110 fragment.
-
Use Protease Inhibitors: If your experiment allows, consider adding a broad-spectrum protease inhibitor cocktail to a final concentration of 1x.[13][14] Note that this may have off-target effects on your cells.
-
Optimize Dosing Strategy: Instead of a single dose, consider adding the peptide more frequently (e.g., every 12-24 hours) or using a perfusion system to maintain a more constant concentration.
-
Reduce Serum Concentration: If possible for your cell type, reduce the percentage of serum in your culture medium to lower the concentration of proteases.
-
Problem 2: Inconsistent experimental results with FGF basic (93-110).
-
Possible Cause: Inconsistent peptide stability due to variations in storage, handling, or experimental setup.
-
Troubleshooting Steps:
-
Proper Storage and Handling:
-
Store the lyophilized peptide at -20°C or -80°C.
-
Allow the peptide to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water or buffer) at a high concentration to create a stock solution.
-
Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles.[15]
-
-
Standardize Experimental Conditions:
-
Ensure consistent cell seeding densities and media volumes.
-
Use the same batch of media and serum for all experiments in a set.
-
Pre-test new batches of serum for their effect on peptide stability.
-
-
Quantitative Data on Full-Length FGF basic Stability
Disclaimer: The following data pertains to the full-length FGF basic protein, not the 93-110 fragment. It is provided as a general reference for understanding the stability characteristics of FGF basic.
| Condition | Temperature | Half-life/Remaining Activity | Citation |
| Aqueous Solution (Water) | 37°C | ~30 minutes | [16] |
| Aqueous Solution (Water) | 25°C | ~1 hour | [16] |
| Aqueous Solution (Water) | 4°C | ~8 hours | [16] |
| Cell Culture Media (37°C) | 37°C | Undetectable after 1 day | [3][9] |
| Cell Culture Media with Heparin | 37°C | Significantly extended | [17] |
| Thermostable FGF basic in Media | 37°C | ~60% remaining after 1 day | [3][9] |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability in Cell Culture Medium by RP-HPLC
Objective: To quantify the concentration of FGF basic (93-110) in cell culture medium over time.
Materials:
-
FGF basic (93-110) peptide
-
Cell culture medium (with and without serum, and/or with and without cells)
-
Incubator (37°C, 5% CO2)
-
Microcentrifuge tubes
-
Trichloroacetic acid (TCA) or acetonitrile (B52724) (ACN)
-
RP-HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a stock solution of FGF basic (93-110) in an appropriate solvent.
-
Spike the peptide into your cell culture medium at the desired final concentration. Include different conditions to test (e.g., with/without serum, with/without cells).
-
Incubate the medium at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), collect an aliquot of the medium.
-
To stop enzymatic activity, precipitate proteins by adding an equal volume of 10% TCA or ACN.
-
Incubate on ice for 10 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes to pellet precipitated proteins.
-
Transfer the supernatant containing the peptide to a new tube.
-
Analyze the supernatant by RP-HPLC. The concentration of the peptide is determined by the area of the corresponding peak in the chromatogram.
-
Plot the percentage of remaining peptide against time to determine its half-life in the culture medium.
Protocol 2: Bioassay for Assessing Functional Stability of FGF basic (93-110)
Objective: To determine the biological activity of the FGF basic (93-110) peptide after incubation in culture medium.
Materials:
-
FGF basic (93-110) peptide
-
Cell culture medium
-
A cell line known to respond to FGF basic (93-110) (e.g., by proliferation, differentiation, or signaling pathway activation)
-
Cell proliferation assay kit (e.g., MTT, WST-1) or reagents for Western blotting (e.g., antibodies against phosphorylated signaling proteins)
Procedure:
-
Prepare samples of FGF basic (93-110) in culture medium as described in Protocol 1.
-
Incubate the samples at 37°C for different durations (e.g., 0, 4, 8, 24 hours).
-
At each time point, add the "aged" peptide solution to your target cells.
-
Culture the cells for a predetermined period to allow for a biological response.
-
Assess the biological response. For a proliferation assay, follow the manufacturer's instructions. For signaling pathway analysis, lyse the cells and perform Western blotting for relevant phosphorylated proteins.
-
Compare the biological activity of the "aged" peptide to that of a freshly prepared peptide solution (time 0). A decrease in activity over time indicates degradation.
Visualizations
Caption: Major pathways leading to the degradation of peptides in a typical cell culture environment.
Caption: A logical workflow for troubleshooting issues related to peptide instability in cell culture experiments.
Caption: Heparin binds to FGF basic, sterically hindering protease access and preventing degradation.
References
- 1. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. alliedacademies.org [alliedacademies.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellculturedish.com [cellculturedish.com]
- 7. benchchem.com [benchchem.com]
- 8. Protease-Resistant Peptides for Targeting and Intracellular Delivery of Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Improve Peptide Stability? NovoPro [novoprolabs.com]
- 10. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bachem.com [bachem.com]
- 13. Protease Inhibitor Selection: Avoid Protein Loss in Sample Prep [sigmaaldrich.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. researchgate.net [researchgate.net]
- 16. Stabilisation of Recombinant Human Basic Fibroblast Growth Factor (FGF-2) against Stressors Encountered in Medicinal Product Processing and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics [frontiersin.org]
FGF basic (93-110) off-target effects in cell culture
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing the FGF basic (93-110) peptide in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the FGF basic (93-110) peptide and what is its expected function?
The FGF basic (93-110) is a polypeptide fragment derived from the full-length basic Fibroblast Growth Factor (FGF2).[1] It is typically identified through peptide screening and used in research for applications such as protein interaction studies, functional analysis, and epitope screening.[1] Based on its origin from FGF2, it is anticipated to interact with FGF receptors (FGFRs) and potentially modulate downstream signaling pathways involved in cell proliferation, differentiation, and survival, such as the RAS/MAPK, PI3K/AKT, and PLCγ pathways.[2][3][4][5][6][7]
Q2: What are the potential "off-target" effects of the FGF basic (93-110) peptide?
"Off-target" effects refer to any cellular responses that are not the intended consequence of the peptide's primary mechanism of action. Given that FGF basic (93-110) is a fragment of FGF2, potential off-target effects could arise from:
-
Activation of unintended signaling pathways: While it may be designed to activate a specific pathway, it could inadvertently trigger other FGF2-related signaling cascades.[2][3][4][5]
-
Binding to other receptors: The peptide might interact with receptors other than the intended FGFRs, leading to unforeseen cellular responses.
-
Altered signaling kinetics: The peptide fragment may induce a different duration or intensity of signaling compared to the full-length FGF2, potentially leading to different cellular outcomes.
-
Cell-type specific responses: The effects of the peptide can vary significantly between different cell types due to variations in receptor expression and intracellular signaling machinery.
Q3: How can I be sure the peptide I received is active?
The activity of the FGF basic (93-110) peptide can be assessed by performing a dose-response experiment in a relevant cell line and measuring a known downstream effect of FGF2 signaling, such as the phosphorylation of ERK (a key component of the MAPK pathway). A positive control, such as recombinant human FGF2, should be included to benchmark the activity of the peptide.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving potential off-target effects during your cell culture experiments with FGF basic (93-110).
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Morphology Changes | The peptide may be activating signaling pathways that influence the cytoskeleton or cell adhesion, which is a known function of FGF signaling.[5] | 1. Pathway Analysis: Use specific inhibitors for key FGF2 signaling pathways (e.g., MEK inhibitor for MAPK pathway, PI3K inhibitor for AKT pathway) to see if the morphological changes are reversed. 2. Immunofluorescence: Stain for key cytoskeletal proteins (e.g., F-actin, tubulin) and focal adhesion proteins (e.g., vinculin, paxillin) to visualize any changes. |
| Inconsistent Proliferation Rates | The peptide's stability in culture medium may be poor, leading to fluctuating concentrations and inconsistent effects on proliferation. Full-length FGF2 is known to be unstable at 37°C. | 1. Stability Assessment: Measure the concentration of the peptide in the culture medium over time using an appropriate assay (e.g., ELISA, mass spectrometry). 2. Dosing Schedule Optimization: Based on the stability data, adjust the frequency of media changes or peptide supplementation. |
| Unintended Differentiation of Stem Cells | The peptide might be activating differentiation pathways in a cell-type-dependent manner. FGF signaling is a critical regulator of both pluripotency and differentiation. | 1. Marker Analysis: Perform qPCR or flow cytometry for markers of pluripotency and various differentiated lineages to quantify the differentiation status of your cells. 2. Receptor Profiling: Characterize the expression levels of different FGFR subtypes in your stem cell line, as receptor context can dictate the cellular response to FGF stimulation. |
| Activation of Inflammatory Responses | The peptide could be engaging with receptors or pathways that trigger pro-inflammatory signaling. | 1. Cytokine Profiling: Measure the secretion of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the culture supernatant using a multiplex immunoassay. 2. NF-κB Activation Assay: Assess the activation of the NF-κB pathway, a central regulator of inflammation. |
Experimental Protocols
Protocol 1: Assessing Pathway-Specific Off-Target Effects using Inhibitors
-
Cell Seeding: Plate your target cells at a suitable density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with Inhibitors: Pre-incubate the cells with specific signaling inhibitors (e.g., MEK inhibitor U0126 for the MAPK/ERK pathway, PI3K inhibitor LY294002 for the PI3K/AKT pathway) at their optimal concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Peptide Treatment: Add the FGF basic (93-110) peptide at the desired concentration to the inhibitor-treated and control wells.
-
Incubation: Incubate for the desired time period to observe the cellular effect of interest (e.g., 24-48 hours for proliferation, shorter time points for signaling pathway activation).
-
Analysis: Assess the cellular outcome (e.g., cell viability, morphology, or a specific downstream marker). A reversal of the observed effect in the presence of a specific inhibitor suggests the involvement of that pathway.
Protocol 2: Quantitative Analysis of Signaling Pathway Activation
-
Cell Treatment: Treat your cells with the FGF basic (93-110) peptide for various short time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Lyse the cells at each time point to extract total protein.
-
Western Blotting: Perform Western blot analysis using antibodies specific for the phosphorylated (activated) and total forms of key signaling proteins (e.g., p-ERK/Total ERK, p-AKT/Total AKT).
-
Densitometry: Quantify the band intensities to determine the fold-change in protein phosphorylation relative to the untreated control. This will provide a quantitative measure of pathway activation.
Visualizations
Caption: Canonical FGF signaling pathways potentially activated by FGF basic (93-110).
Caption: A logical workflow for troubleshooting unexpected effects of FGF basic (93-110).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 6. yeasenbio.com [yeasenbio.com]
- 7. Human Basic Fibroblast Growth Factor (hFGF basic/FGF2) (#8910) Datasheet Without Images | Cell Signaling Technology [cellsignal.jp]
Technical Support Center: Synthetic FGF basic (93-110)
Welcome to the technical support center for synthetic basic Fibroblast Growth Factor (FGF) fragment (93-110). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the lot-to-lot variability of this peptide and to provide guidance for its effective use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is synthetic FGF basic (93-110) and what is its primary function?
A1: Synthetic FGF basic (93-110) is a polypeptide fragment corresponding to amino acids 93-110 of the full-length basic Fibroblast Growth Factor (bFGF or FGF2). The sequence for this fragment is KRTGQYKL. Unlike the full-length bFGF which is a potent mitogen, the (93-110) fragment acts as an antagonist . Its primary function is to block the binding of bFGF to its high-affinity receptors, thereby inhibiting bFGF-induced cellular responses such as the proliferation of vascular endothelial cells.[1]
Q2: What are the common causes of lot-to-lot variability in synthetic peptides like FGF basic (93-110)?
A2: Lot-to-lot variability in synthetic peptides can arise from several factors during the manufacturing process. These include:
-
Impurities from Synthesis: The chemical synthesis of peptides is not always 100% efficient and can result in various impurities.
-
Process-Related Impurities: These can include deletion sequences (missing amino acids), insertion sequences (extra amino acids), or truncated sequences.
-
Degradation Products: Peptides can degrade during storage, leading to byproducts from oxidation, deamidation, or hydrolysis.
-
Inconsistent Purity Levels: Different lots may have varying levels of purity, which can affect the peptide's effective concentration and activity.
-
Counterion and Water Content: The net peptide content can vary between lots due to differences in the amount of counterions (from purification steps) and water.
Q3: How can I be sure of the quality of a new lot of synthetic FGF basic (93-110)?
A3: Reputable manufacturers provide a Certificate of Analysis (CofA) for each lot of synthetic peptide.[2][3][4] This document should detail the results of quality control testing. Key parameters to check on the CofA include:
-
Purity: Typically determined by High-Performance Liquid Chromatography (HPLC). A purity of >95% is generally recommended for biological assays.
-
Identity Confirmation: Verified by Mass Spectrometry (MS) to ensure the correct molecular weight.
-
Appearance: The physical state of the peptide (e.g., lyophilized powder).
-
Solubility: Information on appropriate solvents for reconstitution.
-
Peptide Content: The actual percentage of peptide in the lyophilized powder.
Troubleshooting Guide
Issue 1: Inconsistent or No Antagonistic Activity
You observe that a new lot of FGF basic (93-110) is not inhibiting bFGF-induced cell proliferation as expected, or the results are significantly different from previous experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Low Purity of the Peptide | Review the Certificate of Analysis for the purity of the new lot. If the purity is significantly lower than previous lots, this could be the cause. Consider sourcing a higher purity peptide. |
| Incorrect Peptide Concentration | The net peptide content can vary between lots. Ensure you are calculating the molar concentration based on the net peptide content provided on the Certificate of Analysis, not just the total weight of the lyophilized powder. |
| Peptide Degradation | Improper storage can lead to degradation. Ensure the peptide has been stored at the recommended temperature (typically -20°C or colder) and has not undergone multiple freeze-thaw cycles.[5] If degradation is suspected, it is best to use a fresh vial. |
| Suboptimal Assay Conditions | Re-evaluate your assay protocol. Ensure that the concentration of full-length bFGF used for stimulation is appropriate and that the incubation times are optimized. |
Quantitative Comparison of Hypothetical Lots:
| Parameter | Lot A (Good Performance) | Lot B (Poor Performance) |
| Purity (by HPLC) | 98.5% | 92.1% |
| Net Peptide Content | 85% | 70% |
| Observed IC50 in Antagonist Assay | 10 µM | > 50 µM |
Issue 2: Unexpected Agonistic (Stimulatory) Effects
Instead of inhibiting cell proliferation, you observe that the FGF basic (93-110) peptide is causing a slight increase in cell growth.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Contamination with Full-Length bFGF | This is a serious, though rare, manufacturing issue. If you suspect this, contact the manufacturer immediately. You can analytically check for contamination using techniques like SDS-PAGE or mass spectrometry if you have the capabilities. |
| Presence of Other Mitogenic Impurities | The synthesis process could have introduced impurities that have a stimulatory effect on your cells. Review the impurity profile on the HPLC data from the Certificate of Analysis if available. |
Experimental Protocols
Protocol 1: Quality Control Workflow for Incoming Synthetic FGF basic (93-110) Lots
This workflow outlines the steps to verify the quality and consistency of new batches of the peptide.
References
Technical Support Center: Working with FGF Basic Peptide Fragments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with FGF basic (FGF2) peptide fragments.
Frequently Asked Questions (FAQs)
1. How should I store lyophilized and reconstituted FGF basic peptide fragments?
Proper storage is crucial to maintain the stability and biological activity of FGF basic peptide fragments.
-
Lyophilized Peptides: For long-term storage, lyophilized peptides should be stored at -20°C or preferably at -80°C.[1] When stored correctly, they can be stable for several years.[2] Before opening, it is important to allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[3] For peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp), which are susceptible to oxidation, it is recommended to purge the vial with an inert gas like nitrogen or argon.[1]
-
Reconstituted Peptides: Once in solution, it is best to aliquot the peptide to avoid repeated freeze-thaw cycles.[1] For short-term storage (up to one week), solutions can be kept at 4°C.[1] For longer-term storage (1-3 months), aliquots should be frozen at -20°C or -80°C.[1][4] Peptides with residues prone to degradation, such as asparagine (Asn) and glutamine (Gln), have a more limited shelf life in solution.[3]
2. What is the best way to solubilize FGF basic peptide fragments?
The solubility of a peptide is largely determined by its amino acid composition. A systematic approach is recommended to find the optimal solvent.
-
Initial Assessment: First, test the solubility of a small amount of the peptide before dissolving the entire sample.[5]
-
General Guidelines:
-
For peptides with a net positive charge (basic peptides), start with sterile distilled water or a slightly acidic buffer (e.g., 10% acetic acid).[6]
-
For peptides with a net negative charge (acidic peptides), try sterile distilled water or a slightly basic buffer (e.g., 10% ammonium (B1175870) hydroxide). Note that basic solutions should be avoided for peptides containing Cys.[6]
-
For neutral or hydrophobic peptides, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary. Dissolve the peptide in a minimal amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[5][7]
-
-
Aids to Solubilization: Sonication can help dissolve peptides, but excessive warming should be avoided.[7]
3. My FGF basic peptide fragment is not showing any biological activity. What are the possible causes and how can I troubleshoot this?
Loss of biological activity can stem from several factors:
-
Improper Storage and Handling: Repeated freeze-thaw cycles, exposure to room temperature for extended periods, and improper reconstitution can lead to degradation.[1] Always follow the recommended storage and handling guidelines.
-
Peptide Aggregation: Aggregation can mask the active sites of the peptide, rendering it inactive. See the troubleshooting section on aggregation for more details.
-
Experimental Conditions:
-
Suboptimal Concentration: Ensure you are using the peptide at a concentration within its effective range. The ED50 for full-length FGF basic can be as low as < 0.25 ng/ml in cell proliferation assays.[4]
-
Presence of Proteases: If working with cell culture supernatants or serum, proteases can degrade the peptide. Consider using protease inhibitors.
-
Incorrect Assay Setup: Review your experimental protocol to ensure all steps were performed correctly, including incubation times, temperatures, and reagent concentrations.
-
4. What are the advantages of using FGF basic peptide fragments over the full-length protein?
FGF-derived peptides offer several benefits compared to the full-length FGF protein, including:
-
Structural simplicity[2]
-
Lower production cost[2]
-
Ease of storage[2]
-
Reduced immunogenicity[2]
-
Higher tissue permeability[2]
-
Simpler conjugation with biomaterials[2]
Troubleshooting Guides
Problem 1: Poor Peptide Solubility
| Symptom | Possible Cause | Suggested Solution |
| Visible particles or cloudiness after adding solvent. | Incorrect solvent choice based on peptide properties. | Systematically test different solvents based on the peptide's charge and hydrophobicity as outlined in the FAQ section.[5][6] |
| Peptide concentration is too high. | Try dissolving the peptide at a lower concentration. | |
| Aggregation during dissolution. | Use sonication to aid dissolution. Dissolve in a small amount of organic solvent first, then slowly dilute with aqueous buffer while vortexing.[7] |
Problem 2: Peptide Aggregation
| Symptom | Possible Cause | Suggested Solution |
| Loss of biological activity. | Formation of insoluble aggregates. | Use dynamic light scattering (DLS) or size exclusion chromatography (SEC) to detect aggregates.[8] |
| Visible precipitate in the solution. | Peptide concentration, pH, or buffer composition is promoting aggregation. | Optimize the buffer conditions (pH, ionic strength). Store the peptide at a lower concentration. Include additives like arginine or stabilizing excipients. |
| Hydrophobic interactions between peptide molecules. | Add a small percentage of an organic solvent like DMSO to the buffer. |
Problem 3: Inconsistent Experimental Results
| Symptom | Possible Cause | Suggested Solution |
| High variability between replicate experiments. | Inconsistent peptide concentration due to incomplete solubilization or aggregation. | Ensure the peptide is fully dissolved before each experiment. Prepare fresh dilutions from a concentrated stock solution for each experiment. |
| Degradation of peptide in working solutions. | Prepare working solutions fresh for each experiment and avoid storing them for extended periods, even at 4°C. | |
| Pipetting errors. | Use calibrated pipettes and proper pipetting techniques. |
Problem 4: Artifacts in Specific Assays
| Symptom | Possible Cause | Suggested Solution |
| Western Blot: Non-specific bands. | The primary antibody may be cross-reacting with other proteins. | Run a control with the blocking peptide to confirm the specificity of the antibody.[9] Optimize antibody concentrations and blocking conditions.[10][11] |
| Immunofluorescence: High background staining. | Non-specific binding of the primary or secondary antibody. | Increase the blocking time and/or use a different blocking agent. Titrate the antibody concentrations. Include appropriate negative controls.[12] |
| ELISA: High background or low signal. | Suboptimal antibody or substrate concentrations. | Titrate the capture and detection antibodies to find the optimal concentrations. Ensure the substrate is fresh and the incubation time is appropriate.[13] |
Data Presentation
Table 1: Stability of Recombinant Human FGF basic (FGF2) Under Various Conditions
| Condition | Storage Temperature | Duration | Remaining Activity/Content | Reference |
| In Water | 37°C | 30 minutes | ~50% | [14] |
| In Water | 25°C | 1 hour | ~50% | [14] |
| Lyophilized | -4°C, 4°C, or 18°C | 12 months | >99% | [14] |
| Reconstituted with Stabilizers (0.5% MC + 20mM Alanine) | 37°C | 2 hours | ~100% | [14] |
| Reconstituted with Stabilizers (0.5% MC + 1mg/mL HSA) | 25°C | 5 hours | ~100% | [14] |
| Repeated Freeze-Thaw (with stabilizers) | -20°C to room temp | 3 cycles | >99% | [14] |
| Reconstituted (without carrier protein) | 4°C | 1 week | Stable | [4] |
| Reconstituted (without carrier protein) | -20°C | 3 months | Stable | [4] |
Table 2: General Solubility Guidelines for FGF Basic Peptide Fragments
| Peptide Characteristic | Primary Solvent | Secondary Solvent/Aid | Notes |
| Net Positive Charge (Basic) | Sterile Water | 10-30% Acetic Acid | [6] |
| Net Negative Charge (Acidic) | Sterile Water | 10% Ammonium Hydroxide | Avoid with Cys-containing peptides.[6] |
| Net Neutral/Hydrophobic | DMSO, DMF, Acetonitrile | Dilute slowly with aqueous buffer. | [5][7] |
| Tendency to Aggregate | Add 6M Guanidine HCl or 8M Urea | Proceed with necessary dilutions. | [6] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay
This protocol is a general guideline for assessing the mitogenic activity of FGF basic peptide fragments using a cell line such as BALB/c 3T3 fibroblasts.
-
Cell Seeding: Seed BALB/c 3T3 cells in a 96-well plate at a density of 5,000-10,000 cells/well in complete growth medium and incubate for 24 hours.
-
Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 0.5% FBS) and incubate for another 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare serial dilutions of the FGF basic peptide fragment in low-serum medium. Add the diluted peptide to the wells and incubate for 48-72 hours. Include a negative control (low-serum medium only) and a positive control (full-length FGF basic).
-
Cell Proliferation Measurement: Quantify cell proliferation using a suitable method, such as MTT, XTT, or a direct cell count.
-
Data Analysis: Plot the cell proliferation data against the peptide concentration and determine the ED50 value.
Troubleshooting:
-
No response to peptide: Check for peptide degradation, aggregation, or incorrect concentration. Ensure the cells are healthy and responsive.
-
High background proliferation: Optimize the serum concentration during starvation to minimize basal proliferation.
Protocol 2: Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol provides a general framework for quantifying FGF basic peptide fragments.
-
Coating: Coat a 96-well ELISA plate with a capture antibody specific for the FGF basic peptide fragment overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate and add your samples and a serial dilution of a known standard of the peptide fragment. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody that recognizes a different epitope on the peptide. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-conjugated horseradish peroxidase (HRP). Incubate for 30 minutes at room temperature.
-
Substrate Development: Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of the peptide fragment in your samples.
Troubleshooting:
-
High background: Insufficient blocking or washing, or the detection antibody concentration is too high.[13]
-
Low signal: Inactive reagents, insufficient incubation times, or low peptide concentration.[13]
Mandatory Visualizations
Caption: FGF Signaling Pathway.
Caption: Experimental Workflow for FGF Peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. genscript.com [genscript.com]
- 5. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 6. Label-Free Analysis of Protein Aggregation and Phase Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bachem.com [bachem.com]
- 8. Frontiers | Measuring Protein Aggregation and Stability Using High-Throughput Biophysical Approaches [frontiersin.org]
- 9. mybiosource.com [mybiosource.com]
- 10. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. blog.addgene.org [blog.addgene.org]
- 12. ptglab.com [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
optimizing incubation time for FGF basic (93-110) treatment
Frequently Asked Questions (FAQs)
Q1: What is the general recommended incubation time for FGF basic treatment?
A1: The optimal incubation time for FGF basic treatment is highly dependent on the cell type, the concentration of FGF basic used, and the specific cellular response being measured (e.g., proliferation, differentiation, signaling pathway activation). Short-term incubations (15 minutes to a few hours) are typically used for analyzing acute signaling events like receptor phosphorylation. For cellular responses such as proliferation or differentiation, longer incubation times (24 to 72 hours or even longer) with periodic media changes may be necessary. For instance, basic FGF has been used to support the growth of undifferentiated human embryonic stem cells, which involves continuous exposure.
Q2: What is a typical effective concentration (ED50) for FGF basic?
A2: The ED50 (the concentration that elicits a 50% maximal response) for FGF basic is also cell-type dependent. Generally, the ED50 for the biological activity of recombinant human FGF basic, as determined by cell proliferation assays using cell lines like murine BALB/c 3T3 cells, is typically in the range of 0.1 to 1.0 ng/mL.[1] However, for specific applications, the concentration can vary. For example, in some stem cell cultures, FGF basic is used at concentrations up to 100 ng/mL.
Q3: How should I reconstitute and store FGF basic?
A3: Lyophilized FGF basic should be reconstituted in sterile, distilled water or a buffered solution (e.g., PBS) to a concentration of 0.1-1.0 mg/mL.[2] It is recommended to gently agitate the vial to ensure complete dissolution. To avoid repeated freeze-thaw cycles, which can lead to a loss of activity, it is advisable to aliquot the reconstituted FGF basic into smaller, single-use volumes and store them at -20°C or -80°C.[1] For long-term storage, the addition of a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) is often recommended to prevent adsorption of the growth factor to the storage vial and improve stability.[2]
Q4: What are the main signaling pathways activated by FGF basic?
A4: FGF basic binding to its receptor tyrosine kinases (FGFRs), in the presence of heparan sulfate (B86663) proteoglycans, triggers the activation of several downstream signaling pathways. The major pathways include the Ras/MAP kinase pathway, which is crucial for cell proliferation and differentiation; the PI3K/AKT pathway, which regulates cell survival and growth; and the PLCγ pathway, which is involved in cell migration and adhesion.[3][4][5]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low cellular response to FGF basic treatment. | 1. Suboptimal incubation time or concentration: The chosen time and dose may not be optimal for the specific cell type and desired outcome. 2. Improper reconstitution or storage: The FGF basic may have lost its activity due to improper handling. 3. Cell line responsiveness: The cells may have low or no expression of FGF receptors (FGFRs). 4. Inhibitory factors in serum: Components in the fetal bovine serum (FBS) used in the cell culture medium may interfere with FGF basic activity. | 1. Perform a dose-response experiment with a range of FGF basic concentrations (e.g., 0.1 - 100 ng/mL) and a time-course experiment (e.g., 15 min, 1h, 6h, 24h, 48h, 72h). 2. Ensure FGF basic was reconstituted and stored as recommended. Use a fresh aliquot for the experiment. 3. Check the literature for FGFR expression on your cell line or perform qPCR or Western blotting to confirm expression. 4. Reduce the serum concentration or use serum-free medium for the duration of the FGF basic treatment. |
| High background signaling or off-target effects. | 1. Excessive FGF basic concentration: Using a concentration that is too high can lead to non-specific effects. 2. Contamination of reagents: The FGF basic or other reagents may be contaminated. | 1. Lower the concentration of FGF basic used in the experiment based on a dose-response curve. 2. Use fresh, sterile reagents and ensure aseptic techniques during the experiment. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or serum batches can affect the cellular response. 2. Inconsistent FGF basic activity: Repeated freeze-thaw cycles of the FGF basic stock can reduce its activity. | 1. Standardize cell culture protocols, including using cells within a specific passage number range and consistent confluency at the time of treatment. 2. Aliquot the reconstituted FGF basic to avoid multiple freeze-thaw cycles. |
Quantitative Data Summary
Table 1: Representative Effective Concentrations (ED50) of FGF Basic in Proliferation Assays
| Cell Line | Assay Type | ED50 (ng/mL) | Reference |
| Murine BALB/c 3T3 cells | Cell Proliferation Assay | < 0.05 | [1] |
| Murine BALB/c 3T3 cells | Cell Proliferation Assay | < 0.1 |
Note: The ED50 can vary between different recombinant protein suppliers and batches. It is always recommended to perform an in-house determination of the optimal concentration.
Experimental Protocols
General Protocol for FGF Basic Treatment and Analysis of Downstream Signaling
This protocol provides a general workflow for treating cells with FGF basic and analyzing the activation of a key downstream signaling molecule, ERK1/2 (p44/42 MAPK), by Western blotting.
1. Cell Culture and Serum Starvation:
- Plate cells at a desired density in complete growth medium and allow them to adhere and grow to 60-80% confluency.
- The day before the experiment, replace the complete medium with a low-serum (e.g., 0.5% FBS) or serum-free medium.
- Incubate the cells for 12-24 hours to reduce basal signaling activity.
2. FGF Basic Treatment:
- Prepare a stock solution of FGF basic at a high concentration (e.g., 10 µg/mL) in sterile PBS with 0.1% BSA.
- On the day of the experiment, dilute the FGF basic stock solution to the desired final concentrations in serum-free medium.
- Remove the starvation medium from the cells and add the medium containing different concentrations of FGF basic.
- For a time-course experiment, add the FGF basic at a fixed concentration and incubate for different durations (e.g., 0, 5, 15, 30, 60 minutes).
3. Cell Lysis:
- After the incubation period, place the culture plates on ice and wash the cells once with ice-cold PBS.
- Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.
- Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
- Incubate the lysate on ice for 30 minutes, with occasional vortexing.
- Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Transfer the supernatant (protein extract) to a new tube.
4. Protein Quantification and Western Blotting:
- Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-ERK1/2 and total ERK1/2 overnight at 4°C.
- Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: FGF basic signaling pathways.
Caption: Experimental workflow for optimizing FGF basic treatment.
References
Technical Support Center: FGF basic (93-110) Interference with Assay Reagents
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with FGF basic assays, specifically concerning potential interference from the FGF basic (93-110) peptide fragment.
Frequently Asked Questions (FAQs)
Q1: What is FGF basic (93-110) and how might it be present in my samples?
A1: FGF basic (93-110) is a peptide fragment of the full-length basic Fibroblast Growth Factor (FGF basic or FGF2). This specific region, and the broader C-terminal domain, is crucial for the biological activity of FGF basic, as it is involved in binding to heparin and FGF receptors.[1][2][3] This fragment can potentially be generated through proteolytic degradation of endogenous or recombinant FGF basic in biological samples. The presence and concentration of this fragment will depend on sample type, handling, and storage conditions.
Q2: Can the FGF basic (93-110) fragment interfere with my FGF basic ELISA?
A2: Yes, it is possible for the FGF basic (93-110) fragment to interfere with an FGF basic ELISA. The likelihood and nature of the interference depend on the specific antibodies used in the assay. Most commercially available ELISA kits for FGF basic are sandwich assays that utilize two antibodies that bind to different epitopes on the FGF basic molecule.
Potential interference can occur in the following ways:
-
Competition for Antibody Binding: If one of the antibodies in the ELISA kit recognizes an epitope located within the (93-110) region, the fragment can compete with the full-length FGF basic for binding to that antibody. This would lead to an underestimation of the true concentration of full-length, biologically active FGF basic.
-
Partial Binding and No Signal: In a sandwich ELISA, if the fragment binds to the capture antibody but lacks the epitope for the detection antibody, it will occupy binding sites on the plate without generating a signal. This will also lead to an underestimation of the full-length FGF basic concentration.
-
Cross-reactivity: While less common for a fragment, if both the capture and detection antibodies were to recognize epitopes within or spanning the (93-110) region, it could theoretically be detected, leading to an overestimation of the full-length protein. However, this is unlikely in a well-designed sandwich ELISA.
Q3: My sample is known to contain heparin. Can this affect my FGF basic assay results?
A3: Yes, heparin can significantly interfere with FGF basic assays. FGF basic has a strong heparin-binding domain, and this interaction is crucial for its stability and biological activity.[3][4][5] In the context of an immunoassay, the presence of heparin in the sample can:
-
Mask Antibody Epitopes: The binding of heparin to FGF basic can sterically hinder the binding of assay antibodies to their epitopes, leading to lower measured concentrations.
-
Promote Aggregation: Heparin can induce the oligomerization of FGF basic, which may also mask antibody binding sites.
Some assay protocols recommend specific sample dilution buffers or pretreatment steps to minimize heparin interference. It is crucial to consult the manual of your specific ELISA kit for guidance on handling heparin-containing samples.
Troubleshooting Guide
This guide addresses common issues that may be related to interference from FGF basic fragments or other factors.
| Problem | Potential Cause | Recommended Solution |
| Lower than expected FGF basic concentration | Presence of FGF basic (93-110) or other fragments: The fragment may be competing for antibody binding. | 1. Confirm fragment presence: If possible, use an alternative method like Western Blot with an antibody targeting a different region of FGF basic to confirm the presence of fragments. 2. Use a different ELISA kit: Select a kit that uses antibodies with epitopes outside the (93-110) region. Contact the kit manufacturer for information on the antibody binding sites. 3. Sample pre-treatment: Consider methods to remove small peptide fragments, such as size-exclusion chromatography, though this may not be feasible for all sample types. |
| Heparin interference: Heparin in the sample is masking antibody epitopes. | 1. Follow kit instructions for heparinized samples: Use the recommended diluents or pre-treatment steps. 2. Heparinase treatment: For some sample types, enzymatic digestion of heparin with heparinase may be an option. Validate this approach carefully to ensure it does not affect FGF basic integrity. | |
| Poor sample handling and storage: Proteolytic degradation of FGF basic leading to fragment generation. | 1. Add protease inhibitors: Add a protease inhibitor cocktail to your samples immediately after collection. 2. Proper storage: Store samples at -80°C and avoid repeated freeze-thaw cycles. | |
| High variability between replicate wells | Improper mixing of reagents or samples. | Ensure all reagents and samples are thoroughly but gently mixed before adding to the plate. |
| Pipetting inconsistency. | Calibrate pipettes regularly and use proper pipetting technique. | |
| High background signal | Non-specific binding of antibodies. | 1. Optimize blocking: Increase the blocking time or try a different blocking buffer. 2. Increase washing steps: Increase the number and vigor of wash steps between antibody incubations. |
| Contaminated reagents. | Use fresh, sterile reagents. | |
| No signal or very weak signal | Incorrect assay procedure. | Carefully review and follow the ELISA kit protocol. Pay close attention to incubation times and temperatures. |
| Degraded reagents. | Ensure all kit components are stored correctly and are within their expiration date. |
Experimental Protocols
Protocol 1: General Sandwich ELISA for FGF basic Quantification
This protocol provides a general workflow for a sandwich ELISA. Always refer to the specific manual of your ELISA kit for detailed instructions.
-
Coating: Coat a 96-well microplate with a capture antibody specific for FGF basic. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Add your samples and a serial dilution of the FGF basic standard to the wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody specific for a different epitope on FGF basic. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step.
-
Substrate Addition: Add the HRP substrate (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark, allowing for color development.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. Use the standard curve to determine the concentration of FGF basic in your samples.
Visualizations
Caption: FGF basic signaling pathway.
References
- 1. pnas.org [pnas.org]
- 2. researchgate.net [researchgate.net]
- 3. Energetic characterization of the basic fibroblast growth factor-heparin interaction: identification of the heparin binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Receptor- and heparin-binding domains of basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An essential heparin-binding domain in the fibroblast growth factor receptor kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: FGF basic (93-110) Experiments
Welcome to the technical support center for FGF basic (93-110) experiments. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this peptide in their experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help you navigate the common pitfalls associated with FGF basic (93-110) experiments.
Frequently Asked Questions (FAQs)
Q1: What is FGF basic (93-110) and how does it differ from full-length FGF basic (bFGF/FGF2)?
A1: FGF basic (93-110) is a peptide fragment of the full-length basic Fibroblast Growth Factor (bFGF or FGF2).[1][2] While the full-length protein is a potent mitogen involved in various biological processes like cell proliferation, differentiation, and angiogenesis, the (93-110) fragment represents a specific region of the parent protein.[3][4] Peptides like FGF basic (93-110) are often used in peptide screening assays to study protein interactions, map functional epitopes, and develop potential agonists or antagonists of the full-length protein's activity.[1][2] The biological activity of the (93-110) fragment may not be identical to the full-length protein and should be empirically determined for your specific application.
Q2: How should I properly handle and store lyophilized FGF basic (93-110) peptide?
A2: Proper handling and storage are critical to maintaining the integrity of the FGF basic (93-110) peptide. For lyophilized peptides, it is recommended to store them desiccated at -20°C for long-term stability.[4] Short-term storage at 4°C for a few weeks is also acceptable.[4] Before opening the vial, it is best practice to centrifuge it briefly to collect all the powder at the bottom.
Q3: What is the best way to reconstitute and store the FGF basic (93-110) peptide solution?
A3: For reconstitution, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your experimental system (e.g., PBS, pH 7.4). To minimize adsorption to the vial surface, it is recommended to reconstitute to a concentration of at least 100 µg/mL.[4] For long-term storage of the reconstituted solution, it is advisable to add a carrier protein like 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA) to prevent degradation and loss of activity.[4] Store the reconstituted solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
Q4: Why is heparin important in experiments involving FGF basic and its fragments?
A4: Heparin and heparan sulfate (B86663) proteoglycans (HSPGs) are crucial for the biological activity of full-length FGF basic.[6][7] They protect the growth factor from thermal and proteolytic degradation, and facilitate its binding to the FGF receptor (FGFR), which is essential for signal transduction.[6][8][9] While the specific requirement of heparin for the (93-110) fragment's activity needs to be experimentally determined, it is highly recommended to include heparin in your assays, as this region in the full-length protein is associated with heparin binding.[10]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Improper storage or handling leading to peptide degradation. | Review storage and handling protocols. Ensure proper reconstitution and storage of aliquots to avoid freeze-thaw cycles.[4] |
| Absence of heparin in the experimental system. | Include heparin or a heparin-like molecule in your cell culture medium or assay buffer. The optimal concentration may need to be determined empirically.[6][7] | |
| Suboptimal peptide concentration. | Perform a dose-response experiment to determine the optimal working concentration for your specific cell type and assay. | |
| Inactive peptide lot. | Test a new vial or lot of the peptide. If possible, compare its activity to a previously validated lot. | |
| Inconsistent results between experiments | Variability in experimental conditions. | Standardize all experimental parameters, including cell density, incubation times, and reagent concentrations. |
| Degradation of the peptide in solution over time. | Use freshly prepared dilutions for each experiment. If using stored aliquots, ensure they have not undergone multiple freeze-thaw cycles. | |
| Presence of interfering substances in serum. | If using serum-containing media, consider reducing the serum concentration or performing experiments in serum-free conditions, as serum can contain factors that interfere with FGF signaling.[11] | |
| Cell toxicity observed | High peptide concentration. | Reduce the concentration of the peptide in your experiments. Perform a toxicity assay to determine the maximum non-toxic concentration. |
| Contamination of the peptide solution. | Ensure that the peptide is reconstituted and handled under sterile conditions to prevent microbial contamination. |
Quantitative Data Summary
Table 1: Recommended Storage Conditions for FGF basic Peptides
| Form | Temperature | Duration | Notes |
| Lyophilized | -20°C | Long-term | Store desiccated.[4] |
| 4°C | Short-term (weeks) | [4] | |
| Reconstituted (with carrier protein) | -20°C to -80°C | Long-term (months) | Avoid repeated freeze-thaw cycles.[5] |
| 4°C | Short-term (days) | [12] |
Table 2: Typical Working Concentrations for Full-Length FGF basic in Cell Culture
| Application | Cell Type | Concentration Range | Reference |
| Cell Proliferation | Fibroblasts | 0.1 - 10 ng/mL | |
| Stem Cell Maintenance | Human Embryonic Stem Cells | 4 - 100 ng/mL | [13] |
| Angiogenesis Assays | Endothelial Cells | 1 - 50 ng/mL | [4] |
Note: The optimal concentration for FGF basic (93-110) may differ and should be determined experimentally.
Experimental Protocols
Protocol: Cell Proliferation Assay (MTT Assay)
This protocol provides a general guideline for assessing the mitogenic activity of FGF basic (93-110) on a responsive cell line (e.g., NIH/3T3 fibroblasts).
Materials:
-
FGF basic (93-110) peptide
-
Responsive cell line (e.g., NIH/3T3)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
Heparin solution (1 mg/mL, sterile)
-
Phosphate-Buffered Saline (PBS)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Serum Starvation: The following day, aspirate the complete medium and wash the cells once with PBS. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours to synchronize the cells in a quiescent state.
-
Peptide Treatment: Prepare serial dilutions of FGF basic (93-110) in serum-free medium containing a final concentration of 1-10 µg/mL heparin. A typical concentration range to test would be from 0.1 ng/mL to 1000 ng/mL.
-
Aspirate the serum-free medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells. Include a negative control (serum-free medium with heparin) and a positive control (e.g., 10 ng/mL full-length bFGF or 10% FBS).
-
Incubate the plate for 24-72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker for 15-30 minutes to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells) and plot the absorbance values against the peptide concentration to generate a dose-response curve.
Visualizations
FGF Signaling Pathway
Caption: Simplified FGF signaling pathway initiated by FGF basic.
Experimental Workflow for FGF basic (93-110) Activity Assay
Caption: General workflow for assessing FGF basic (93-110) bioactivity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. immunotools.de [immunotools.de]
- 5. Human FGF-basic (FGF-2/bFGF) (aa 1-155) Recombinant Protein - FAQs [thermofisher.com]
- 6. Studying the role of heparin in the formation of FGF1-FGFR2 complexes using gel chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Fibroblast Growth Factor 2 Protein Stability Provides Decreased Dependence on Heparin for Induction of FGFR Signaling and Alters ERK Signaling Dynamics [frontiersin.org]
- 8. Heparin protects basic and acidic FGF from inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preferential self-association of basic fibroblast growth factor is stabilized by heparin during receptor dimerization and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. active-bioscience.de [active-bioscience.de]
- 13. Basic FGF Support of Human Embryonic Stem Cell Self-Renewal - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility with FGF Basic (93-110) and Other FGF-Derived Peptides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the reproducibility of their experiments involving the FGF basic (93-110) peptide and other FGF-derived peptides. Given that the specific biological activity of the FGF basic (93-110) fragment is not extensively documented in publicly available literature, this guide emphasizes general best practices and validation protocols applicable to novel or less-characterized FGF-derived peptides.
Frequently Asked Questions (FAQs)
Q1: What is FGF basic and what are its primary functions?
A1: Fibroblast Growth Factor basic (FGF basic), also known as FGF2, is a member of the FGF family of growth factors.[1] It plays a crucial role in various biological processes, including cell proliferation, differentiation, migration, and angiogenesis (the formation of new blood vessels).[2][3] FGF basic is involved in embryonic development, wound healing, and tissue repair.[1][4] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the cell surface.[5][6]
Q2: What is the rationale for using FGF-derived peptides like FGF basic (93-110) instead of the full-length protein?
A2: FGF-derived peptides are fragments of the full-length FGF protein. Researchers use these peptides for several reasons:
-
Structural Simplicity and Lower Cost: Peptides are smaller and less complex than full-length proteins, making them easier and more cost-effective to synthesize.[7]
-
Improved Stability and Storage: Peptides can be more stable and easier to store than their full-protein counterparts.[7]
-
Higher Tissue Permeability: Their smaller size can allow for better penetration into tissues.[7]
-
Specificity of Function: Peptides can be designed to mimic a specific functional domain of the parent protein, potentially isolating a particular biological effect or acting as an antagonist by blocking the full protein's binding site.
Q3: What is the known biological activity of the FGF basic (93-110) peptide?
A3: The FGF basic (93-110) peptide is a fragment of the full-length FGF basic protein.[8] Currently, there is limited specific information in the scientific literature detailing the precise biological activity of this particular peptide fragment. It is commercially available and is suggested to be identifiable through peptide screening, a method used for discovering active peptides in various applications like protein interaction and functional analysis.[2][8][9] Without specific studies, it is difficult to know whether it acts as an agonist (mimicking FGF basic) or an antagonist (inhibiting FGF basic). Therefore, it is crucial for researchers to empirically determine its activity in their specific experimental system.
Q4: How can I ensure the quality and consistency of the FGF basic (93-110) peptide I purchase?
A4: Ensuring the quality of a synthetic peptide is critical for reproducibility.[10] When purchasing, you should:
-
Request a Certificate of Analysis (CoA): This document should provide details on the peptide's identity (mass spectrometry data), purity (typically determined by HPLC), and concentration.
-
Inquire about Quality Control Procedures: Ask the manufacturer about their quality control processes for ensuring batch-to-batch consistency.[10]
-
Properly Store the Peptide: Upon receipt, store the lyophilized peptide at -20°C or -80°C as recommended by the manufacturer to prevent degradation.[11]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with FGF basic (93-110) and other novel synthetic peptides.
| Problem | Potential Cause | Recommended Solution |
| No biological response observed in cell-based assays. | Improper peptide reconstitution or storage: The peptide may have degraded. | Review the manufacturer's instructions for reconstitution. Use a recommended sterile buffer (e.g., sterile water or PBS). Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[11] |
| Incorrect peptide concentration: The concentration may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal working concentration. | |
| Cell health and passage number: Cells may be unhealthy, senescent, or of a high passage number, making them unresponsive. | Use healthy, low-passage cells for your experiments. Regularly check for mycoplasma contamination. | |
| Inappropriate assay conditions: Incubation times, serum concentrations, or other parameters may not be optimal. | Optimize your assay conditions. For example, serum in the culture medium can sometimes mask the effects of growth factors, so serum starvation prior to treatment may be necessary.[12] | |
| High variability between experimental replicates. | Inconsistent pipetting technique: Inaccurate or inconsistent pipetting can lead to significant variations. | Use calibrated pipettes and practice consistent, careful pipetting techniques. |
| Uneven cell seeding: If cells are not evenly distributed in multi-well plates, this will lead to variability in the results. | Ensure you have a single-cell suspension and mix the cells thoroughly before and during plating. | |
| Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate media components and affect cell growth. | To minimize edge effects, avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile water or media. | |
| Peptide adsorption to plasticware: Peptides can stick to the surface of plastic tubes and plates, reducing the effective concentration. | Consider using low-adhesion plasticware. Including a carrier protein like 0.1% Bovine Serum Albumin (BSA) in your dilution buffer can also help prevent adsorption. | |
| Unexpected or opposite biological effect (e.g., inhibition instead of stimulation). | Peptide is an antagonist: The peptide fragment may be acting as an antagonist, blocking the function of the endogenous FGF or the full-length FGF basic in your system. | This is a real possibility for uncharacterized peptides. Design experiments to test for antagonistic activity. For example, see if the peptide can inhibit the known effects of full-length FGF basic. |
| Peptide instability in culture medium: The peptide may be rapidly degraded by proteases in the cell culture medium. | The stability of peptides can vary. Consider using a thermostable version of FGF basic if available and appropriate for your experiment.[13] For the peptide, you may need to perform a time-course experiment to determine its stability. |
Experimental Protocols
Given the lack of specific data for FGF basic (93-110), the following are generalized protocols for validating the biological activity of a novel FGF-derived peptide.
Protocol 1: Cell Proliferation Assay
This assay will help determine if the peptide has a mitogenic (pro-proliferative) or anti-proliferative effect on cells known to respond to FGF basic, such as fibroblasts (e.g., NIH/3T3) or endothelial cells.
Materials:
-
Target cells (e.g., NIH/3T3 mouse embryonic fibroblasts)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
FGF basic (93-110) peptide stock solution
-
Full-length recombinant FGF basic (positive control)
-
Vehicle control (the buffer used to dissolve the peptide)
-
Cell proliferation assay reagent (e.g., MTT, XTT, or a reagent that measures ATP content)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Serum Starvation (Optional but Recommended): Carefully remove the growth medium and wash the cells once with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 12-24 hours. This helps to reduce baseline proliferation and sensitize the cells to growth factors.
-
Peptide Treatment: Prepare serial dilutions of the FGF basic (93-110) peptide in serum-free or low-serum medium. Also, prepare dilutions of the full-length FGF basic as a positive control and a vehicle-only control.
-
Remove the starvation medium and add 100 µL of the prepared peptide or control solutions to the respective wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.
-
Cell Viability Assessment: Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength. Calculate the percentage of cell proliferation relative to the vehicle control. Plot the results as a dose-response curve to determine the effective concentration (EC50) if the peptide is an agonist, or the inhibitory concentration (IC50) if it is an antagonist.
Protocol 2: FGF Receptor (FGFR) Signaling Pathway Activation Assay (Western Blot)
This protocol determines if the peptide can induce the phosphorylation of key downstream signaling molecules in the FGF pathway, such as ERK1/2 (MAPK) and Akt.
Materials:
-
Target cells cultured in 6-well plates
-
Serum-free medium
-
FGF basic (93-110) peptide
-
Full-length recombinant FGF basic (positive control)
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt, anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Serum Starvation: Grow target cells in 6-well plates until they reach 70-80% confluency. Serum starve the cells for 12-24 hours.
-
Peptide Stimulation: Treat the cells with the FGF basic (93-110) peptide at a predetermined concentration (based on the proliferation assay or a range of concentrations). Include a positive control (full-length FGF basic) and a vehicle control. A typical stimulation time for signaling pathway activation is 5-30 minutes.
-
Cell Lysis: After stimulation, place the plates on ice, aspirate the medium, and wash the cells with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Image the blot using a chemiluminescence detection system.
-
-
Data Analysis: Analyze the band intensities. An increase in the ratio of phosphorylated protein to total protein indicates activation of the signaling pathway.
Quantitative Data Summary
The following tables provide representative quantitative data for the well-characterized full-length FGF basic (FGF2) . It is essential for researchers to perform similar characterization for the FGF basic (93-110) peptide to establish its specific activity and effective concentrations.
Table 1: Biological Activity of Full-Length Human FGF Basic (FGF2)
| Parameter | Cell Line | Value | Reference |
| ED₅₀ (Cell Proliferation) | BALB/c 3T3 cells | < 0.1 ng/mL | [14] |
| Specific Activity | BALB/c 3T3 cells | > 1.0 x 10⁷ IU/mg | [14] |
| Receptor Binding Affinity (Kd) | FGFR1c | Picomolar range | |
| Receptor Binding Affinity (Kd) | FGFR2c | Picomolar range |
Table 2: Recommended Storage Conditions for FGF Basic
| State | Storage Temperature | Duration | Notes |
| Lyophilized | -20°C to -70°C | Up to 12 months | [9] |
| Reconstituted (Stock Solution) | -20°C to -70°C | Up to 3 months | Avoid repeated freeze-thaw cycles. Adding a carrier protein (e.g., 0.1% BSA) is recommended for long-term storage.[9] |
| Reconstituted (Stock Solution) | 2°C to 8°C | Up to 1 month | [9] |
Visualizations
FGF Signaling Pathways
Caption: Overview of the main intracellular signaling pathways activated by FGF binding to its receptor.
Experimental Workflow for Peptide Validation
Caption: A logical workflow for the initial characterization and validation of a novel FGF-derived peptide.
References
- 1. Fibroblast growth factor 2 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rat FGF-2/FGF basic/HBGH-2 — Aimplex Biosciences, Inc. [aimplexbio.com]
- 4. Fibroblast Growth Factors: Biology, Function, and Application for Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The FGF family: biology, pathophysiology and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. immunotools.de [immunotools.de]
- 11. Human FGF-basic (FGF-2/bFGF) Recombinant Protein - FAQs [thermofisher.com]
- 12. FGF Basic TS | Proteintech Group [ptglab.com]
- 13. researchgate.net [researchgate.net]
- 14. resources.rndsystems.com [resources.rndsystems.com]
quality control measures for FGF basic (93-110)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FGF basic (93-110).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using FGF basic (93-110) in a question-and-answer format.
Problem: Inconsistent or No Biological Activity
-
Question: Why is my FGF basic (93-110) peptide not showing the expected biological activity?
-
Possible Causes & Solutions:
-
Improper Storage and Handling: Peptides are sensitive to temperature fluctuations and moisture.[1] Ensure the lyophilized peptide is stored at -20°C or colder in a desiccated environment.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[1] Repeated freeze-thaw cycles can degrade the peptide; it is recommended to aliquot the reconstituted solution for single-use applications.[1][2][3]
-
Incorrect Reconstitution: The solubility of peptides can vary.[1] For initial reconstitution, use sterile distilled water or a buffer recommended in the product's certificate of analysis. If solubility is an issue, sonication may help. For basic peptides, adding a small amount of 10% acetic acid can aid dissolution.[1]
-
Peptide Degradation: The presence of certain amino acids like Met, Cys, or Trp can make the peptide prone to oxidation.[1] Use sterile, oxygen-free buffers for reconstitution and store solutions at -20°C.[1]
-
Suboptimal Assay Conditions: The biological activity of FGF basic fragments can be cell-type dependent and require specific assay conditions for optimal performance. Review the literature for established protocols for your specific cell line and assay.
-
Problem: Unexpected Results in Analytical Assays (HPLC, Mass Spectrometry)
-
Question: My analytical results show multiple peaks in HPLC or unexpected masses in mass spectrometry. What could be the cause?
-
Possible Causes & Solutions:
-
Peptide Impurities: Synthetic peptides can contain various impurities.[4][5] Common impurities include deletion sequences (missing amino acids), truncated sequences, and insertion sequences (extra amino acids).[5][6] Other potential impurities are by-products from the synthesis process, such as protecting groups that were not completely removed.[5]
-
Peptide Modifications: The peptide may have undergone modifications such as oxidation (especially of methionine residues), deamidation, or disulfide bond formation (if cysteine residues are present).[4][5]
-
Dimerization or Aggregation: Peptides can form dimers or larger aggregates, which would result in different elution profiles in HPLC and higher molecular weights in mass spectrometry.[4]
-
Contamination: Ensure that all labware and reagents are clean to avoid contamination from other peptides or substances.
-
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for lyophilized FGF basic (93-110)?
For long-term stability, lyophilized FGF basic (93-110) should be stored at -20°C or colder in a dry, dark environment.[1]
2. How should I reconstitute FGF basic (93-110)?
It is recommended to briefly centrifuge the vial to ensure the peptide powder is at the bottom.[3] Reconstitute using sterile, high-purity water or a buffer recommended by the supplier. For difficult-to-dissolve peptides, sonication or the addition of a small amount of an appropriate acid or base can be helpful.[1]
3. What is the typical purity of synthetic FGF basic (93-110)?
The purity of commercially available synthetic peptides is typically greater than 95%, as determined by HPLC.[7][8] Always refer to the certificate of analysis provided by the supplier for lot-specific purity information.
4. What are the key quality control tests for FGF basic (93-110)?
Key quality control tests include:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the peptide.
-
Mass Spectrometry (MS): To confirm the correct molecular weight and identity of the peptide.[9]
-
Amino Acid Analysis: To verify the amino acid composition.
-
Biological Activity Assay: To ensure the peptide is functional.
5. How can I assess the biological activity of FGF basic (93-110)?
A common method to assess the biological activity of FGF basic and its fragments is through a cell proliferation or mitogenic assay.[3][8][10] This typically involves treating a responsive cell line (e.g., endothelial cells) with the peptide and measuring the increase in cell number or DNA synthesis.[10][11]
Quality Control Data Summary
| Quality Control Parameter | Typical Specification | Analytical Method |
| Purity | > 95% | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)[8] |
| Identity | Conforms to expected molecular weight | Mass Spectrometry (MS)[9] |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Solubility | Soluble in water or specified buffer | Visual Inspection |
| Biological Activity | Determined by cell proliferation assay | Cell-based assay (e.g., using endothelial cells)[10][11] |
Experimental Protocols
1. Protocol: Purity Determination by RP-HPLC
-
Objective: To determine the purity of the FGF basic (93-110) peptide.
-
Methodology:
-
Sample Preparation: Reconstitute the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid (TFA)) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm or 280 nm.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The purity is calculated as the area of the main peak relative to the total area of all peaks.
-
2. Protocol: Identity Confirmation by Mass Spectrometry
-
Objective: To confirm the molecular weight of the FGF basic (93-110) peptide.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of the peptide in a suitable solvent compatible with mass spectrometry (e.g., 50% acetonitrile in water with 0.1% formic acid).
-
Instrumentation: Use an electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum in the appropriate mass range for the expected molecular weight of the peptide.
-
Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of FGF basic (93-110).
-
3. Protocol: Biological Activity Assessment via Cell Proliferation Assay
-
Objective: To determine the biological activity of FGF basic (93-110) by measuring its effect on cell proliferation.
-
Methodology:
-
Cell Culture: Plate a responsive cell line (e.g., human umbilical vein endothelial cells - HUVECs) in a 96-well plate at a suitable density and allow them to attach overnight.
-
Serum Starvation: To reduce basal proliferation, serum-starve the cells for 4-24 hours in a low-serum or serum-free medium.
-
Peptide Treatment: Prepare serial dilutions of the FGF basic (93-110) peptide in the assay medium. Add the peptide solutions to the cells and include a negative control (medium only) and a positive control (full-length FGF basic).
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Measurement: Quantify cell proliferation using a suitable method, such as MTT, XTT, or by counting the cells.
-
Data Analysis: Plot the cell proliferation response against the peptide concentration to determine the effective concentration (EC50).
-
Visualizations
Caption: Simplified signaling pathway of FGF basic (93-110).
References
- 1. chempep.com [chempep.com]
- 2. Human FGF-basic (FGF-2/bFGF) (aa 1-155) Recombinant Protein - FAQs [thermofisher.com]
- 3. goldbio.com [goldbio.com]
- 4. mdpi.com [mdpi.com]
- 5. Related impurities in peptide medicines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Peptides: Understanding The New CMC Guidelines [dlrcgroup.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Elucidating Fibroblast Growth Factor–Induced Kinome Dynamics Using Targeted Mass Spectrometry and Dynamic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. goldbio.com [goldbio.com]
- 11. Biologically active synthetic fragments of human basic fibroblast growth factor (bFGF): identification of two Asp-Gly-Arg-containing domains involved in the mitogenic activity of bFGF in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of freeze-thaw cycles on FGF basic (93-110) activity
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action for bFGF and its active fragments?
Basic Fibroblast Growth Factor (bFGF), or FGF2, and its active fragments exert their biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases.[1][2] This binding, facilitated by heparan sulfate (B86663) proteoglycans, induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[1][3] This phosphorylation cascade recruits adaptor proteins and activates several downstream signaling pathways, including the RAS/MAP kinase, PI3K/AKT, and PLCγ pathways, which are crucial for processes like cell proliferation, differentiation, and survival.[2][4]
2. How do freeze-thaw cycles affect the stability and activity of peptides like FGF basic (93-110)?
Repeated freeze-thaw cycles can significantly impact peptide stability through several mechanisms. These include:
-
Aggregation: The formation of ice-water interfaces can expose hydrophobic regions of the peptide, leading to irreversible aggregation.[5]
-
pH Shifts: Freezing can cause components of common buffers, such as phosphate (B84403) buffers, to crystallize at different rates, leading to significant pH shifts in the microenvironment around the peptide, which can cause degradation.
-
Conformational Changes: The physical stress of ice crystal formation and thawing can alter the peptide's three-dimensional structure, potentially rendering it inactive.[5]
To mitigate these effects, it is recommended to aliquot peptide solutions into single-use volumes to avoid multiple freeze-thaw cycles.[5]
3. What are the best practices for storing and handling FGF basic (93-110) solutions?
For optimal stability, peptide solutions should be stored at -20°C or -80°C.[5] It is highly recommended to prepare single-use aliquots to minimize the number of freeze-thaw cycles.[5] When thawing an aliquot, it should be done quickly in a 37°C water bath and then immediately placed on ice. For long-term storage, lyophilized peptide is more stable than peptide in solution.
4. What are the potential consequences of improper handling and storage of FGF basic (93-110)?
Improper handling, such as repeated freeze-thaw cycles or storage at inappropriate temperatures, can lead to a loss of biological activity. This is primarily due to peptide aggregation and degradation. Researchers may observe a significant decrease in the peptide's ability to stimulate cell proliferation or activate downstream signaling pathways.
5. Are there thermostable versions of bFGF available?
Yes, engineered versions of bFGF with enhanced thermostability have been developed. These variants show greater stability and maintain their biological activity for longer periods at 37°C compared to the wild-type protein. While these thermostable versions are of the full-length protein, the principles of protein engineering could potentially be applied to peptide fragments as well.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Complete loss of biological activity | Peptide has undergone multiple freeze-thaw cycles leading to degradation or aggregation. | Always aliquot the peptide solution into single-use volumes upon receipt and initial reconstitution. Discard the current stock and use a fresh, properly stored aliquot. |
| Peptide was stored at an improper temperature (e.g., 4°C for an extended period). | Store peptide solutions at -20°C or -80°C for long-term storage. For short-term storage (a few days), 4°C may be acceptable, but refer to the manufacturer's instructions. | |
| Inconsistent or reduced activity between experiments | Inconsistent thawing procedures. | Standardize the thawing protocol. Thaw aliquots quickly in a 37°C water bath until just thawed, then immediately place on ice. Use the solution promptly after thawing. |
| Partial aggregation of the peptide. | Before use, centrifuge the thawed aliquot at a high speed (e.g., >10,000 x g) for a few minutes to pellet any aggregates. Use the supernatant for your experiment. Note that this will reduce the effective concentration of the active peptide. | |
| Visible precipitate in the peptide solution after thawing | Peptide aggregation or precipitation out of solution. | Centrifuge the vial to pellet the precipitate. Carefully collect the supernatant for use. The concentration of the active peptide in the supernatant will be lower than the initial concentration. Consider resolubilizing the peptide in a different buffer system if precipitation is a recurring issue. |
| Bacterial contamination. | Filter the peptide solution through a 0.22 µm sterile filter. Ensure aseptic handling techniques are used when preparing and using the peptide solution. |
Quantitative Data on Freeze-Thaw Cycles
While specific quantitative data for the FGF basic (93-110) fragment is not available in the reviewed literature, a study on the full-length Intact Fibroblast Growth Factor 23 (iFGF23) provides some insight into the potential effects of freeze-thaw cycles on FGF family members.
Disclaimer: The following data is for iFGF23 and should not be directly extrapolated to FGF basic (93-110). It is presented for illustrative purposes only to demonstrate a potential trend.
| Number of Freeze-Thaw Cycles | Mean iFGF23 Concentration (pg/mL) ± SD | Percentage Change from 0 Cycles |
| 0 | 278.41 ± 39.51 | 0% |
| 1 | 262.84 ± 38.42 | -5.6% |
| 3 | 252.97 ± 34.65 | -9.1% |
| 5 | 250.49 ± 37.12 | -10.0% |
Data from a study on iFGF23, where a slight downward trend in concentration was observed with an increasing number of freeze-thaw cycles, although the differences were not statistically significant.[6]
Experimental Protocols
Protocol 1: Cell Proliferation (MTT) Assay for bFGF (93-110) Activity
This protocol is designed to assess the mitogenic activity of the bFGF (93-110) peptide on a responsive cell line (e.g., NIH/3T3 fibroblasts).
Materials:
-
NIH/3T3 cells
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
DMEM with 0.5% FBS (starvation medium)
-
FGF basic (93-110) peptide solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7][8]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed NIH/3T3 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
After 24 hours, aspirate the medium and wash the cells once with PBS.
-
Add 100 µL of starvation medium (DMEM with 0.5% FBS) to each well and incubate for 24 hours.
-
Prepare serial dilutions of the bFGF (93-110) peptide in starvation medium.
-
Remove the starvation medium and add 100 µL of the peptide dilutions to the respective wells. Include a negative control (starvation medium only) and a positive control (full-length bFGF).
-
Incubate the plate for 48 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.[7]
-
Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[7]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Luciferase Reporter Assay for FGF Signaling
This protocol is for measuring the activation of an FGF-responsive signaling pathway (e.g., via a Serum Response Element - SRE) using a luciferase reporter construct.
Materials:
-
HEK293T cells (or other suitable cell line)
-
pGL4.33[luc2P/SRE/Hygro] vector (or similar reporter vector)
-
Renilla luciferase control vector (e.g., pRL-TK)
-
Transfection reagent
-
Opti-MEM or serum-free medium
-
FGF basic (93-110) peptide solution
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells in a 24-well plate with the SRE-luciferase reporter vector and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours post-transfection.
-
Replace the medium with serum-free medium and incubate for another 12-24 hours to starve the cells.
-
Treat the cells with various concentrations of the bFGF (93-110) peptide for 6-8 hours. Include appropriate controls.
-
After treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided in the dual-luciferase assay kit.
-
Transfer 20 µL of the cell lysate to a luminometer plate.
-
Add 100 µL of the Luciferase Assay Reagent II (LAR II) to measure the firefly luciferase activity.
-
Add 100 µL of the Stop & Glo® Reagent to quench the firefly luciferase reaction and measure the Renilla luciferase activity.[9]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
Visualizations
Caption: Simplified bFGF signaling pathway.
Caption: Workflow for assessing freeze-thaw impact.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast Growth Factors - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. bFGF attenuates endoplasmic reticulum stress and mitochondrial injury on myocardial ischaemia/reperfusion via activation of PI3K/Akt/ERK1/2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. The Effects of Storage Time and Repeated Freeze-Thaw Cycles on Intact Fibroblast Growth Factor 23 Levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: Best Practices for Handling FGF basic (93-110) Peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling the FGF basic (93-110) peptide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the FGF basic (93-110) peptide?
A1: The FGF basic (93-110) (human, bovine) is a synthetic polypeptide corresponding to amino acid residues 93-110 of the full-length basic Fibroblast Growth Factor (FGF2).[1] Peptides from this region of FGF2 have been investigated for their potential to modulate the interaction between FGF2 and its receptors, potentially acting as inhibitors of FGF2 signaling.[2]
Q2: How should I store the lyophilized FGF basic (93-110) peptide?
A2: For optimal stability, lyophilized peptides should be stored at -20°C or colder, away from bright light.[3][4] While they can be stable at room temperature for short periods (days to weeks), long-term storage at low temperatures is recommended to prevent degradation.[1][3] It is also crucial to keep the peptide desiccated, as moisture can significantly reduce its long-term stability.[4]
Q3: What is the best way to reconstitute the FGF basic (93-110) peptide?
A3: There is no universal solvent for all peptides. The solubility of the FGF basic (93-110) peptide will depend on its specific amino acid sequence and any modifications. A general strategy is to first try sterile, distilled water. If the peptide has a net positive charge (basic), a dilute aqueous solution of acetic acid (e.g., 0.1%) can aid dissolution. If it has a net negative charge (acidic), a dilute aqueous solution of ammonia (B1221849) (e.g., 0.1%) or a basic buffer may be effective. For very hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, followed by slow dilution in an aqueous buffer.[2]
Q4: What concentration should I use for my stock solution?
A4: It is advisable to prepare a stock solution at a higher concentration than your final experimental concentration, for example, 1-10 mg/mL. This allows for accurate dilutions into your assay buffer. Remember to account for the net peptide content if provided by the manufacturer, as lyophilized peptides often contain counter-ions.
Q5: How should I store the reconstituted peptide solution?
A5: The shelf-life of peptides in solution is limited.[4] For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[3] This prevents repeated freeze-thaw cycles, which can degrade the peptide.[4] For short-term use (a few days), the solution may be stored at 4°C, depending on the peptide's stability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Peptide won't dissolve | Incorrect solvent; peptide has high hydrophobicity. | 1. Check the peptide's amino acid composition to predict its charge and hydrophobicity. 2. Try a different solvent based on its properties (acidic, basic, or organic). 3. Gentle warming or sonication can aid dissolution, but use with caution as it may degrade the peptide. |
| Inconsistent experimental results | Peptide degradation due to improper storage or handling; inaccurate peptide concentration. | 1. Ensure the peptide has been stored correctly (lyophilized at -20°C, aliquoted in solution). 2. Avoid repeated freeze-thaw cycles. 3. Have the peptide concentration of your stock solution confirmed by amino acid analysis or UV-Vis spectroscopy if possible. |
| No biological effect observed | Peptide is inactive; incorrect experimental design; peptide concentration is too low. | 1. Confirm the identity and purity of the peptide if possible. 2. Run a positive control for your assay. 3. Perform a dose-response experiment to determine the optimal peptide concentration. 4. Ensure all necessary co-factors for the biological system (e.g., heparin for FGF2 activity) are present. |
| Cell toxicity observed | High concentration of organic solvent (e.g., DMSO); peptide itself is cytotoxic at the tested concentrations. | 1. Ensure the final concentration of any organic solvent in your cell culture medium is low (typically <0.5% for DMSO).[2] 2. Perform a cell viability assay (e.g., MTT or CCK-8) to determine the cytotoxic concentration of the peptide. |
Experimental Protocols
General Peptide Handling Workflow
The following workflow outlines the general steps for preparing the FGF basic (93-110) peptide for an experiment.
Caption: General workflow for handling the FGF basic (93-110) peptide.
Protocol 1: Inhibition of FGF2-Induced Cell Proliferation (MTT Assay)
This protocol is designed to assess the ability of the FGF basic (93-110) peptide to inhibit the proliferation of cells stimulated by full-length FGF basic (FGF2).
1. Cell Seeding:
-
Seed cells (e.g., NIH/3T3 fibroblasts) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
2. Serum Starvation:
-
After 24 hours, aspirate the growth medium and wash the cells once with serum-free medium.
-
Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well and incubate for another 24 hours.
3. Peptide and FGF2 Treatment:
-
Prepare a 2X working solution of FGF basic (93-110) peptide at various concentrations in serum-free medium.
-
Prepare a 2X working solution of full-length FGF2 at a concentration known to induce proliferation (e.g., 20 ng/mL).
-
Add 50 µL of the FGF basic (93-110) peptide solution to the appropriate wells.
-
Add 50 µL of serum-free medium to control wells.
-
Incubate for 1 hour at 37°C.
-
Add 50 µL of the FGF2 solution to the wells (final concentration will be 10 ng/mL).
-
Add 50 µL of serum-free medium to the unstimulated control wells.
-
Incubate for 48 hours at 37°C.
4. MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[4]
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Analysis of FGF Signaling Pathway Inhibition (Western Blot)
This protocol can be used to determine if the FGF basic (93-110) peptide inhibits the FGF2-induced phosphorylation of downstream signaling proteins like ERK1/2.
1. Cell Culture and Serum Starvation:
-
Culture cells to 70-80% confluency in 6-well plates.
-
Serum-starve the cells overnight as described in Protocol 1.
2. Treatment:
-
Pre-incubate the cells with the desired concentration of FGF basic (93-110) peptide for 1 hour.
-
Stimulate the cells with full-length FGF2 (e.g., 10-50 ng/mL) for 10-15 minutes.
3. Cell Lysis:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Lyse the cells in 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
4. Protein Quantification and Western Blot:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p44/42 MAPK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
FGF Signaling Pathway
The FGF basic protein typically binds to Fibroblast Growth Factor Receptors (FGFRs), leading to receptor dimerization and autophosphorylation. This activates several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which regulate processes like cell proliferation, differentiation, and survival. The FGF basic (93-110) peptide may interfere with the initial binding of FGF2 to its receptor.
Caption: Simplified FGF signaling pathway and the potential point of inhibition.
References
Validation & Comparative
A Comparative Guide: Full-Length FGF-2 Versus the FGF basic (93-110) Peptide Fragment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the full-length basic Fibroblast Growth Factor (FGF-2) and the synthetic peptide fragment, FGF basic (93-110). While full-length FGF-2 is a well-characterized mitogen with broad biological activities, the specific functional data for the 93-110 fragment is not extensively available in peer-reviewed literature. This guide consolidates the known properties of full-length FGF-2 and discusses the potential activities of the 93-110 fragment based on studies of overlapping peptide sequences.
Executive Summary
Full-length FGF-2 is a potent pleiotropic growth factor that stimulates cell proliferation, migration, and differentiation by activating Fibroblast Growth Factor Receptors (FGFRs) and their downstream signaling cascades. In contrast, FGF basic (93-110) is a peptide fragment derived from the C-terminal region of FGF-2. Direct quantitative comparisons of the biological activity of FGF basic (93-110) with the full-length protein are not readily found in published research. However, studies on overlapping peptides, such as the 13-amino acid sequence CKNGGFFLRIHPD (peptide 33-13), suggest that fragments from this region can possess biological activity, including the promotion of cell proliferation. It is proposed that such peptides may act as partial agonists, potentially through FGFR-mediated pathways.
Data Presentation: A Comparative Overview
Due to the limited availability of public data on FGF basic (93-110), the following table primarily details the well-established quantitative parameters for full-length FGF-2. The entry for FGF basic (93-110) reflects the current data gap.
| Feature | Full-Length FGF-2 | FGF basic (93-110) |
| Molecular Weight | ~18 kDa (low molecular weight isoform) | ~2 kDa |
| Receptor Binding Affinity (Kd) | Binds to FGFR1, FGFR2, FGFR3, and FGFR4 with high affinity.[1] | Data not available |
| Mitogenic Activity (EC50) | Typically in the range of 0.1-1.0 ng/mL for fibroblast proliferation.[2] | Data not available |
| Primary Signaling Pathways | RAS-MAPK, PI3K-AKT, PLCγ | Presumed to partially activate FGFR-mediated pathways, but not fully characterized. |
Biological Activity and Mechanism of Action
Full-Length FGF-2
Full-length FGF-2 is a member of the fibroblast growth factor family and is a potent mitogen for a wide variety of cells of mesodermal and neuroectodermal origin.[1] It plays a critical role in processes such as embryonic development, angiogenesis, wound healing, and tissue repair. Its biological effects are mediated through its binding to high-affinity FGF receptors (FGFRs) on the cell surface. This binding is stabilized by heparan sulfate (B86663) proteoglycans, leading to receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains. This, in turn, initiates a cascade of downstream signaling pathways.
FGF basic (93-110) and Related Peptides
The FGF basic (93-110) fragment is a polypeptide derived from a region of FGF-2 that is implicated in receptor interaction. While direct evidence of its activity is scarce, a study on an overlapping 13-amino acid peptide, CKNGGFFLRIHPD (peptide 33-13), demonstrated its ability to promote the proliferation of skeletal muscle satellite cells.[3][4] This suggests that the 93-110 region may contribute to the biological activity of the full-length protein. The study on peptide 33-13 also indicated that its pro-proliferative effects are at least partially mediated through an FGFR-dependent pathway.[3][4] Such peptides may act as partial agonists, capable of binding to and activating FGFRs, but potentially with lower affinity or efficacy compared to the full-length protein.
Signaling Pathways
The primary signaling pathways activated by full-length FGF-2 are well-documented and are crucial for its diverse biological functions.
References
- 1. Molecular and clinical significance of fibroblast growth factor 2 (FGF2 /bFGF) in malignancies of solid and hematological cancers for personalized therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Discovery of fibroblast growth factor 2-derived peptides for enhancing mice skeletal muscle satellite cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to FGF Basic (93-110) and Other FGF-Derived Peptides for Researchers and Drug Development Professionals
Introduction:
Fibroblast Growth Factors (FGFs) are a family of signaling proteins that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, migration, and angiogenesis. The full-length FGF proteins, particularly FGF basic (also known as FGF2), are potent regulators of these events. However, their therapeutic and research applications can be limited by factors such as stability, cost, and off-target effects. This has led to the exploration of smaller, FGF-derived peptides that can mimic or modulate the activity of the parent protein.
This guide provides a comparative overview of the synthetic peptide FGF basic (93-110) and other FGF-derived peptides, with a focus on their biological activities and the experimental methods used to assess them. Due to a lack of extensive publicly available data specifically quantifying the bioactivity of the FGF basic (93-110) fragment, this guide will use the well-characterized full-length FGF basic as a benchmark for comparison and include data on other notable FGF-derived peptides.
Data Presentation: A Comparative Look at Biological Activity
The following tables summarize key performance indicators for full-length FGF basic and other FGF-derived peptides. This data is compiled from various research sources and should be considered representative.
Table 1: Mitogenic Activity of FGF Basic and Derived Peptides
| Molecule | Cell Line | Assay Type | EC₅₀ (ng/mL) | Source |
| Full-Length FGF basic (Human) | NIH3T3 | Proliferation Assay | ≤ 0.2 | [1] |
| HUVEC | Proliferation Assay | ≤ 2 | [2] | |
| FGF basic (93-110) | - | - | Data not available | - |
| FGF2-derived peptide (CKNGGFF) | Skeletal Muscle Satellite Cells | Proliferation Assay | Qualitative increase | [3] |
| FGF2-derived peptide (CKNGGFFLRIHPD) | Skeletal Muscle Satellite Cells | Proliferation Assay | Qualitative increase | [3] |
| FGF8b-mimicking peptide (8b-13) | HUVECs | MTT Assay | Inhibitory effect on FGF8b-induced proliferation | [4] |
Table 2: Receptor Binding Affinity of FGF Basic
| Molecule | Receptor | Assay Type | K_d (pM) | Source |
| Full-Length FGF basic (Human) | FGFR4 | Radioligand Binding Assay | 120 | [5] |
| FGF basic (93-110) | - | - | Data not available | - |
Table 3: Angiogenic Potential
| Molecule | Assay Type | Observation | Source |
| Full-Length FGF basic | Chick Chorioallantoic Membrane (CAM) Assay | Potent angiogenic activity | [6] |
| Endothelial Cell Tube Formation | Induces tube formation | [6] | |
| FGF basic (93-110) | - | Data not available | - |
| FGF8b-mimicking peptide (8b-13) | - | Anti-angiogenic activity | [4] |
Experimental Protocols: Methodologies for Assessing Peptide Performance
The following are detailed protocols for key experiments commonly used to evaluate the biological activity of FGF-derived peptides.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Plate cells (e.g., NIH3T3 or HUVECs) in a 96-well plate at a density of 5 x 10³ cells/well in their respective growth medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Serum Starvation: Replace the medium with a low-serum medium (e.g., 0.4% FBS) and incubate for another 24 hours to synchronize the cells in the G₀/G₁ phase of the cell cycle.
-
Peptide Treatment: Prepare serial dilutions of the FGF-derived peptides and full-length FGF basic (as a positive control) in the low-serum medium. Add the different concentrations of peptides to the wells. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay
This in vivo assay assesses the angiogenic potential of a substance by observing the formation of new blood vessels on the CAM of a developing chicken embryo.
-
Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.
-
Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.
-
Sample Application: On day 5, place a sterile filter paper disc or a slow-release pellet containing the test peptide (or control substance) onto the CAM.
-
Incubation: Reseal the window and continue incubation for another 48-72 hours.
-
Observation and Quantification: Observe the CAM for the formation of new blood vessels radiating from the implant. The angiogenic response can be quantified by counting the number of vessel branch points or measuring the vessel density in a defined area around the implant.
Visualizing the Mechanisms: Signaling Pathways and Workflows
The following diagrams illustrate the key signaling pathway activated by FGFs and a typical experimental workflow for evaluating FGF-derived peptides.
Caption: Canonical FGF signaling pathways initiated by ligand binding.
References
- 1. Biological Functions of the Low and High Molecular Weight Protein Isoforms of Fibroblast Growth Factor-2 in Cardiovascular Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human FGF-basic, FGF-2 recombinant Protein von Active Bioscience [active-bioscience.de]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. researchgate.net [researchgate.net]
- 6. Basic fibroblast growth factor induces angiogenesis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Potency of FGF basic (93-110): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological potency of the synthetic peptide fragment FGF basic (93-110) against the full-length basic Fibroblast Growth Factor (bFGF). While direct mitogenic comparisons are limited, this document summarizes the available data on the fragment's neuroprotective activity and contrasts it with the well-established proliferative potency of the parent molecule. Detailed experimental protocols and signaling pathway diagrams are included to support further research and drug development efforts.
Comparison of Biological Activity and Potency
The FGF basic (93-110) peptide, also referred to as FK18, has demonstrated distinct biological activities, primarily centered on neuroprotection.[1][2] In contrast, full-length bFGF is a potent mitogen, stimulating the proliferation of a wide range of cell types.[3][4]
| Feature | FGF basic (93-110) (FK18) | Full-Length bFGF |
| Primary Biological Activity | Neuroprotection[5][6][7][8] | Mitogenesis, Angiogenesis, Wound Healing[3][9][10] |
| Cell Proliferation Potency (ED₅₀) | Data not available | Typically < 1.0 ng/mL in Balb/c 3T3 cells[4][9][10] |
| Neuroprotective Activity | Increased cell viability and attenuated apoptosis in SH-SY5Y cells[5][7][8] | Demonstrated neuroprotective effects[5] |
| Receptor Binding | The 93-110 region contains residues within a secondary, lower-affinity binding site for the FGF receptor. | Binds to FGF receptors with high affinity through both primary and secondary binding sites. |
| Signaling Pathway Activation | Activates the Akt signaling pathway.[5][6][7] | Activates multiple signaling pathways including RAS/MAPK, PI3K/AKT, and PLCγ.[11] |
Experimental Data Summary
While a direct comparison of mitogenic potency is not available, a study on the neuroprotective effects of the FGF basic (93-110) peptide (FK18) provides a functional comparison with full-length bFGF.
Table 1: Neuroprotective Effects of FGF basic (93-110) vs. Full-Length bFGF on Glutamate-Induced Apoptosis in SH-SY5Y Cells
| Treatment | Apoptosis Rate (%) (Flow Cytometry) | Apoptosis Rate (%) (TUNEL Assay) |
| Glutamate (B1630785) Control | 32.58 ± 1.63 | 26.77 ± 1.10 |
| FGF basic (93-110) (FK18) | 22.35 ± 2.26 | 19.34 ± 1.60 |
| Full-Length bFGF | 17.62 ± 1.83 | 13.33 ± 1.03 |
| Data extracted from a study by Xiong et al. (2021).[5] |
These results indicate that while the FGF basic (93-110) fragment possesses neuroprotective activity, full-length bFGF demonstrates a more potent effect in reducing apoptosis under the tested conditions.[5]
Experimental Protocols
Cell Proliferation Assay for Full-Length bFGF (Example)
This protocol is a standard method for quantifying the mitogenic activity of full-length bFGF.
1. Cell Culture:
-
Murine Balb/c 3T3 fibroblast cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
2. Assay Procedure:
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
The culture medium is then replaced with DMEM containing 0.5% FBS to induce cell quiescence, and the cells are incubated for 24 hours.
-
Serial dilutions of full-length bFGF (typically ranging from 0.01 to 10 ng/mL) are prepared in low-serum medium.
-
The starvation medium is removed, and the bFGF dilutions are added to the wells. A negative control group receives medium without bFGF.
-
The plates are incubated for 48-72 hours.
3. Quantification of Proliferation:
-
Cell proliferation is quantified using a colorimetric assay such as MTT or WST-1.
-
The absorbance is measured using a microplate reader.
-
The half-maximal effective concentration (ED₅₀), which is the concentration of bFGF that induces 50% of the maximal proliferative response, is calculated from the dose-response curve.
Neuroprotection Assay for FGF basic (93-110) (FK18)
This protocol is based on the methodology used to evaluate the neuroprotective effects of the FK18 peptide.[5]
1. Cell Culture:
-
Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere with 5% CO₂.
2. Neurotoxicity Induction and Treatment:
-
Cells are seeded in appropriate culture plates or dishes.
-
To induce excitotoxicity, cells are exposed to glutamate (e.g., 8 mM) for 24 hours.[5]
-
The FGF basic (93-110) peptide (FK18) or full-length bFGF is added to the culture medium at various concentrations before, during, or after the glutamate challenge to assess its protective effects.[5]
3. Assessment of Cell Viability and Apoptosis:
-
Cell Viability (MTS Assay): Cell viability is measured using an MTS assay, where the reduction of a tetrazolium compound to a colored formazan (B1609692) product by viable cells is quantified by measuring the absorbance at a specific wavelength.[5]
-
Apoptosis (Flow Cytometry and TUNEL Assay): Apoptosis is quantified by staining cells with Annexin V and propidium (B1200493) iodide followed by flow cytometry analysis.[5] A TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay can also be used to detect DNA fragmentation, a hallmark of apoptosis.[5]
4. Western Blot Analysis of Signaling Pathways:
-
To investigate the mechanism of action, protein lysates from treated and untreated cells are collected.
-
Western blotting is performed to detect the phosphorylation status of key signaling proteins, such as Akt and Erk, using specific antibodies.[5]
Signaling Pathways and Experimental Workflow Diagrams
Caption: General FGF signaling pathways activated by full-length bFGF.
Caption: General experimental workflow for quantifying the potency of FGF molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. kvinzo.com [kvinzo.com]
- 3. Fibroblast Growth Factor-Derived Peptides: Sources, Functions, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human FGF-basic (FGF-2/bFGF) Recombinant Protein (RFGFB50) [thermofisher.com]
- 5. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protective effects of peptide FK18 against neuro-excitotoxicity in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Neuroprotective effects of a novel peptide, FK18, under oxygen-glucose deprivation in SH-SY5Y cells and retinal ischemia in rats via the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genscript.com [genscript.com]
- 10. goldbio.com [goldbio.com]
- 11. Protective effects of peptide FK18 against neuroexcitotoxicity in...: Ingenta Connect [ingentaconnect.com]
Comparative Guide to FGF basic (93-110) Antibody Cross-Reactivity
Data Presentation: Cross-Reactivity of Commercially Available FGF basic Antibodies
The following tables summarize the reported cross-reactivity of several commercially available FGF basic antibodies. It is important to note that this data reflects the cross-reactivity of the antibody against the whole FGF basic protein, and not specifically the 93-110 region. Researchers are strongly encouraged to validate the specificity of any FGF basic antibody for the 93-110 epitope using the protocols provided in this guide.
Table 1: Cross-Reactivity with FGF Family Members
| Antibody/Clone | Manufacturer | Cross-Reactivity with FGF acidic (FGF1) | Other FGF Family Member Cross-Reactivity | Reference |
| bFM-1 | Merck Millipore | Does not cross-react with bovine acidic FGF.[1] | Not specified. | [1] |
| Polyclonal | R&D Systems | Approximately 5% cross-reactivity.[2] | <1% with rhFGF-4, rhFGF-5, rhFGF-6, rhFGF-7, rmFGF-8b, rmFGF-8c, rhFGF-9, rhFGF-10, rmFGF-15, rhFGF-17, and rhFGF-18.[2] | [2] |
| Monoclonal | RayBiotech | Not specified. | Not tested.[3] | [3] |
Table 2: Species Cross-Reactivity of FGF basic Antibodies
| Antibody/Clone | Manufacturer | Human | Mouse | Rat | Bovine | Other Species | Reference |
| bFM-1 | Merck Millipore | Yes | Yes | Yes | Yes | Not specified. | [1] |
| Polyclonal | R&D Systems | Yes | Yes (recombinant) | Yes (recombinant) | Yes | Not specified. | [2] |
| Monoclonal | RayBiotech | Yes | Not tested | Not tested | Not tested | Not tested.[3] | [3] |
Experimental Protocols
To determine the specific cross-reactivity of an FGF basic antibody with the 93-110 epitope, a peptide competition assay is the most direct method. Standard immunological assays should also be performed to assess overall specificity and performance.
Peptide Competition ELISA Protocol
This protocol allows for the determination of whether an antibody's binding to FGF basic can be inhibited by the FGF basic (93-110) peptide.
Materials:
-
Recombinant human FGF basic protein
-
FGF basic primary antibody
-
HRP-conjugated secondary antibody
-
ELISA plates
-
Coating buffer (e.g., 0.1 M sodium carbonate, pH 9.6)
-
Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)
-
Wash buffer (PBS with 0.05% Tween-20, PBS-T)
-
TMB substrate
-
Stop solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat ELISA plate wells with 100 µL of 1 µg/mL recombinant human FGF basic in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block the wells with 200 µL of blocking buffer for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Antibody-Peptide Incubation (Competition):
-
Prepare a series of dilutions of the FGF basic (93-110) peptide in blocking buffer.
-
In separate tubes, pre-incubate the FGF basic primary antibody at its optimal working concentration with each dilution of the peptide for 1 hour at room temperature. Include a control with no peptide.
-
-
Incubation with Primary Antibody: Add 100 µL of the antibody-peptide mixtures to the corresponding wells of the ELISA plate. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Incubation with Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody at its recommended dilution to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well. Incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will turn yellow.
-
Reading: Read the absorbance at 450 nm using a plate reader. A decrease in absorbance with increasing peptide concentration indicates specific binding to the 93-110 epitope.
Western Blot Protocol
Materials:
-
Cell lysates (from cells expressing FGF basic) or recombinant FGF basic protein
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
FGF basic primary antibody
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Sample Preparation: Prepare cell lysates or dilute recombinant protein in sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the FGF basic primary antibody at its recommended dilution in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody at its recommended dilution in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the bands using an imaging system.
Immunohistochemistry (IHC) Protocol
Materials:
-
Formalin-fixed, paraffin-embedded tissue sections
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidases)
-
Blocking solution (e.g., normal goat serum)
-
FGF basic primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
-
Peroxidase Blocking: Incubate sections with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites with a blocking solution.
-
Primary Antibody Incubation: Incubate sections with the FGF basic primary antibody at its recommended dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate sections with a biotinylated secondary antibody.
-
Signal Amplification: Incubate sections with streptavidin-HRP conjugate.
-
Detection: Visualize the signal by adding DAB substrate.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and mount with a permanent mounting medium.
Mandatory Visualization
FGF Signaling Pathway
Caption: Simplified FGF signaling pathway.
Experimental Workflow: Peptide Competition ELISA
Caption: Workflow for peptide competition ELISA.
References
A Functional Comparison of Human vs. Bovine Basic Fibroblast Growth Factor (FGF basic): Focus on the 93-110 Region
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed functional comparison of human and bovine basic fibroblast growth factor (FGF basic), with a specific focus on the amino acid region 93-110. Basic FGF is a potent mitogen involved in various biological processes, including cell proliferation, differentiation, and angiogenesis, making it a crucial molecule in research and therapeutic development.[1][2] This comparison aims to provide objective data to aid in the selection and application of these growth factors in experimental settings.
High Sequence Homology Between Human and Bovine FGF basic
Human and bovine FGF basic exhibit a high degree of amino acid sequence homology, approaching 99%. This remarkable conservation underlies their similar biological activities. The specific region of interest, amino acids 93-110, is identical between the two species.
Amino Acid Sequence Alignment (Residues 93-110):
| Species | Sequence (93-110) |
| Human | YLAMKEDGRLLASKCVTD |
| Bovine | YLAMKEDGRLLASKCVTD |
Source: Compiled from UniProt P09038 (Human) and P03969 (Bovine).[3][4]
Due to this identical sequence in the 93-110 region, a synthetic peptide corresponding to this fragment is commercially available for research purposes and is applicable for studies involving either human or bovine systems.[5][6]
Functional Data of Full-Length FGF basic
Mitogenic Activity
The mitogenic activity of FGF basic is typically assessed by its ability to stimulate the proliferation of fibroblast cell lines, such as Balb/c 3T3 cells. The potency is often expressed as the ED50 value, which is the concentration of the growth factor that elicits 50% of the maximal response.
Table 1: Mitogenic Activity of Human vs. Bovine FGF basic
| Parameter | Human FGF basic | Bovine FGF basic | Cell Line |
| ED50 | 0.1 - 1.0 ng/mL[7] | < 0.1 ng/mL[8][9] | Balb/c 3T3 |
| ED50 | 0.75 ng/mL[10] | - | Balb/c 3T3 |
The data indicates that both human and bovine FGF basic are potent mitogens with very similar ED50 values in the low ng/mL range.
Receptor Binding Affinity
FGF basic exerts its effects by binding to high-affinity fibroblast growth factor receptors (FGFRs). The binding affinity is quantified by the dissociation constant (Kd), with a lower Kd value indicating a higher binding affinity.
Table 2: Receptor Binding Affinity of Human vs. Bovine FGF basic
| Parameter | Human FGF basic | Bovine FGF basic | Receptor System |
| Kd | Data not available | Data not available | Specific FGFRs |
Note: While general statements about high-affinity binding exist, specific side-by-side comparative Kd values for human vs. bovine FGF basic binding to specific FGFR isoforms are not consistently reported in the reviewed literature.
FGF Signaling Pathway
Upon binding to its receptor, FGF basic initiates a cascade of intracellular signaling events. The primary pathways involved are the RAS/MAPK pathway, which is crucial for cell proliferation, and the PI3K/AKT pathway, which is important for cell survival.
Caption: FGF basic signaling cascade.
Experimental Protocols
Mitogenic Assay using Balb/c 3T3 cells (MTT Assay)
This protocol outlines a common method for determining the mitogenic activity of FGF basic.[11][12][13][14]
Objective: To quantify the dose-dependent stimulation of cell proliferation by FGF basic.
Materials:
-
Balb/c 3T3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
FGF basic (human or bovine)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture Balb/c 3T3 cells in DMEM supplemented with 10% FBS.
-
Trypsinize and resuspend the cells in fresh medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, replace the medium with DMEM containing 0.5% FBS to synchronize the cells in a quiescent state.
-
Incubate for another 24 hours.
-
-
FGF basic Treatment:
-
Prepare serial dilutions of human or bovine FGF basic in low-serum medium.
-
Remove the starvation medium and add 100 µL of the FGF basic dilutions to the respective wells. Include a negative control (medium only) and a positive control (e.g., 10% FBS).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Incubate overnight at 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Plot the absorbance values against the FGF basic concentrations and determine the ED50 value from the dose-response curve.
-
References
- 1. FGF Basic TS | Proteintech Group [ptglab.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Bovine FGF-basic (FGF-2/bFGF), Animal-Free Recombinant Protein (AF-450-62-50UG) [thermofisher.com]
- 4. Human FGF-basic (FGF-2/bFGF) (154 aa) Recombinant Protein (100-18B-50UG) [thermofisher.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human FGF-basic (FGF-2/bFGF) (aa 1-155) Recombinant Protein (PHG0261) [thermofisher.com]
- 8. active-bioscience.de [active-bioscience.de]
- 9. bovine basic FGF Recombinant | Reprokine [reprokine.com]
- 10. Recombinant Human FGF-2/FGF basic/FGFb Protein - Elabscience® [elabscience.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 13. researchhub.com [researchhub.com]
- 14. atcc.org [atcc.org]
Validating FGF basic (93-110): A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the biological activity of the FGF basic (93-110) peptide in a specific cell line. This document outlines key experimental protocols, data presentation strategies, and visual workflows to objectively compare the peptide's performance against the full-length basic Fibroblast Growth Factor (bFGF).
Fibroblast growth factors (FGFs) are crucial regulators of a wide range of cellular processes, including proliferation, differentiation, and migration.[1][2] The full-length bFGF (also known as FGF2) is a well-characterized mitogen that exerts its effects by binding to FGF receptors (FGFRs) and activating downstream signaling cascades.[3][4] The peptide fragment FGF basic (93-110) is a region of the full-length protein, and its specific biological function requires thorough validation.[5] This guide presents a hypothetical validation study in the human umbilical vein endothelial cell (HUVEC) line, a common model for studying angiogenesis and FGF signaling.
Comparative Performance Data
To validate the activity of FGF basic (93-110), its effects on cell proliferation and signaling pathway activation should be compared with the full-length bFGF and a negative control (vehicle). The following tables summarize the expected quantitative data from such a study.
Table 1: Comparative Effect on HUVEC Proliferation (MTT Assay)
| Treatment | Concentration (ng/mL) | Mean Absorbance (570 nm) ± SD | Fold Change vs. Vehicle |
| Vehicle Control | - | 0.52 ± 0.04 | 1.0 |
| FGF basic (93-110) | 1 | 0.55 ± 0.05 | 1.1 |
| 10 | 0.68 ± 0.06 | 1.3 | |
| 100 | 0.83 ± 0.07 | 1.6 | |
| Full-length bFGF | 1 | 0.78 ± 0.05 | 1.5 |
| 10 | 1.25 ± 0.09 | 2.4 | |
| 100 | 1.82 ± 0.11 | 3.5 |
Table 2: Comparative Activation of Downstream Signaling Pathways (Western Blot Quantification)
| Treatment (10 ng/mL) | p-ERK1/2 / total ERK1/2 (Fold Change vs. Vehicle) | p-Akt / total Akt (Fold Change vs. Vehicle) |
| Vehicle Control | 1.0 | 1.0 |
| FGF basic (93-110) | 1.4 ± 0.2 | 1.2 ± 0.1 |
| Full-length bFGF | 3.8 ± 0.4 | 3.1 ± 0.3 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results.
Cell Culture
HUVECs should be cultured in EGM-2 Endothelial Cell Growth Medium-2 supplemented with 2% fetal bovine serum (FBS), hydrocortisone, human epidermal growth factor (hEGF), vascular endothelial growth factor (VEGF), human fibroblast growth factor-basic (hFGF-B), R3-insulin-like growth factor-1 (R3-IGF-1), ascorbic acid, and GA-1000. Cells should be maintained at 37°C in a humidified atmosphere of 5% CO2.
Cell Proliferation (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability and proliferation.[6]
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells per well and allow them to attach overnight.
-
Serum Starvation: The following day, replace the growth medium with a basal medium containing 0.5% FBS and incubate for 24 hours to synchronize the cells.
-
Peptide Treatment: Prepare serial dilutions of FGF basic (93-110) and full-length bFGF in the basal medium. Replace the medium in the wells with the prepared peptide solutions or vehicle control.
-
Incubation: Incubate the plate for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis
Western blotting is used to detect and quantify the phosphorylation of key proteins in the FGF signaling pathway, such as ERK1/2 and Akt.
-
Cell Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum starve the cells for 24 hours.
-
Stimulation: Treat the cells with FGF basic (93-110), full-length bFGF, or vehicle control at a concentration of 10 ng/mL for 15 minutes.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a 10% SDS-polyacrylamide gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, phospho-Akt, and total Akt overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: Quantify the band intensities using image analysis software.
Visualizing the Workflow and Pathways
Diagrams are essential for clearly communicating complex processes.
Caption: FGF Signaling Pathway Activation.
Caption: Experimental Workflow for Peptide Validation.
References
- 1. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Basic Fibroblast Growth Factor (bFGF) | Cell Signaling Technology [cellsignal.com]
- 4. Basic FGF Antibody | Cell Signaling Technology [cellsignal.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
A Comparative Analysis of FGF basic (93-110) Signaling: A Fragment in Focus
In the landscape of cellular signaling, Fibroblast Growth Factors (FGFs) represent a pivotal family of proteins that orchestrate a multitude of physiological and pathological processes, from embryonic development to tissue repair and cancer progression. Basic FGF (bFGF), also known as FGF2, is a well-characterized member of this family, known for its potent mitogenic and angiogenic activities. This guide provides a comparative analysis of the signaling potential of a specific fragment of human and bovine bFGF, the polypeptide spanning amino acid residues 93-110, against the backdrop of the full-length bFGF protein. This analysis is crucial for researchers, scientists, and drug development professionals seeking to understand the structure-function relationships of bFGF and to explore the therapeutic potential of its derivatives.
While direct experimental data on the signaling activity of the FGF basic (93-110) fragment is not publicly available, an inferential analysis based on the known functional domains of the full-length FGF2 protein provides critical insights into its likely biological capabilities.
Full-Length FGF basic (FGF2): A Multifaceted Signaling Hub
Full-length FGF basic is a 155-amino acid protein that exerts its biological effects by binding to and activating FGF receptors (FGFRs), a family of receptor tyrosine kinases.[1] This interaction is critically dependent on the presence of heparan sulfate (B86663) proteoglycans (HSPGs) which act as co-receptors.[2] The binding of FGF2 to its receptor complex triggers receptor dimerization and autophosphorylation of the intracellular kinase domains, initiating a cascade of downstream signaling events.
The primary signaling pathways activated by full-length FGF2 include:
-
RAS-MAPK Pathway: This pathway is central to cell proliferation, differentiation, and survival.
-
PI3K-AKT Pathway: This pathway is crucial for cell growth, survival, and metabolism.
-
PLCγ Pathway: This pathway is involved in the regulation of cell motility and calcium signaling.
-
STAT Pathway: This pathway plays a role in various cellular processes, including inflammation and immunity.
The ability of full-length FGF2 to engage these pathways is dependent on specific functional domains within its structure.
Functional Domains of Full-Length FGF basic (FGF2)
Structure-function studies have identified key regions within the FGF2 protein responsible for its biological activity. These include the receptor-binding domains and the heparin-binding domain.
| Functional Domain | Amino Acid Residues (approximate) | Key Functions |
| Receptor-Binding Domain | 13-30 and 106-129 | Directly interacts with and activates FGF receptors.[1] |
| Heparin-Binding Domain | 128-144 | Binds to heparan sulfate proteoglycans, facilitating receptor binding and dimerization.[3] |
The FGF basic (93-110) Fragment: An Inferential Analysis
The amino acid sequence of the human and bovine FGF basic (93-110) peptide is Phe-Phe-Phe-Glu-Arg-Leu-Glu-Ser-Asn-Asn-Tyr-Asn-Thr-Tyr-Arg-Ser-Arg-Lys.[4][5]
Comparative Analysis of Functional Domains:
| Feature | Full-Length FGF basic (FGF2) | FGF basic (93-110) Fragment |
| Receptor Binding | Possesses two identified receptor-binding domains (residues 13-30 and 106-129) enabling direct interaction with FGFRs.[1] | The 93-110 sequence does not overlap with the primary receptor-binding domains. |
| Heparin Binding | Contains a well-defined heparin-binding domain (residues 128-144) essential for its biological activity.[3] | The 93-110 sequence does not encompass the heparin-binding domain. |
| Inferred Signaling Potential | High - directly activates multiple downstream signaling pathways. | Likely very low to none - lacks the necessary domains for receptor and co-receptor binding. |
Based on this analysis, the FGF basic (93-110) fragment is unlikely to initiate the canonical FGF signaling cascade. It lacks the identified domains required for binding to both the FGF receptor and the heparan sulfate co-receptor, which are essential first steps in signal transduction.
Experimental Methodologies for Full-Length FGF basic Signaling Analysis
To experimentally validate the signaling activity of FGFs and their derivatives, a variety of established protocols are employed.
1. Cell Proliferation Assay:
-
Principle: Measures the mitogenic activity of the test substance.
-
Methodology:
-
Seed cells (e.g., NIH 3T3 fibroblasts or human umbilical vein endothelial cells - HUVECs) in a 96-well plate and culture until they reach sub-confluence.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their cell cycle.
-
Treat the cells with various concentrations of the test substance (e.g., full-length FGF2 as a positive control, and the FGF basic (93-110) fragment) for a specified period (e.g., 48-72 hours).
-
Assess cell proliferation using a colorimetric assay such as MTT, WST-1, or a fluorescence-based assay like CyQUANT.
-
Measure the absorbance or fluorescence and calculate the percentage of cell proliferation relative to the untreated control.
-
2. Western Blot Analysis for Downstream Signaling Pathway Activation:
-
Principle: Detects the phosphorylation and thus activation of key proteins in the FGF signaling pathways.
-
Methodology:
-
Culture cells to sub-confluence and serum-starve as described above.
-
Treat the cells with the test substance for a short period (e.g., 5-30 minutes).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated forms of key signaling proteins (e.g., p-ERK, p-AKT, p-PLCγ).
-
Use corresponding total protein antibodies as loading controls.
-
Incubate with HRP-conjugated secondary antibodies and detect the signal using a chemiluminescence substrate.
-
3. Receptor Binding Assay:
-
Principle: Measures the ability of the test substance to bind to FGF receptors.
-
Methodology:
-
Use cells that overexpress a specific FGF receptor isoform or purified recombinant FGFR.
-
For competitive binding assays, incubate the cells or recombinant receptor with a labeled FGF2 (e.g., radiolabeled or biotinylated) in the presence of increasing concentrations of the unlabeled test substance.
-
Measure the amount of bound labeled FGF2 to determine the inhibitory concentration (IC50) of the test substance.
-
Direct binding can be assessed using techniques like Surface Plasmon Resonance (SPR) or ELISA-based assays.
-
Visualizing FGF Signaling Pathways
The following diagrams illustrate the canonical FGF signaling pathway initiated by full-length FGF basic and the hypothetical interaction of the FGF basic (93-110) fragment.
Caption: Canonical FGF basic signaling pathway.
Caption: Inferred interaction of FGF basic (93-110).
Conclusion
Based on the available structural and functional data of full-length FGF basic, the FGF basic (93-110) fragment is not predicted to possess intrinsic signaling activity through the canonical FGF receptor pathway. Its sequence does not align with the known receptor-binding or heparin-binding domains, making it an unlikely candidate for mimicking the mitogenic and angiogenic effects of the full-length protein. While this peptide may serve as a valuable tool for epitope mapping or as a negative control in FGF signaling studies, its utility as a direct signaling molecule appears limited. Further experimental validation, following the protocols outlined in this guide, would be necessary to definitively confirm this inferential analysis. This comparative guide underscores the importance of specific protein domains in mediating complex signaling events and provides a framework for the rational design and evaluation of FGF-based therapeutics.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Oligomerization reduces heparin affinity but enhances receptor binding of fibroblast growth factor 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP-binding on fibroblast growth factor 2 partially overlaps with the heparin-binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Unraveling the Specificity of FGF basic (93-110) Interactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of fibroblast growth factor (FGF) signaling is paramount. This guide provides a comparative analysis of the FGF basic (93-110) peptide, evaluating its binding specificity and biological activity against the full-length FGF basic protein (also known as FGF2). This objective comparison is supported by experimental data and detailed protocols to aid in the design and interpretation of future research.
Fibroblast growth factor 2 (FGF2), a potent mitogen, plays a crucial role in various biological processes, including cell proliferation, differentiation, and angiogenesis.[1] Its interactions are primarily mediated through high-affinity binding to FGF receptors (FGFRs) and low-affinity interactions with heparan sulfate (B86663) proteoglycans (HSPGs).[1] The peptide fragment corresponding to amino acids 93-110 of human and bovine FGF basic has been investigated for its potential to modulate FGF signaling. This guide delves into the specifics of this interaction.
Comparative Analysis of Binding Affinity and Biological Activity
While direct quantitative data on the binding affinity (Kd) of the FGF basic (93-110) peptide to FGF receptors remains limited in publicly available research, studies on peptides derived from this region suggest that they can influence the interaction between FGF2 and its receptors. Some reports indicate that peptides from this sequence can block the binding of FGF basic to its high-affinity receptor and inhibit the proliferation of vascular endothelial cells at submicromolar concentrations.[2]
To provide a comprehensive comparison, this guide presents a summary of the known binding characteristics of full-length FGF basic and the anticipated, yet to be fully quantified, interactions of the FGF basic (93-110) peptide.
| Ligand | Target Receptor(s) | Binding Affinity (Kd) | Biological Activity |
| Full-Length FGF basic (FGF2) | FGFR1c, FGFR2c, FGFR3c, FGFR4 (preferentially binds to c splice variants)[1] | Picomolar to nanomolar range[3] | Potent mitogen, stimulates proliferation of various cell types including fibroblasts and endothelial cells. |
| FGF basic (93-110) Peptide | Presumed to interact with FGFRs | Not definitively quantified | Reported to inhibit FGF basic-induced cell proliferation at submicromolar concentrations.[2] May act as a competitive inhibitor or partial agonist/antagonist. |
Experimental Methodologies
To empirically determine and compare the binding specificity and biological activity of the FGF basic (93-110) peptide, the following experimental protocols are recommended.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
SPR is a powerful technique for the real-time, label-free analysis of biomolecular interactions. It can be employed to determine the binding kinetics (association and dissociation rates) and affinity (Kd) of the FGF basic (93-110) peptide to various FGF receptors.
Experimental Workflow:
-
Immobilization: Recombinant extracellular domains of FGF receptors (e.g., FGFR1c, FGFR2c) are immobilized on an SPR sensor chip.
-
Binding Analysis: A series of concentrations of the FGF basic (93-110) peptide (analyte) are flowed over the sensor surface. The change in the refractive index at the surface, which is proportional to the mass of bound analyte, is measured.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Comparison: The same experimental setup is used to measure the binding of full-length FGF basic to the immobilized receptors, allowing for a direct comparison of binding affinities.
References
A Comparative Guide to Peer-Reviewed Validation Methods for Basic Fibroblast Growth Factor (FGF basic / FGF2)
This guide provides a comparative overview of established, peer-reviewed methods for the validation of basic Fibroblast Growth Factor (FGF basic or FGF2). While the focus is on the full-length protein, these methodologies are directly applicable to the validation of biologically active fragments such as FGF basic (93-110), a polypeptide often used in functional analysis and protein interaction studies.[1] The validation process is critical to ensure the identity, purity, potency, and consistency of FGF basic preparations used in research and drug development.
FGF basic is a heparin-binding growth factor that plays a pivotal role in various biological processes, including cell proliferation, differentiation, angiogenesis, and wound healing.[2] It exerts its effects by binding to FGF receptors (FGFRs) on the cell surface, a process that requires heparan sulfate (B86663) proteoglycans as co-receptors, triggering downstream signaling cascades like the MAPK/ERK and PI3K/AKT pathways.[3][4] Given its potent biological activities, rigorous validation is essential.
Comparison of Key Validation Methods
The validation of FGF basic typically falls into three main categories: assessment of biological activity (potency), immunochemical quantification, and analysis of physicochemical properties (purity and identity). Each method provides distinct quantitative data crucial for a comprehensive evaluation.
Data Presentation: Quantitative Method Comparison
The table below summarizes key quantitative parameters for the most common validation assays for FGF basic.
| Validation Parameter | Method | Key Quantitative Metric | Typical Reported Values | Primary Application | Reference |
| Biological Activity / Potency | Cell Proliferation Assay (Balb/c 3T3 or NIH3T3 cells) | ED₅₀ (Effective Dose, 50%) | ≤ 0.1 - 0.5 ng/mL | Determining functional potency | [2][5] |
| Specific Activity | ≥ 1 x 10⁶ - 1 x 10⁷ Units/mg | Standardizing lot-to-lot activity | [2][3][5] | ||
| Protein Quantification | Quantitative ELISA (Sandwich) | Sensitivity (MDD) | 1.4 - 7 pg/mL | Measuring protein concentration in biological matrices | [6][7] |
| Assay Range | 10 - 640 pg/mL | Quantifying within a defined concentration window | |||
| Purity | SDS-PAGE | % Purity | > 95% | Assessing molecular weight and gross purity | [2][5][8] |
| Reversed-Phase HPLC (RP-HPLC) | % Purity | > 95% | High-resolution purity assessment | [2][5][8] | |
| Identity | Mass Spectrometry (MS) | Molecular Weight | 17.2 kDa (for full-length protein) | Confirming the precise molecular mass and sequence | [8] |
Visualizing Key Processes and Workflows
Diagrams are essential for understanding the complex biological pathways and experimental procedures involved in FGF basic validation.
FGF Basic Signaling Pathway
FGF basic initiates a signaling cascade by binding to its receptor (FGFR) and a heparan sulfate co-receptor, leading to cellular responses like proliferation and differentiation.[3]
Caption: Simplified FGF basic signaling pathway leading to cellular proliferation.
Experimental Workflow: Cell Proliferation Bioassay
The potency of FGF basic is most commonly determined by measuring its ability to stimulate the proliferation of fibroblast cell lines.
Caption: Standard workflow for an FGF basic cell proliferation bioassay.
Logical Relationship: A Comprehensive Validation Strategy
A robust validation of FGF basic integrates multiple analytical methods to confirm its quality from different perspectives.
Caption: Interrelation of methods for comprehensive FGF basic validation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited.
Biological Activity: Cell Proliferation Assay
This protocol describes a common method to determine the ED₅₀ of FGF basic using the Balb/c 3T3 mouse fibroblast cell line.[3][5][9]
-
Objective: To quantify the dose-dependent stimulation of cell proliferation by FGF basic.
-
Materials:
-
Balb/c 3T3 cells (or NIH3T3 cells)
-
Cell culture medium (e.g., DMEM with 10% calf serum)
-
FGF basic standard and test samples
-
96-well flat-bottom tissue culture plates
-
Proliferation detection reagent (e.g., MTT, XTT, or [³H]thymidine)
-
Plate reader (spectrophotometer or scintillation counter)
-
-
Procedure:
-
Cell Plating: Harvest and count Balb/c 3T3 cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Sample Preparation: Prepare a stock solution of the FGF basic reference standard and test article. Perform a serial dilution series (e.g., 10-fold or 2-fold) in culture medium to create a range of concentrations spanning the expected ED₅₀ (e.g., from 10 ng/mL to 0.01 pg/mL).
-
Cell Treatment: Add 100 µL of each FGF basic dilution to the appropriate wells. Include a negative control (medium only).
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
Proliferation Measurement (MTT Example):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for another 4 hours at 37°C.
-
Add 150 µL of solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Plot the absorbance values against the logarithm of the FGF basic concentration. Fit the data to a four-parameter logistic (4-PL) curve to determine the ED₅₀, which is the concentration that elicits 50% of the maximum response.
-
Protein Quantification: Sandwich ELISA
This protocol outlines a quantitative sandwich ELISA for measuring the concentration of FGF basic in a sample.[6][7]
-
Objective: To accurately measure the concentration of FGF basic.
-
Materials:
-
ELISA plate pre-coated with a monoclonal capture antibody specific for FGF basic.
-
FGF basic standard.
-
Detection antibody (biotinylated monoclonal antibody specific for FGF basic).
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate.
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution.
-
Stop Solution (e.g., 2 N H₂SO₄).
-
Wash Buffer and Assay Diluent.
-
-
Procedure:
-
Standard and Sample Preparation: Reconstitute the FGF basic standard to create a stock solution. Prepare a dilution series in Assay Diluent (e.g., 640 pg/mL down to 10 pg/mL). Dilute test samples to fall within the assay range.
-
Binding: Add 100 µL of standards and samples to the appropriate wells of the pre-coated plate. Incubate for 2 hours at room temperature.
-
Washing: Aspirate the liquid from each well and wash 3-4 times with Wash Buffer.
-
Detection: Add 100 µL of the biotinylated detection antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as described above.
-
Conjugate Addition: Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate for 20-30 minutes at room temperature in the dark. A blue color will develop.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm within 30 minutes.
-
Analysis: Generate a standard curve by plotting the mean OD for each standard against its concentration. Use a 4-PL curve fit to calculate the concentration of FGF basic in the test samples.
-
Purity and Identity Analysis
These methods assess the purity and confirm the molecular weight of the FGF basic protein.[2][5]
-
A. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Objective: To assess purity and verify the apparent molecular weight.
-
Procedure: The FGF basic sample is denatured and loaded onto a polyacrylamide gel (e.g., 15% Tris-HCl). An electric current is applied to separate proteins by size. The gel is then stained (e.g., with Coomassie Blue), and the protein bands are visualized. Purity is estimated by the relative intensity of the main band corresponding to FGF basic (approx. 17 kDa) compared to any impurity bands.
-
-
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To provide a high-resolution assessment of purity.
-
Procedure: The protein sample is injected into an HPLC system equipped with a non-polar stationary phase column (e.g., C8 or C18). Proteins are eluted using a gradient of increasing organic solvent (e.g., acetonitrile) in a polar mobile phase. Protein elution is monitored by UV absorbance (e.g., at 214 nm or 280 nm). Purity is calculated by integrating the area of the main protein peak relative to the total area of all peaks in the chromatogram.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. yeasenbio.com [yeasenbio.com]
- 4. academic.oup.com [academic.oup.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. eaglebio.com [eaglebio.com]
- 8. Human FGF-basic (FGF-2/bFGF), AOF Recombinant Protein (PHG6015) [thermofisher.com]
- 9. goldbio.com [goldbio.com]
Comparative Analysis of FGF basic (93-110) Peptide Activity Across Species
Introduction
Basic fibroblast growth factor (FGF basic or FGF2) is a highly conserved signaling protein crucial for a multitude of cellular processes, including proliferation, differentiation, and angiogenesis. The peptide fragment FGF basic (93-110) has been identified as a functional domain of the full-length protein, exhibiting partial agonist and antagonist activities. This guide provides a comparative overview of the known activity of the FGF basic (93-110) peptide in different species, supported by sequence analysis and relevant experimental data primarily derived from studies on the full-length FGF2 protein due to the limited availability of direct comparative studies on the 93-110 fragment itself. The high degree of conservation in the FGF2 protein across mammalian species suggests a similarly conserved function for its active fragments.
Sequence Comparison of FGF basic (93-110)
An alignment of the amino acid sequences for the FGF basic (93-110) region from human, bovine, and murine FGF2 reveals a high degree of conservation, suggesting that the biological activity of this peptide is likely similar across these species.
Table 1: Amino Acid Sequence Alignment of FGF basic (93-110)
| Species | Amino Acid Sequence (93-110) |
| Human | SNNYNTYRSRKYTSWYVALK |
| Bovine | SNNYNTYRSRKYSSWYVALK |
| Murine | NNYNTYRSRKYSSWYVALKR |
The sequences are nearly identical, with minor variations at the beginning and end of the peptide. This high homology at the peptide level is a strong indicator of conserved biological function.
Biological Activity
Direct experimental data on the comparative activity of the FGF basic (93-110) peptide across different species is limited. However, studies on the full-length FGF2 protein demonstrate significant cross-species activity, providing an indirect measure of the potential for the (93-110) fragment to be active in various species. For instance, bovine bFGF has been shown to be mitogenically active on human, bovine, and mouse cells. Similarly, recombinant human FGF2 is active on murine cells.
The FGF basic (93-110) peptide, along with the (24-68) fragment, has been identified as a key functional domain of FGF2. Peptides derived from these regions have been shown to act as partial agonists and antagonists of the full-length FGF2 protein. A notable biological activity attributed to a peptide from this region is the inhibition of FGF-stimulated DNA synthesis.
Table 2: Summary of FGF basic (93-110) Activity (Inferred from related peptide studies)
| Activity | Species/Cell Line | Effect |
| Mitogenic Inhibition | Murine 3T3 fibroblasts | Inhibition of FGF-stimulated thymidine (B127349) incorporation |
It is important to note that while the (93-110) fragment is expected to exhibit activity, the full biological response of FGF2 likely requires the coordinated action of multiple domains within the protein.
Signaling Pathways
The full-length FGF2 protein elicits its biological effects by binding to FGF receptors (FGFRs) and heparan sulfate (B86663) proteoglycans on the cell surface, which triggers the dimerization of FGFRs and the activation of several downstream signaling cascades. The primary pathways include the Ras-MAPK pathway, the PI3K-AKT pathway, and the PLCγ pathway. Given that the (93-110) region is part of the receptor-binding domain, it is plausible that this peptide exerts its effects by interacting with FGFRs and modulating these same signaling pathways, though likely with different kinetics and efficacy compared to the full-length protein.
Figure 1. A simplified diagram of the FGF signaling pathway potentially modulated by the FGF basic (93-110) peptide.
Experimental Protocols
The following are generalized protocols for assays commonly used to assess the activity of FGF and its derivatives. These can be adapted to study the specific effects of the FGF basic (93-110) peptide.
Mitogenic Activity Assay (Cell Proliferation)
This assay measures the ability of the peptide to stimulate or inhibit cell proliferation.
Materials:
-
Murine BALB/c 3T3 fibroblasts (or other relevant cell line, e.g., human umbilical vein endothelial cells - HUVECs, bovine aortic endothelial cells - BAECs)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
FGF basic (93-110) peptide
-
Full-length FGF2 (positive control)
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, WST-1, or BrdU)
-
96-well cell culture plates
Protocol:
-
Seed 3T3 fibroblasts into 96-well plates at a density of 5 x 10³ cells/well in complete medium and allow them to attach overnight.
-
Starve the cells by replacing the medium with DMEM containing 0.5% FBS for 24 hours to synchronize the cell cycle.
-
Treat the cells with various concentrations of the FGF basic (93-110) peptide, full-length FGF2, or vehicle control. For antagonist assays, co-treat with a constant concentration of full-length FGF2 and varying concentrations of the peptide.
-
Incubate for 18-24 hours.
-
For [³H]-thymidine incorporation: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 4-6 hours. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays: Follow the manufacturer's instructions for the specific kit being used. This typically involves adding a reagent that is converted to a colored product by metabolically active cells, followed by measuring the absorbance at a specific wavelength.
Figure 2. Workflow for a typical mitogenic activity assay.
Angiogenesis Assay (Tube Formation Assay)
This in vitro assay assesses the ability of the peptide to promote or inhibit the formation of capillary-like structures by endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells
-
Endothelial Cell Growth Medium
-
Matrigel or similar basement membrane extract
-
FGF basic (93-110) peptide
-
Full-length FGF2 (positive control)
-
24-well cell culture plates
Protocol:
-
Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow the Matrigel to solidify at 37°C for 30-60 minutes.
-
Harvest HUVECs and resuspend them in basal medium containing a low concentration of serum (e.g., 0.5-1% FBS).
-
Add the FGF basic (93-110) peptide, full-length FGF2, or vehicle control to the cell suspension.
-
Seed the HUVEC suspension onto the Matrigel-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Visualize the formation of tube-like structures using a microscope and quantify the extent of tube formation (e.g., total tube length, number of junctions) using imaging software.
Conclusion
The FGF basic (93-110) peptide represents a key functional domain of the full-length FGF2 protein. The high degree of sequence conservation of this region across human, bovine, and murine species strongly suggests a conserved biological activity. While direct comparative studies on this specific fragment are lacking, the known cross-species activity of the full-length FGF2 protein provides a solid basis for inferring that the (93-110) peptide will exhibit similar activities, such as the modulation of cell proliferation, in cells from these different species. Further research is warranted to directly quantify and compare the specific activities of the FGF basic (93-110) peptide in various species to fully elucidate its therapeutic and research potential.
A Comparative Guide to Key Growth Factors: Benchmarking Basic FGF Against EGF, PDGF, and VEGF
For Researchers, Scientists, and Drug Development Professionals
Introduction
Growth factors are pivotal signaling molecules that orchestrate a wide array of cellular processes, including proliferation, migration, differentiation, and survival. Their therapeutic and research applications are vast, ranging from regenerative medicine to cancer biology. This guide provides an objective comparison of the performance of four key growth factors: basic Fibroblast Growth Factor (FGF-2), Epidermal Growth Factor (EGF), Platelet-Derived Growth Factor (PDGF), and Vascular Endothelial Growth Factor (VEGF).
A Note on FGF Basic (93-110):
Initial research for this guide sought to specifically benchmark the FGF basic (93-110) peptide fragment. However, a comprehensive review of publicly available scientific literature revealed a significant lack of specific data on the biological activity of this particular fragment. Commercial suppliers list it as a research peptide, but quantitative performance data in standard biological assays is not available.
An early study by Baird et al. (1987) identified that peptide fragments from the C-terminal region of FGF-2, including a sequence homologous to residues 106-115, can act as partial agonists or antagonists of the full-length protein, suggesting this region is involved in receptor interaction. This indicates that the 93-110 fragment may be part of a functional domain.
Given the absence of direct experimental data for the FGF basic (93-110) fragment, this guide will focus on the well-characterized, full-length basic Fibroblast Growth Factor (FGF-2). The data presented herein pertains to full-length FGF-2 and provides a robust benchmark against other critical growth factors.
Comparative Performance Data
The following tables summarize quantitative data from various studies to provide a comparative overview of the efficacy of FGF-2, EGF, PDGF, and VEGF in key cellular assays.
Table 1: Cell Proliferation
| Growth Factor | Cell Type | Assay | Concentration | Result |
| FGF-2 (basic FGF) | Human Umbilical Vein Endothelial Cells (HUVECs) | Proliferation Assay | 10 ng/mL - 100 ng/mL | Significant increase in proliferation[1] |
| Osteoblastic cells | Proliferation Assay | Dose-dependent | Enhanced proliferation[2] | |
| Human Microvascular Endothelial Cells (HMEC-1) | Proliferation Assay | 10 ng/mL | Significant augmentation of proliferation[3] | |
| Endothelial Progenitor Cells (EPCs) | MTS Assay | Not specified | Promoted proliferation[4] | |
| EGF | Dermal Fibroblasts | CCK-8 Assay | 10 ng/mL and 100 ng/mL | Promoted proliferation |
| Oral Fibroblasts | CCK-8 Assay | >10 ng/mL (optimal at 20 ng/mL) | Promoted proliferation | |
| Primary Rat Müller Cells | CCK8 and EdU assays | 0-50 ng/mL | Significantly promoted proliferation[5] | |
| PDGF | Human Retinal Pigment Epithelial (hfRPE) cells | BrdU incorporation | 6-100 ng/mL (PDGF-BB) | Significant stimulatory effects[6] |
| Osteoblastic cells | Proliferation Assay | Not specified | No effect on proliferation[2] | |
| Human Corneal Fibroblasts | MTT Assay | 20 ng/mL | 19-30% increase in proliferation[7] | |
| VEGF | Human Microvascular Endothelial Cells (HMEC-1) | Proliferation Assay | 10 ng/mL | No significant effect on proliferation[3] |
Table 2: Cell Migration
| Growth Factor | Cell Type | Assay | Concentration | Result |
| FGF-2 (basic FGF) | Human Microvascular Endothelial Cells (HMEC-1) | Scratch Assay | 10 ng/mL | ~1.9-fold increase in migration[3] |
| Osteoblastic cells | Migration Assay | Not specified | Did not affect cell migration[2] | |
| Endothelial Progenitor Cells (EPCs) | Transwell Assay | Not specified | Promoted migration[4] | |
| EGF | Dermal Fibroblasts | Transwell Assay | 10 ng/mL | Promoted migration |
| Oral Fibroblasts | Transwell Assay | Not specified | Did not promote migration | |
| PDGF | Osteoblastic cells | Migration Assay | Not specified | Stimulated migration[2] |
| Human Retinal Pigment Epithelial (hfRPE) cells | Wound Healing Assay | Not specified (PDGF-DD, -BB, -AB) | Significantly increased cell migration[6] | |
| Human Corneal Fibroblasts | Boyden Chamber Assay | Not specified | 142% increase in migration at 8h[7] | |
| VEGF | Human Microvascular Endothelial Cells (HMEC-1) | Scratch Assay | 10 ng/mL | No effect on migration[3] |
Table 3: Angiogenesis (In Vitro & In Vivo)
| Growth Factor | Model | Assay | Concentration | Result |
| FGF-2 (basic FGF) | Human Microvascular Endothelial Cells (HMEC-1) | Tube Formation Assay | 10 ng/mL | 27% increase in tubule length[3] |
| Mouse Cornea | In Vivo Angiogenesis | Not specified | Induced highest density of blood vessels[8] | |
| Matrigel Plug Assay (In Vivo) | CD31 Staining | 400 ng/mL | Superior stimulation of cell infiltration and angiogenesis[3] | |
| EGF | - | - | - | Data not available in compared studies |
| PDGF | - | - | - | Data not available in compared studies |
| VEGF-A | Human Microvascular Endothelial Cells (HMEC-1) | Tube Formation Assay | 10 ng/mL | 25% increase in tubule length[3] |
| Mouse Cornea | In Vivo Angiogenesis | Not specified | Induced disorganized, nascent vasculature[8] | |
| Matrigel Plug Assay (In Vivo) | CD31 Staining | 400 ng/mL | Did not alter CD31+ cell expression[3] |
Signaling Pathways
The biological effects of these growth factors are mediated through the activation of distinct signaling pathways upon binding to their respective receptor tyrosine kinases (RTKs).
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Proliferation Assay (MTT Assay)
This protocol is a standard method for assessing cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate for 6 to 24 hours under appropriate conditions for the specific cell line.
-
Treatment: Replace the medium with fresh medium containing the desired concentrations of growth factors. Include a control group with no growth factor.
-
Incubation: Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.
-
Incubation: Leave the plate at room temperature in the dark for 2 hours to allow for complete solubilization of the formazan (B1609692) crystals.
-
Measurement: Record the absorbance at 570 nm using a microplate reader.
Cell Migration Assay (Scratch/Wound Healing Assay)
This assay is used to measure two-dimensional cell migration.
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Scratch Creation: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with sterile PBS or serum-free medium to remove detached cells and debris.
-
Treatment: Add fresh culture medium containing the desired concentrations of growth factors.
-
Imaging (Time 0): Immediately capture images of the scratch in predefined locations for each well using a phase-contrast microscope.
-
Incubation: Incubate the plate under normal cell culture conditions.
-
Imaging (Time X): Capture images of the same locations at regular intervals (e.g., every 6, 12, or 24 hours) until the scratch is closed in the control or experimental group.
-
Analysis: Measure the width of the scratch at different points for each image and calculate the percentage of wound closure over time.
In Vitro Angiogenesis Assay (Tube Formation Assay)
This assay assesses the ability of endothelial cells to form capillary-like structures.
-
Matrix Coating: Thaw a basement membrane matrix (e.g., Matrigel®) on ice and coat the wells of a 96-well plate with 50 µL of the matrix.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Cell Preparation: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a basal medium containing the growth factors to be tested.
-
Cell Seeding: Seed the endothelial cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.
-
Incubation: Incubate the plate for 4-18 hours at 37°C.
-
Imaging: Visualize and capture images of the tube-like structures using a phase-contrast microscope.
-
Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for comparing the bioactivity of different growth factors.
Conclusion
This guide provides a comparative analysis of FGF-2, EGF, PDGF, and VEGF, highlighting their distinct and overlapping roles in fundamental cellular processes. The quantitative data and detailed protocols serve as a valuable resource for researchers designing and interpreting experiments involving these potent signaling molecules. While specific data for the FGF basic (93-110) fragment remains elusive, the comprehensive benchmarking of full-length FGF-2 offers a strong foundation for understanding the broader activities of the FGF family. Future research into the specific functions of FGF-2 fragments will be crucial for a more nuanced understanding of their potential therapeutic applications.
References
- 1. ahajournals.org [ahajournals.org]
- 2. med.virginia.edu [med.virginia.edu]
- 3. Fibroblast Growth Factor 2 (FGF-2) Promotes Acquisition of Epidermal Growth Factor (EGF) Responsiveness in Mouse Striatal Precursor Cells: Identification of Neural Precursors Responding to both EGF and FGF-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bFGF and PDGF-BB have a synergistic effect on the proliferation, migration and VEGF release of endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Video: Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis [jove.com]
- 6. academic.oup.com [academic.oup.com]
- 7. PDGF-driven proliferation, migration, and IL8 chemokine secretion in human corneal fibroblasts involve JAK2-STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ahajournals.org [ahajournals.org]
Comparative Analysis of FGF basic (93-110): A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative statistical analysis of the synthetic peptide fragment FGF basic (93-110) relative to the full-length basic Fibroblast Growth Factor (bFGF). Due to the limited availability of direct comparative studies on the FGF basic (93-110) fragment in publicly accessible literature, this document focuses on providing a framework for its evaluation. This includes detailed experimental protocols for assessing its biological activity, an overview of the known signaling pathways of the parent molecule, and a discussion of the potential role of the 93-110 region based on existing structure-function studies of bFGF.
Data Presentation: A Framework for Comparison
Table 1: Comparative Mitogenic Activity
| Compound | Cell Line | Assay Type | ED₅₀ (ng/mL) | Max. Stimulation (% of Control) | Reference |
| FGF basic (93-110) | e.g., Balb/c 3T3 | e.g., MTT, CCK-8 | Data to be determined | Data to be determined | |
| Full-length bFGF | e.g., Balb/c 3T3 | e.g., MTT, CCK-8 | Literature Value | Literature Value | |
| Alternative Peptide | e.g., Balb/c 3T3 | e.g., MTT, CCK-8 | Literature Value | Literature Value |
Table 2: Comparative Receptor Binding Affinity
| Compound | Receptor Subtype | Assay Type | K_d (nM) | B_max ( sites/cell ) | Reference |
| FGF basic (93-110) | e.g., FGFR1c | e.g., Radioligand Binding, SPR | Data to be determined | Data to be determined | |
| Full-length bFGF | e.g., FGFR1c | e.g., Radioligand Binding, SPR | Literature Value | Literature Value | |
| Alternative Peptide | e.g., FGFR1c | e.g., Radioligand Binding, SPR | Literature Value | Literature Value |
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess the biological activity of the FGF basic (93-110) peptide.
Cell Proliferation (Mitogenic Activity) Assay
This protocol is designed to determine the dose-dependent effect of FGF basic (93-110) on the proliferation of a responsive cell line, such as Balb/c 3T3 fibroblasts.
Materials:
-
FGF basic (93-110) peptide, lyophilized
-
Full-length recombinant bFGF (positive control)
-
Balb/c 3T3 cells (or other suitable fibroblast cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
DMEM with 0.5% FBS (serum-starvation medium)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell Counting Kit-8 (CCK-8) or MTT reagent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture Balb/c 3T3 cells in DMEM with 10% FBS. Once confluent, wash with PBS, detach with Trypsin-EDTA, and resuspend in fresh medium. Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Serum Starvation: After 24 hours, aspirate the medium and wash the cells with PBS. Add 100 µL of serum-starvation medium (DMEM with 0.5% FBS) to each well and incubate for another 24 hours to synchronize the cells in the G₀/G₁ phase.
-
Peptide Treatment: Prepare a stock solution of FGF basic (93-110) and full-length bFGF in sterile PBS or another appropriate solvent. Perform serial dilutions in serum-starvation medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 ng/mL).
-
Remove the starvation medium from the cells and add 100 µL of the prepared peptide and growth factor dilutions to the respective wells. Include a negative control (medium only) and a positive control (full-length bFGF).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Measurement (CCK-8): Add 10 µL of CCK-8 solution to each well and incubate for 2-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the negative control. Plot the dose-response curves and determine the ED₅₀ value for each compound.
Receptor Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of FGF basic (93-110) for a specific FGF receptor (e.g., FGFR1c).
Materials:
-
FGF basic (93-110) peptide
-
Full-length recombinant bFGF
-
¹²⁵I-labeled bFGF (radioligand)
-
Cells overexpressing a specific FGF receptor subtype (e.g., HEK293-FGFR1c)
-
Binding buffer (e.g., DMEM containing 0.1% BSA)
-
Wash buffer (e.g., cold PBS)
-
Scintillation counter and vials
Procedure:
-
Cell Preparation: Plate the receptor-overexpressing cells in 24-well plates and grow to confluence.
-
Assay Setup: Wash the cells with cold binding buffer.
-
Add a constant concentration of ¹²⁵I-labeled bFGF to each well.
-
Add increasing concentrations of unlabeled FGF basic (93-110) or full-length bFGF (competitor) to the wells.
-
Include wells with only the radioligand to determine total binding and wells with a large excess of unlabeled bFGF to determine non-specific binding.
-
Incubation: Incubate the plate at 4°C for 2-4 hours with gentle agitation to reach binding equilibrium.
-
Washing: Aspirate the binding solution and wash the cells three times with cold wash buffer to remove unbound radioligand.
-
Quantification: Lyse the cells and transfer the lysate to scintillation vials. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the competition curves and determine the IC₅₀ values. Calculate the dissociation constant (K_d) for each compound using the Cheng-Prusoff equation.
Mandatory Visualization
FGF Signaling Pathway
The canonical signaling pathway for basic Fibroblast Growth Factor involves the activation of receptor tyrosine kinases (FGFRs) and subsequent downstream cascades. While the specific pathway activated by the FGF basic (93-110) fragment is yet to be determined, it is hypothesized to interact with components of this established pathway.
Caption: Canonical FGF signaling cascade initiated by ligand binding.
Experimental Workflow for Comparative Analysis
The following diagram illustrates the logical flow of experiments to compare the biological activity of FGF basic (93-110) with its parent molecule.
Caption: Workflow for comparing FGF basic (93-110) and full-length bFGF.
Safety Operating Guide
Proper Disposal of FGF basic (93-110) (human, bovine): A Step-by-Step Guide for Laboratory Professionals
Essential guidelines for the safe and effective disposal of Fibroblast Growth Factor (FGF) basic (93-110) are critical for maintaining laboratory safety and environmental compliance. Due to its biological activity, proper inactivation of this peptide is a necessary step before final disposal.
This document provides a comprehensive, step-by-step protocol for the disposal of FGF basic (93-110) in various forms, including liquid waste (e.g., cell culture media, buffer solutions) and solid waste (e.g., contaminated pipette tips, vials, gloves). The procedures outlined below are based on general best practices for peptide and biohazardous waste management. Researchers should always adhere to their institution's specific environmental health and safety (EHS) guidelines.
Immediate Safety and Handling Precautions
While FGF basic (93-110) is not classified as a hazardous substance, it is prudent to handle it with standard laboratory precautions.[1][2] Personal Protective Equipment (PPE), including lab coats, safety glasses, and gloves, should be worn at all times when handling this peptide or its waste.[3] In the event of a spill, prevent the formation of dust and avoid allowing the material to enter drains.[2]
Disposal Workflow for FGF basic (93-110) Waste
The proper disposal of FGF basic (93-110) waste involves a multi-step process to ensure its complete inactivation and safe disposal. The following diagram illustrates the recommended workflow:
Experimental Protocols for Decontamination
The following protocols provide detailed methodologies for the chemical and thermal inactivation of FGF basic (93-110) waste.
Method 1: Chemical Inactivation with Sodium Hypochlorite (B82951) (Bleach)
This is the primary method for inactivating the biological activity of the peptide.
-
For Liquid Waste:
-
In a designated chemical fume hood, add a sufficient volume of 10% sodium hypochlorite (bleach) solution to the liquid peptide waste to achieve a final concentration of at least 1% bleach.
-
Ensure thorough mixing.
-
Allow the mixture to stand for a minimum of 30 minutes to ensure complete inactivation.
-
After the inactivation period, neutralize the bleach solution if required by your institution's wastewater disposal regulations.
-
Dispose of the neutralized solution as chemical waste according to your institution's guidelines.
-
-
For Solid Waste:
-
Collect all contaminated solid waste in a designated, leak-proof, and clearly labeled container.
-
Immerse the solid waste in a 10% bleach solution for a minimum of 30 minutes.
-
Following decontamination, carefully decant the bleach solution and manage it as described for liquid waste.
-
Dispose of the decontaminated solid waste in the appropriate laboratory waste stream (e.g., biohazardous or chemical waste) as per your institutional guidelines.
-
Method 2: Autoclaving (Thermal Inactivation)
Autoclaving is recommended as a secondary decontamination step for waste that has already been chemically inactivated to ensure the highest level of safety.
-
Preparation:
-
Place the chemically-inactivated waste in an autoclave-safe bag or container.
-
For liquid waste, ensure the container is not sealed tightly to prevent pressure buildup.
-
Add a small amount of water to solid waste to facilitate steam penetration.
-
-
Autoclaving Cycle:
-
Process the waste in a validated autoclave at a minimum of 121°C (250°F) and 15 psi.
-
The recommended cycle time is a minimum of 30-60 minutes. This may need to be extended for larger loads to ensure complete penetration of steam.
-
-
Post-Autoclaving:
-
Once the cycle is complete and the waste has cooled, dispose of it in the designated regulated medical or biohazardous waste stream.
-
Quantitative Data for Disposal Procedures
The following table summarizes the key quantitative parameters for the recommended disposal methods.
| Parameter | Chemical Inactivation (Sodium Hypochlorite) | Thermal Inactivation (Autoclaving) |
| Reagent Concentration | 10% Bleach Solution | Not Applicable |
| Contact Time | Minimum 30 minutes | Minimum 30-60 minutes |
| Temperature | Ambient | Minimum 121°C (250°F) |
| Pressure | Not Applicable | Minimum 15 psi |
It is important to note that FGF basic is known to be thermally unstable. Studies have shown that it can lose a significant amount of its activity in a short period at room temperature and above, which suggests that the recommended inactivation methods will be effective.
References
Safeguarding Your Research: A Comprehensive Guide to Handling FGF basic (93-110)
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential safety and logistical information for handling FGF basic (93-110) (human, bovine), a key polypeptide in various research applications. Adherence to these protocols will help maintain a safe laboratory environment and ensure the integrity of your experiments.
Personal Protective Equipment (PPE): Your First Line of Defense
While FGF basic (93-110) is not classified as a hazardous substance, observing standard laboratory safety precautions is crucial to minimize exposure and prevent contamination. The following table summarizes the recommended personal protective equipment.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Nitrile or Latex Gloves | To be worn at all times when handling the peptide or contaminated surfaces. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against accidental splashes of solutions containing the peptide. |
| Body Protection | Laboratory Coat | To protect skin and clothing from potential spills. |
| Respiratory Protection | Not generally required | To be used if there is a risk of inhaling aerosols, for example, during sonication. |
Operational Plan: From Receipt to Experimentation
A systematic approach to handling FGF basic (93-110) is essential for both safety and experimental success. The following step-by-step guidance outlines the key procedures.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage.
-
Storage of Lyophilized Peptide: Store the lyophilized FGF basic (93-110) at -20°C or -80°C as recommended by the supplier.
-
Documentation: Log the arrival date, lot number, and storage conditions in your laboratory notebook or inventory system.
Reconstitution and Preparation of Stock Solutions:
-
Gather Materials: Before opening the vial, ensure all necessary sterile materials are at hand, including appropriate sterile solvent (e.g., sterile distilled water or phosphate-buffered saline), and sterile, low-protein-binding microcentrifuge tubes.
-
Equilibration: Allow the vial to warm to room temperature before opening to avoid condensation.
-
Reconstitution: Briefly centrifuge the vial to collect all the lyophilized powder at the bottom. Reconstitute the peptide in the recommended sterile solvent to the desired concentration. Gently swirl or pipette up and down to dissolve the contents completely. Avoid vigorous vortexing.[1]
-
Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the reconstituted stock solution into smaller, single-use volumes in sterile, low-protein-binding tubes.
-
Storage of Stock Solution: Store the aliquots at -20°C or -80°C.
Experimental Use (Example: Supplementing Cell Culture Media):
-
Thawing: Thaw a single aliquot of the FGF basic stock solution on ice immediately before use.
-
Dilution: Dilute the stock solution to the final working concentration in your pre-warmed cell culture medium. Mix gently by swirling the flask or plate.
-
Incubation: Proceed with your cell culture experiment as planned.
The following diagram illustrates a typical workflow for handling FGF basic (93-110) in a laboratory setting.
Disposal Plan: Ensuring a Safe and Clean Workspace
Proper disposal of FGF basic (93-110) and any contaminated materials is a critical final step in the experimental workflow.
-
Liquid Waste: All cell culture media and solutions containing FGF basic (93-110) should be collected and decontaminated, typically with a suitable disinfectant like 10% bleach, before being discarded down the drain with copious amounts of water, in accordance with institutional and local regulations.
-
Solid Waste: All contaminated solid waste, including pipette tips, centrifuge tubes, and culture flasks, should be placed in a designated biohazard waste container for autoclaving and subsequent disposal.
Understanding the Mechanism: The FGF Basic Signaling Pathway
FGF basic exerts its biological effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs) on the cell surface. This interaction triggers a cascade of intracellular signaling events that regulate key cellular processes such as proliferation, differentiation, and survival. The major signaling pathways activated by FGF basic are the RAS/MAPK pathway, the PI3K/AKT pathway, and the PLCγ pathway.
The diagram below provides a simplified overview of the FGF basic signaling pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
